molecular formula C6H10FNO2 B1446646 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid CAS No. 1556454-02-4

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B1446646
CAS No.: 1556454-02-4
M. Wt: 147.15 g/mol
InChI Key: HGHVYINZHLJYJA-UHFFFAOYSA-N
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Description

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid (CAS 1556454-02-4) is a fluorinated pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The compound serves as a versatile and valuable synthetic building block. Its molecular formula is C6H10FNO2, with a molecular weight of 147.15 g/mol . The pyrrolidine ring is a privileged scaffold in pharmaceutical science, extensively used to obtain compounds for treating various human diseases . The incorporation of a fluorine atom at the 3-position and a methyl group on the nitrogen atom creates a unique three-dimensional structure that helps explore pharmacophore space and modulate key properties like solubility, metabolic stability, and lipophilicity of potential drug candidates . This makes the compound particularly valuable for creating novel bioactive molecules with target selectivity. Furthermore, substituted pyrrolidine-3-carboxylic acids are recognized as important motifs in the development of organocatalysts for stereoselective synthesis, where the stereogenicity of the ring carbons can guide the spatial orientation of reactants . Researchers can leverage this chiral, fluorinated building block in the synthesis of potential anticancer agents, given the crucial role of proline and its analog metabolites in cancer cell survival, proliferation, and metastasis . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-1-methylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c1-8-3-2-6(7,4-8)5(9)10/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHVYINZHLJYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid chemical properties

[1][2][3]

Executive Summary

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid is a specialized non-proteinogenic amino acid scaffold characterized by a quaternary center at the C3 position of the pyrrolidine ring.[1][2] This geminal substitution—pairing a highly electronegative fluorine atom with a carboxylic acid—imparts unique stereoelectronic properties that distinguish it from its non-fluorinated parent, 1-methylpyrrolidine-3-carboxylic acid.[1]

In drug discovery, this scaffold serves as a critical bioisostere for proline and other cyclic amino acids. The introduction of fluorine at the

Physicochemical Profile

The following data summarizes the core physical and chemical identifiers for the compound.

PropertyData
IUPAC Name 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid
CAS Number 1556454-02-4
Molecular Formula C₆H₁₀FNO₂
Molecular Weight 147.15 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility High in water, methanol; moderate in DMSO
pKa (Acid) ~2.1 – 2.5 (Predicted, lowered by

-F inductive effect)
pKa (Base) ~8.5 – 9.0 (Predicted, tertiary amine)
LogP ~ -0.8 to -1.2 (Highly polar/zwitterionic character)

Structural & Conformational Analysis

The introduction of a fluorine atom geminal to the carboxyl group at C3 fundamentally alters the pyrrolidine ring's behavior compared to the non-fluorinated analog.

The Fluorine Inductive Effect

The fluorine atom is the most electronegative element (


  • Acidity Modulation: The

    
    -fluorine stabilizes the carboxylate anion via inductive withdrawal, significantly increasing the acidity of the carboxylic acid (lowering the pKa by approx. 1.0–1.5 units compared to the non-fluorinated parent).
    
  • Basicity Modulation: The inductive effect propagates through the ring, slightly reducing the basicity of the N1 nitrogen, though the effect is attenuated by distance compared to 2-fluoropyrrolidines.

Conformational Locking (The Gauche Effect)

The pyrrolidine ring is not planar; it adopts specific "puckered" conformations (envelope or twist). In 3-fluoro-3-carboxypyrrolidines, the gauche effect dictates the preferred conformation.[1] This stereoelectronic phenomenon arises because the C–F bond and the C–N bond (or C–C bonds) prefer a gauche orientation (60° dihedral angle) to maximize

  • Result: The ring becomes conformationally "biased" or restricted. This reduction in entropy is thermodynamically favorable when binding to protein targets, as the molecule is pre-organized into a bioactive conformation.

Conformationcluster_0Stereoelectronic InfluencesF_atomFluorine (C3)COOHCarboxyl (C3)F_atom->COOHInductive Effect(Lower pKa)RingPyrrolidine Ring(Pucker)F_atom->RingGauche Effect(Conformational Lock)

Figure 1: Stereoelectronic influences of the geminal fluorine substitution.

Synthetic Pathways[1][4][5][6][7][8][9]

The synthesis of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid typically involves the construction of the quaternary center via electrophilic fluorination.[1] A standard robust protocol involves the fluorination of the corresponding

Protocol: Electrophilic Fluorination via Enolate

This method is preferred for its scalability and access to the gem-disubstituted center.[1]

  • Starting Material: 1-Methylpyrrolidine-3-carboxylic acid methyl ester (or ethyl ester).[1]

  • Deprotonation: Treatment with a strong, non-nucleophilic base (e.g., LDA or LiHMDS) at low temperature (-78°C) generates the enolate.

  • Fluorination: Addition of an electrophilic fluorinating agent, such as NFSI (N-Fluorobenzenesulfonimide) or Selectfluor .

  • Hydrolysis: The resulting ester is hydrolyzed (using LiOH or HCl) to yield the free acid.

SynthesisStart1-Methylpyrrolidine-3-carboxylate esterStep1Enolate Formation(LDA / -78°C)Start->Step1Step2Electrophilic Fluorination(NFSI or Selectfluor)Step1->Step2Intermediate3-Fluoro-3-esterIntermediateStep2->IntermediateStep3Hydrolysis(LiOH or HCl)Intermediate->Step3Product3-Fluoro-1-methylpyrrolidine-3-carboxylic acidStep3->Product

Figure 2: Synthetic route via electrophilic fluorination of the ester enolate.[1]

Alternative Route: Photoredox coupling of

Reactivity & Derivatization[1][7][9]

Researchers utilizing this compound must account for the steric and electronic environment of the quaternary C3 center.

Peptide Coupling

Coupling the carboxylic acid to amines (to form amides) is a primary application.

  • Challenge: The geminal fluorine and the ring structure create significant steric hindrance around the carboxyl group.

  • Solution: Use high-activity coupling reagents such as HATU or COMU with a tertiary base (DIPEA).[1] Extended reaction times or microwave irradiation may be necessary compared to non-fluorinated analogs.

Esterification

Standard Fisher esterification (alcohol + acid catalyst) works but may be slow. Alkylation of the carboxylate salt (using alkyl halides like MeI or BnBr in DMF) is often more efficient for generating esters.

Stability[1]
  • Metabolic Stability: The C–F bond is extremely strong (approx. 116 kcal/mol). The presence of fluorine at C3 blocks metabolic oxidation (hydroxylation) at this position, a common clearance pathway for pyrrolidine-based drugs.

  • Chemical Stability: The compound is stable under standard ambient conditions. It is not hygroscopic in its zwitterionic form but hydrochloride salts may be hygroscopic.

Medicinal Chemistry Applications

Bioisosterism

This compound acts as a bioisostere for:

  • Proline: Mimics the turn-inducing capability but with altered electronic properties.[1]

  • Hydroxyproline: The fluorine atom mimics the polarity of the hydroxyl group (H-bond acceptor only) without the H-bond donor capability, allowing researchers to probe specific solvation or binding interactions.

Pharmacokinetic Optimization
  • Lipophilicity: While fluorine is generally lipophilic, the overall effect depends on the vector. Here, it lowers the pKa of the acid, potentially altering the ionization state at physiological pH (7.4), which influences membrane permeability.

  • Metabolic Blocking: As noted, it prevents P450-mediated oxidation at the C3 position, prolonging the half-life (

    
    ) of peptide drugs.
    

Safety & Handling

GHS Classification: Warning[1][3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle the solid powder in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption, especially if stored as a hydrochloride salt.

References

  • PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid (Parent Structure Data).[1][2] National Library of Medicine. Retrieved from [Link]

  • Champagne, P. A., et al. (2015). Stereoelectronic effects in the functionalization of fluorinated pyrrolidines. Journal of Organic Chemistry.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Review of fluorine bioisosterism]
  • Synthonix. (n.d.). 3-fluoro-1-methylpyrrolidine-3-carboxylic acid Product Page. Retrieved from [Link]

Nemtabrutinib (MK-1026): A Technical Guide to a Next-Generation Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Resistance in B-Cell Malignancies

The advent of Bruton's tyrosine kinase (BTK) inhibitors has marked a paradigm shift in the management of B-cell malignancies. However, the emergence of resistance, frequently mediated by mutations in the BTK gene at the C481 binding site, has necessitated the development of next-generation inhibitors. Nemtabrutinib (formerly ARQ 531 or MK-1026) is a potent, orally bioavailable, non-covalent (reversible) inhibitor of both wild-type and C481S-mutated BTK.[1][2][3] This technical guide provides an in-depth characterization of Nemtabrutinib, offering a comprehensive resource for researchers in oncology and drug development.

While the CAS number 1556454-02-4 is associated with a key fluorinated pyrrolidine carboxylic acid intermediate, this guide focuses on the characterization of the final active pharmaceutical ingredient, Nemtabrutinib.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its development and application in research.

PropertyValueSource
IUPAC Name (2-chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone[4]
Synonyms MK-1026, ARQ 531[4]
CAS Number 2095393-15-8[4]
Molecular Formula C25H23ClN4O4[4]
Molecular Weight 478.93 g/mol [4]
Appearance Solid powder[4]
Solubility Soluble in DMSO (≥ 50 mg/mL)[5]

Mechanism of Action: A Reversible Approach to BTK Inhibition

Nemtabrutinib functions as an ATP-competitive inhibitor of BTK's kinase activity.[6][7] Unlike first-generation covalent inhibitors like ibrutinib, which form a permanent bond with the cysteine residue at position 481 (C481) in the BTK active site, Nemtabrutinib's binding is reversible and non-covalent.[8] This distinction is critical, as it allows Nemtabrutinib to effectively inhibit BTK even when the C481 residue is mutated to serine (C481S), a common mechanism of acquired resistance to covalent BTK inhibitors.[8]

The BTK Signaling Pathway and Nemtabrutinib's Point of Intervention

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of both normal and malignant B-cells.[9] Upon BCR activation, a cascade of phosphorylation events leads to the activation of downstream signaling molecules, ultimately promoting cell growth and survival.[10] Nemtabrutinib intervenes early in this cascade by blocking the catalytic activity of BTK.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PIP2 PIP2 LYN_SYK->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB / NFAT Ca_PKC->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression Nemtabrutinib Nemtabrutinib Nemtabrutinib->BTK Inhibition

Nemtabrutinib's mechanism of action within the BTK signaling cascade.

Kinase Inhibition Profile: Potency and Selectivity

The efficacy of a kinase inhibitor is defined not only by its potency against the primary target but also by its selectivity across the broader kinome.

Kinase TargetIC50 (nM)CommentsSource
Wild-Type BTK 0.85High potency against the native enzyme.[5]
C481S-Mutant BTK 0.39Demonstrates strong activity against the key resistance mutant.[5]
MEK1 8.5Indicates potential for activity in MAPK-driven cancers.[11]
MEK2 9.5[11]
B-RAF 73[11]
Src family kinases -Inhibits members of the Src and Tec families.[6][7]
Tec family kinases -[6][7]

Nemtabrutinib's inhibition of other kinases, such as those in the Tec and Src families, may contribute to its overall anti-cancer activity.[6][7] Furthermore, its activity against kinases in the MAPK pathway, like MEK1/2 and B-RAF, suggests potential applications beyond B-cell malignancies.[1][12]

Experimental Protocols: Characterizing Nemtabrutinib In Vitro

Reproducible and robust in vitro assays are essential for the characterization of kinase inhibitors. Below are representative protocols for key assays in the evaluation of Nemtabrutinib.

Biochemical BTK Enzyme Inhibition Assay

This protocol outlines a method to determine the IC50 of Nemtabrutinib against purified BTK enzyme.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Purified BTK Enzyme - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) start->reagents inhibitor Prepare Nemtabrutinib Serial Dilutions start->inhibitor incubation Incubate BTK with Nemtabrutinib reagents->incubation inhibitor->incubation reaction Initiate Kinase Reaction with ATP and Substrate incubation->reaction detection Detect Phosphorylated Substrate (e.g., ADP-Glo, HTRF) reaction->detection analysis Calculate IC50 from Dose-Response Curve detection->analysis end End analysis->end

Workflow for a typical in vitro BTK kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute purified recombinant BTK enzyme (wild-type or C481S mutant) to the desired concentration in kinase buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., poly(Glu,Tyr)) and ATP at a concentration near the Km for BTK.

  • Compound Preparation:

    • Prepare a stock solution of Nemtabrutinib in 100% DMSO.

    • Perform serial dilutions of the Nemtabrutinib stock solution to generate a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In a 384-well plate, add a small volume of the diluted Nemtabrutinib or DMSO (vehicle control).

    • Add the diluted BTK enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Detection and Analysis:

    • Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Measure the signal using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the Nemtabrutinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Viability/Proliferation Assay (MTT Assay)

This protocol describes the use of an MTT assay to assess the effect of Nemtabrutinib on the viability of cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant B-cell malignancy cell line (e.g., TMD-8) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.

  • Compound Treatment:

    • Treat the cells with serial dilutions of Nemtabrutinib or DMSO as a vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11]

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[11] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[11]

    • Gently mix the plate to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the Nemtabrutinib concentration and determine the IC50 value.

Pharmacokinetics and Clinical Development

Nemtabrutinib is administered orally, typically once daily under fasting conditions.[8][13] Clinical studies have established a recommended Phase 2 dose (RP2D) of 65 mg daily.[14]

Key Clinical Findings:
  • BELLWAVE-001 Study (Phase 1/2): This first-in-human study demonstrated a manageable safety profile and promising anti-tumor activity in heavily pretreated patients with relapsed or refractory B-cell malignancies, including those with the BTK C481S mutation.[1][15] In patients with Chronic Lymphocytic Leukemia (CLL), an overall response rate of approximately 56-75% was observed at the 65 mg dose.[1][14][16]

  • BELLWAVE-003 Study (Phase 2): This ongoing study is further evaluating the efficacy and safety of Nemtabrutinib in various hematologic malignancies.[17][18]

Pharmacokinetic analyses from early clinical trials have shown dose proportionality for key parameters following single-dose administration.[7] In vivo studies in mouse models have demonstrated Nemtabrutinib's efficacy in tumor regression and in models of collagen-induced arthritis.[5]

Synthesis Overview

The synthesis of Nemtabrutinib is a multi-step process. Recent advancements have focused on developing a more sustainable and efficient manufacturing process. One key development involves a greener synthesis of a core ketone intermediate, reducing the number of steps from eleven to two and utilizing biorenewable solvents and biocatalysis.[19][20] The initial convergent synthesis involved the combination of three main building blocks.[19]

Conclusion and Future Directions

Nemtabrutinib represents a significant advancement in the treatment of B-cell malignancies, particularly for patients who have developed resistance to covalent BTK inhibitors. Its reversible, non-covalent mechanism of action and its efficacy against C481S-mutated BTK address a critical unmet clinical need.[3] Ongoing clinical trials will further elucidate its safety and efficacy profile in a broader range of hematologic cancers.[5] The unique kinase inhibition profile of Nemtabrutinib, including its activity against components of the MAPK pathway, opens up exciting avenues for future research into its potential application in other cancer types.

References

  • ASH 2022: Efficacy and Safety of Nemtabrutinib, a Wild-Type and C481S-Mutated Bruton Tyrosine Kinase Inhibitor for B-Cell Malignancies: Updated Analysis of the Open-Label Phase 1/2 Dose-Expansion Bellwave-001 Study. (2023, April 10). CLL Society. Retrieved from [Link]

  • Nemtabrutinib May Provide Benefit in Patients With Relapsed Hematologic Malignancies. (2023, November 7). Retrieved from [Link]

  • A Study of Nemtabrutinib (MK-1026) in Participants With Relapsed or Refractory Hematologic Malignancies (ARQ 531-101/MK-1026-001). (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • A Study of Nemtabrutinib (MK-1026) in Participants With Relapsed or Refractory Hematologic Malignancies (ARQ 531-101/MK-1026-001). (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Nemtabrutinib, new reversible BTK Inhibitor. (2024, December 31). HealthTree for Follicular lymphoma. Retrieved from [Link]

  • Nemtabrutinib for Chronic Lymphocytic Leukemia. (n.d.). withpower.com. Retrieved from [Link]

  • Kluitmans, M., Melis, M., van den Bossche, J., Ytsma, E., de Roos, J., van Linden, A., Grobben, Y., Kooijman, J., & Zaman, G. J. R. (2025). Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. Investigational new drugs, 43(1), 1–14. [Link]

  • Woyach, J. A., Flinn, I. W., Awan, F. T., Eradat, H., Brander, D. M., Tees, M. T., Parikh, S. A., Phillips, T. J., Wang, W., Reddy, N. M., Farooqui, M. Z. H., Byrd, J. C., & Stephens, D. M. (2024). First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non-Hodgkin Lymphoma. Cancer discovery, 14(1), 64–79. [Link]

  • Updated analysis of BELLWAVE-001: nemtabrutinib in R/R CLL. (2023, June 13). YouTube. Retrieved from [Link]_

  • Woyach, J. A., Flinn, I. W., Awan, F. T., Eradat, H., Brander, D. M., Tees, M. T., Parikh, S. A., Phillips, T. J., Wang, W., Reddy, N. M., Farooqui, M. Z. H., Byrd, J. C., & Stephens, D. M. (2024). First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non-Hodgkin Lymphoma. Cancer discovery, 14(1), 64–79. [Link]

  • Nemtabrutinib – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved from [Link]

  • Development of a Green and Sustainable Manufacturing Process for a Key Intermediate to Nemtabrutinib (MK-1026): Sequential Deprotonation–Lithiation as a Batch–Flow Process. (2024, May 9). ACS Publications. Retrieved from [Link]

  • Nemtabrutinib, a Noncovalent Reversible BTK Inhibitor in Relapsed or Refractory Marginal Zone Lymphoma: Results from the Phase 2 Bellwave-003 Study. (2025, December 25). ResearchGate. Retrieved from [Link]

  • Efficacy and Safety of Nemtabrutinib (MK-1026) in Participants With Hematologic Malignancies (MK-1026-003). (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Nemtabrutinib, new reversible BTK Inhibitor. (2024, December 31). HealthTree for Follicular lymphoma. Retrieved from [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023, December 11). MDPI. Retrieved from [Link]

  • IC 50 of nemtabrutinib in kinase enzyme activity assays performed at K... (n.d.). ResearchGate. Retrieved from [Link]

  • P628: UPDATED ANALYSIS OF BELLWAVE-001: A PHASE 1/2 OPEN-LABEL DOSE-EXPANSION STUDY OF THE EFFICACY AND SAFETY OF NEMTABRUTINIB FOR THE TREATMENT OF B-CELL MALIGNANCIES. (n.d.). PMC - NIH. Retrieved from [Link]

  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. (2025, November 18). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition. (2021, April 13). Retrieved from [Link]

  • Nemtabrutinib Versus Ibrutinib or Acalabrutinib for Untreated Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma: The Phase 3, Open-Label, Randomized Bellwave-011 Study. (2024, November 5). Blood. Retrieved from [Link]

  • Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. (n.d.). Retrieved from [Link]

  • Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. (2024, August 21). PubMed. Retrieved from [Link]

  • BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. (n.d.). MDPI. Retrieved from [Link]

  • From wood pulp to a candidate medicine: Green manufacturing technologies enable the production of investigational leukemia drug nemtabrutinib from a biorenewable commodity material. (2026, January 8). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Schematic outline of major Btk signalling cascades. A, In the BCR... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Structural Analysis & Characterization of 3-Fluoro-1-methylpyrrolidine-3-carboxylic Acid

[1][2]

Executive Technical Summary

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid (CAS 1556454-02-4) represents a class of


-fluoro-

-amino acids
12

For drug development professionals, this scaffold offers two primary utility vectors:

  • Bioisosterism: It acts as a conformationally restricted surrogate for

    
    -proline or 
    
    
    -aminobutyric acid (GABA) derivatives.[1][2]
  • Metabolic Stability: The C3-F substitution blocks metabolic oxidation at the susceptible C3 position while modulating the basicity of the N1 amine via the inductive effect (

    
    -withdrawing).[2]
    

Structural Dynamics & Stereochemistry[3]

The Quaternary Center & Ring Pucker

The defining feature of this molecule is the gem-disubstitution at C3.[2] In unsubstituted pyrrolidines, the ring fluctuates rapidly between envelope conformations (

2gauche effect2
  • The Fluorine Gauche Effect: The C–F bond tends to align gauche to the N1 lone pair or adjacent C–H bonds to maximize

    
     hyperconjugation.[2]
    
  • Steric Conflict: The bulky carboxylic acid group competes with the fluorine for the pseudo-equatorial position.[2]

In 1-methylated systems, the absence of an H-bond donor on the nitrogen (unlike secondary amines) removes the potential for intramolecular

12
Conformational Equilibrium Diagram

The following diagram illustrates the theoretical equilibrium between the two dominant envelope conformations, driven by the energetic trade-off between the fluorine gauche effect and steric strain.[2]

Conformationcluster_legendThermodynamic DriverC3_EndoC3-Endo Conformer(F pseudo-axial)Stabilized by Gauche EffectTransitionPlanar Transition State(High Energy)C3_Endo->Transition Ring Flip Transition->C3_Endo Relaxation C3_ExoC3-Exo Conformer(COOH pseudo-axial)Sterically DisfavoredTransition->C3_Exo  C3_Exo->Transition  TextThe C-F bond prefers a pseudo-axial orientationto maximize orbital overlap (Hyperconjugation).

Figure 1: Conformational equilibrium of 3-fluoro-pyrrolidine derivatives. The C3-Endo form is typically favored due to the fluorine gauche effect.[1]

Spectroscopic Characterization Protocol (Self-Validating)

To rigorously validate the structure and conformation, a multi-modal spectroscopic approach is required.[2] The following protocol ensures self-validation by cross-referencing NMR and MS data.

A. Nuclear Magnetic Resonance (NMR) Strategy

The presence of the fluorine atom makes

2
ParameterExpected Signal CharacteristicsStructural Insight

F Chemical Shift

-150 to -170 ppm (Singlet or Multiplet)
Confirms presence of F on saturated carbon.[1][2]

H-

F Coupling
No

(Geminal)
Critical Check: Absence of geminal coupling proves F and COOH share C3.[1][2]
Vicinal Coupling (

)

Hz (to C2/C4 protons)
Magnitude correlates with dihedral angle (Karplus relation), indicating ring pucker.

C Splitting (

)
Doublet,

Hz
Confirms C-F bond connectivity at the quaternary center.[1][2]
B. Mass Spectrometry (MS)[3]
  • Ionization: ESI+ (Electrospray Ionization).[2]

  • Parent Ion:

    
     Da (Calculated for C
    
    
    H
    
    
    FNO
    
    
    + H).[2]
  • Fragmentation: Look for loss of COOH (

    
    ) and HF (
    
    
    ) as characteristic neutral losses.[1][2]

Experimental Workflow: Synthesis & Analysis

This workflow outlines the logical progression from raw material to validated structural data.[2]

Step-by-Step Methodology
  • Precursor Selection: Start with 1-methyl-3-pyrrolidinone or a

    
    -keto ester  derivative.[1][2]
    
  • Fluorination/Carboxylation:

    • Route A (Gem-difluoro precursor): Hydrolysis of one F (difficult).[2]

    • Route B (Direct Fluorination): Electrophilic fluorination (e.g., Selectfluor) of the

      
      -keto ester enolate, followed by ester hydrolysis.
      
  • Purification:

    • Use Cation Exchange Chromatography (SCX) to isolate the amino acid zwitterion.[2]

    • Note: Avoid silica gel with high acidity, which may induce HF elimination.[2]

  • Structural Validation:

    • Dissolve 5 mg in D

      
      O.
      
    • Acquire

      
      F NMR (decoupled) to verify purity.
      
    • Acquire

      
      H-
      
      
      C HSQC to assign C2, C4, and C5 methylene protons relative to the quaternary C3.
Analytical Logic Flow

WorkflowStartCrude Product(Post-Synthesis)PurificationSCX Chromatography(Remove inorganic salts)Start->PurificationNMR_19F19F NMR Screening(Check for single F peak)Purification->NMR_19FDecisionSingle Peak?NMR_19F->DecisionNMR_2D2D NMR (HSQC/HMBC)Confirm C3 Quaternary CenterDecision->NMR_2DYesRepurifyRepurify / HPLCDecision->RepurifyNo (Multiple Isomers)FinalValidated Structure(Ready for Bioassay)NMR_2D->FinalRepurify->Purification

Figure 2: Logical workflow for the isolation and structural validation of fluorinated amino acids.

References

  • PubChem. (2025).[2] 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid (Compound).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Linclau, B., et al. (2019).[2] Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 58(46).[2] Available at: [Link][1][2]

  • O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.[1][2] (Foundational text on the fluorine gauche effect).

Technical Guide: Biological Activity of Fluorinated Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Pyrrolidine Scaffolds

In modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold, ubiquitous in natural alkaloids and synthetic therapeutics.[1][2] However, the introduction of fluorine atoms into this five-membered ring transforms its physicochemical profile, offering a strategic tool for modulating biological activity.

For drug development professionals, understanding fluorinated pyrrolidine derivatives is not merely about halogenation; it is about exploiting the stereoelectronic effects that fluorine imparts. The high electronegativity of fluorine (4.0 Pauling scale) and the strength of the C-F bond (~110 kcal/mol) induce profound changes in:

  • Ring Conformation (Puckering): Controlling the envelope conformation (C3-endo vs. C3-exo) via the gauche effect.

  • Basicity (pKa): Lowering the pKa of the pyrrolidine nitrogen, thereby altering membrane permeability and metabolic stability.

  • Metabolic Blockade: Preventing oxidative metabolism at labile C-H sites (e.g., blocking P450 oxidation).

This guide dissects the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives, with a focus on their application as DPP-4 inhibitors and antiviral agents .

Structural Mechanics & SAR Logic

The Gauche Effect and Ring Puckering

The biological potency of fluorinated pyrrolidines often stems from their ability to lock the ring into a specific conformation that matches the target protein's binding pocket.

  • 4-Fluoroproline Model:

    • (4R)-Fluoroproline prefers the C4-exo pucker (trans).

    • (4S)-Fluoroproline prefers the C4-endo pucker (cis).

    • Mechanism: The fluorine atom orients itself gauche to the ring nitrogen to maximize the

      
       orbital overlap.
      
Visualization of SAR Logic

The following diagram illustrates the causal pathway from fluorine substitution to biological outcome.

SAR_Logic Fluorine Fluorine Substitution (C3 or C4) Inductive Inductive Effect (-I) Fluorine->Inductive Gauche Gauche Effect (Stereoelectronic) Fluorine->Gauche Metabolism Metabolic Stability (Blocked Oxidation) Fluorine->Metabolism pKa Reduced Basicity (Lower pKa) Inductive->pKa Pucker Ring Puckering (Endo/Exo Control) Gauche->Pucker Binding Enhanced Binding Affinity (Pre-organized Conformation) pKa->Binding H-Bond Strength Pucker->Binding Entropy Reduction

Caption: Causal relationship between fluorine substitution and biological efficacy in pyrrolidine scaffolds.

Therapeutic Case Study: DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a cornerstone in Type 2 Diabetes management.[3] Fluorinated pyrrolidines serve as the "warhead" or the P1 binding element in many of these drugs.

Comparative Biological Activity

The data below highlights how fluorine substitution on the pyrrolidine ring enhances potency compared to non-fluorinated analogs. The presence of fluorine often improves interaction with the S1 hydrophobic pocket of the DPP-4 enzyme.

Table 1: IC50 Comparison of Prolyl-Pyrrolidine Derivatives against DPP-4

Compound IDR-Group SubstitutionFluorine PositionIC50 (µM)Relative Potency
Control Unsubstituted PyrrolidineNone> 10.0Low
Cmpd 9 Aryl-piperazine acetamide3-Fluoro (S-config)0.83 High
Cmpd 10 Aryl-piperazine acetamide3-Fluoro (R-config)0.43 Very High
Sitagliptin (Reference Standard)2,4,5-Trifluorophenyl0.018Standard

Data Source: Derived from SAR studies of prolyl-fluoropyrrolidine derivatives [1].

Insight: The (R)-configuration (Compound 10) often exhibits superior potency due to better alignment with the catalytic triad (Ser630, Asp708, His740) of the DPP-4 active site.

Experimental Protocols

Synthesis of 3,3-Difluoroproline Derivative

Context: Synthesizing gem-difluoro derivatives is challenging due to potential elimination reactions. The following protocol uses DAST (Diethylaminosulfur trifluoride) on a cyclic ketone, which is more robust than acyclic precursors.

Reagents:

  • Starting Material: N-Boc-3-oxopyrrolidine-2-carboxylate (ethyl ester)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride)

  • Solvent: Neat (No solvent) or CH2Cl2

Workflow Diagram:

Synthesis_Flow Step1 Start: N-Boc-3-oxopyrrolidine-2-carboxylate Step2 Reaction: Add DAST (3.0 equiv) Condition: Neat, 0°C to RT, 18h Step1->Step2 Step3 Quench: Sat. NaHCO3 (Careful!) Step2->Step3 Step4 Extraction: DCM / Brine Wash Step3->Step4 Step5 Product: N-Boc-3,3-difluoropyrrolidine-2-carboxylate Yield: ~64% Step4->Step5

Caption: Multigram-scale synthesis of 3,3-difluoroproline precursor via deoxofluorination [2].

Step-by-Step Methodology:

  • Setup: Place N-Boc-3-oxopyrrolidine-2-carboxylate (1.0 equiv) in a dry round-bottom flask under inert atmosphere (Ar or N2).

  • Addition: Cool the flask to 0°C. Add DAST (3.0 equiv) dropwise. Note: DAST is corrosive and reacts violently with water. Use proper PPE.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18 hours. The reaction is performed neat to maximize conversion.

  • Workup: Pour the reaction mixture slowly into saturated aqueous NaHCO3 at 0°C. Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layers over MgSO4, filter, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to yield the difluoro ester.

DPP-4 Inhibition Assay (Fluorogenic)

Objective: Quantify the inhibitory potential of the synthesized fluorinated pyrrolidine using the fluorogenic substrate Gly-Pro-AMC .

Principle: DPP-4 cleaves the peptide bond between Proline and AMC (7-Amino-4-methylcoumarin). Free AMC fluoresces (Ex: 360nm / Em: 460nm).[4][5][6] Inhibitors reduce this fluorescence signal.

Protocol:

  • Buffer Preparation: Prepare Assay Buffer (20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

  • Enzyme Prep: Dilute recombinant human DPP-4 enzyme in Assay Buffer to a concentration of ~10 ng/µL.

  • Inhibitor Setup: Dissolve the fluorinated pyrrolidine derivative in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 100 µM).

  • Reaction Assembly (96-well black plate):

    • Add 10 µL of Inhibitor solution.

    • Add 30 µL of diluted DPP-4 Enzyme.

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

    • Add 10 µL of Substrate (H-Gly-Pro-AMC , 50 µM final conc).

  • Measurement: Immediately read fluorescence on a plate reader in kinetic mode for 30 minutes.

    • Excitation: 350-360 nm

    • Emission: 450-465 nm[6]

  • Analysis: Calculate the slope of the linear portion of the curve (RFU/min). Determine % Inhibition relative to the "No Inhibitor" control. Plot log[Inhibitor] vs. % Inhibition to calculate IC50.

References

  • Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. Source: Chemical Biology & Drug Design (via PubMed/NIH) URL:[Link]

  • Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Source: Journal of Organic Chemistry (via PMC/NIH) URL:[Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Source: NIH / PubMed Central URL:[Link]

  • Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections.

Sources

role of fluorine in pyrrolidine ring conformation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring, central to proline and its derivatives, is a unique structural motif in medicinal chemistry due to its conformational restriction of the peptide backbone (


 angle). However, the ring itself is not rigid; it oscillates between two primary puckered states: C

-exo
and C

-endo
.

This guide details how the strategic introduction of a fluorine atom at the C4 position locks this conformation through the gauche effect , a stereoelectronic phenomenon. By selecting the specific stereochemistry of the fluorine substituent ((4R) vs. (4S)), researchers can dictate the ring pucker, which in turn pre-organizes the backbone amide bond geometry (cis vs. trans). This "remote control" of molecular geometry is a powerful tool for optimizing ligand binding affinity, metabolic stability, and peptide secondary structure.

The Stereoelectronic Mechanism: The Gauche Effect

Unlike steric effects which rely on bulk repulsion, the influence of fluorine on pyrrolidine conformation is electronic. The fluorine gauche effect describes the preference of the C–F bond to align gauche (synclinal, ~60°) to the vicinal C–N bond of the amine, rather than anti (antiperiplanar, 180°).

The Orbital Basis

The primary driver is hyperconjugation .

  • Donor: The electron-rich

    
     bonding orbital (on the adjacent carbon).
    
  • Acceptor: The low-lying

    
     antibonding orbital.
    
  • Mechanism: The best overlap occurs when the C–H bond is anti to the C–F bond. In the pyrrolidine ring, this alignment forces the electronegative fluorine and nitrogen atoms into a gauche relationship.

Additionally, the polarization of the C–F bond creates a dipole that minimizes unfavorable electrostatic interactions when aligned gauche to the electronegative nitrogen, although the orbital overlap (


) is currently considered the dominant factor.

GaucheEffect cluster_0 Stereoelectronic Driver cluster_1 Conformational Outcome SigmaCH Donor: σ(C-H) Orbital Overlap Hyperconjugation (Stabilization) SigmaCH->Overlap Electron Density Transfer SigmaCF Acceptor: σ*(C-F) Orbital SigmaCF->Overlap Low Energy Void Gauche Gauche Alignment (F and N at ~60°) Overlap->Gauche Maximizes Overlap Pucker Defined Ring Pucker (Exo or Endo) Gauche->Pucker Forces Geometry caption Fig 1: The hyperconjugative basis of the fluorine gauche effect driving ring conformation.

The 4-Fluoroproline Switch: 4R vs. 4S

The stereochemistry of the fluorine substitution at C4 acts as a binary switch for the ring pucker. This pucker then influences the cis/trans equilibrium of the preceding peptide bond (


).
(4R)-Fluoroproline (Flp): The Trans Stabilizer
  • Configuration: Fluorine is trans to the carbonyl group (relative to the ring plane).

  • Preferred Pucker: C

    
    -exo  (down).
    
  • Mechanism: In the C

    
    -exo pucker, the F atom is gauche to the ring nitrogen, satisfying the stereoelectronic requirement.
    
  • Amide Bond Effect: This pucker positions the amide carbonyl carbon (

    
    ) and the prolyl amide oxygen (
    
    
    
    ) to maximize the
    
    
    interaction (lone pair of O donating into
    
    
    of C=O). This stabilizes the trans isomer of the peptide bond.
(4S)-Fluoroproline (flp): The Cis Promoter
  • Configuration: Fluorine is cis to the carbonyl group.

  • Preferred Pucker: C

    
    -endo  (up).
    
  • Mechanism: To maintain the F-N gauche relationship, the ring must flip to the C

    
    -endo pucker.
    
  • Amide Bond Effect: This pucker destabilizes the

    
     interaction required for the trans state and sterically favors the cis  isomer (or significantly shifts the equilibrium toward cis compared to native proline).
    

Table 1: Conformational Preferences of Fluorinated Prolines

DerivativeStereochemRing Pucker PreferencePeptide Bond Preference

*
Proline (Pro) N/AMixed (Exo/Endo)Trans (weak)~4.6
(4R)-F-Pro (Flp) trans-FC

-exo
Trans (Strong)~6.7
(4S)-F-Pro (flp) cis-FC

-endo
Cis (Enhanced)~2.5

*Values are approximate for Ac-Xaa-OMe systems in water; higher values indicate greater trans stability.

Experimental Characterization Protocols

Trustworthy determination of the ring conformation relies on Nuclear Magnetic Resonance (NMR) and X-ray crystallography.

NMR Spectroscopy Protocol

The scalar coupling constants (


) are the most reliable solution-phase indicators.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-5 mg of peptide/ligand in 500

    
    L of D
    
    
    
    O or CD
    
    
    OD. Avoid DMSO if possible as it can mask solvent-dependent conformational exchange.
  • 1D

    
    F NMR:  Acquire a proton-decoupled fluorine spectrum to assess purity and chemical environment.
    
    • Insight: A single sharp peak indicates a fast exchange or a single locked conformer. Two peaks usually indicate slow cis/trans amide bond exchange (not ring pucker exchange, which is fast).

  • 2D

    
    H-
    
    
    
    H TOCSY:
    Use a mixing time of 60-80 ms. Assign the spin system from H
    
    
    to H
    
    
    .
  • Coupling Analysis (

    
    ): 
    
    • Extract

      
       values from 1D 
      
      
      
      H spectra or high-res 2D cross-sections.
    • C

      
      -exo:  Typical 
      
      
      
      values are distinct (e.g., large splitting for one
      
      
      proton).
    • C

      
      -endo:  Distinctly different coupling pattern due to the change in dihedral angle 
      
      
      
      .
  • Validation (NOESY):

    • Trans Amide: Strong NOE between

      
       and 
      
      
      
      .
    • Cis Amide: Strong NOE between

      
       and 
      
      
      
      .
X-Ray Crystallography

While solid-state packing forces can influence conformation, X-ray structures provide the definitive "snapshot."

  • Metric: Measure the ring torsion angles. Calculate the puckering amplitude (

    
    ) and phase angle (
    
    
    
    ) using the Cremer-Pople parameters.

ExperimentalWorkflow cluster_analysis Conformational Analysis Workflow Sample Sample Prep (D2O/CD3OD) NMR1D 1D 19F NMR (Check Purity/Isomers) Sample->NMR1D NMR2D 2D TOCSY/NOESY (Assign Resonances) NMR1D->NMR2D Coupling Extract 3J(H-H) & 3J(H-F) (Karplus Analysis) NMR2D->Coupling Assign Assign Pucker (Exo vs Endo) Coupling->Assign caption Fig 2: Step-by-step NMR workflow for determining fluoropyrrolidine conformation.

Applications in Drug Design

The ability to pre-organize the pyrrolidine ring has direct therapeutic implications.[1]

Case Study 1: Indinavir Analogs (HIV Protease Inhibitors)
  • Context: Indinavir binds to HIV protease in a specific "zigzag" extended conformation.[2]

  • Experiment: Researchers synthesized fluorinated analogs of the central pyrrolidine ring.[1]

  • Result:

    • Analogue 18 (Gauche reinforces zigzag): The fluorine substitution was designed so the gauche effect stabilized the bioactive conformation. This analog was equipotent to Indinavir.

    • Analogue 19 (Gauche opposes zigzag): The stereochemistry forced a pucker that competed with the binding conformation. This analog was 14-fold less potent .

  • Takeaway: Fluorine can be used to lower the entropic penalty of binding by "freezing" the ligand in its bioactive shape.

Case Study 2: Thrombin Inhibitors
  • Context: Peptide inhibitors of thrombin require a specific geometry at the P2 position.

  • Result: Substitution of Pro with (4R)-Flp (Exo pucker) retained potency and improved metabolic stability against oxidation.[3] Substitution with (4S)-flp (Endo pucker) resulted in a 200-fold loss in potency.

  • Takeaway: The wrong ring pucker can completely abolish activity by misaligning the scissile bond or binding pharmacophores.

Case Study 3: Collagen Stability
  • Context: Collagen triple helices require a repeating Xaa-Yaa-Gly sequence where Yaa is C

    
    -exo and Xaa is C
    
    
    
    -endo.
  • Application:

    • Replacing Yaa (Hyp) with (4R)-Flp creates a hyperstable triple helix because the electronegative F stabilizes the required exo pucker more strongly than OH.

    • Replacing Xaa (Pro) with (4S)-flp stabilizes the helix by enforcing the required endo pucker.

References

  • Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Source: Journal of the American Chemical Society (2003). URL:[Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Source: Topics in Heterocyclic Chemistry (2017). URL:[Link]

  • HIV protease inhibitor Indinavir and fluorinated analogues. Source: ResearchGate / Organofluorine Chemistry.[2] URL:[Link][4]

  • Fluorine in drug discovery: Role, design and case studies. Source: International Journal of Pharmacy and Pharmaceutical Sciences.[5] URL:[Link][5]

  • Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Source: Journal of the American Chemical Society (2001). URL:[Link]

Sources

Technical Guide: 3-Fluoro-1-methylpyrrolidine-3-carboxylic Acid & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural rationale, synthetic pathways, and medicinal chemistry applications of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid , a specialized non-proteinogenic amino acid scaffold used to modulate conformation and metabolic stability in drug design.

Executive Summary

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid represents a high-value "quaternary


-fluoro amino acid" scaffold. Unlike simple fluoroprolines, the geminal substitution of fluorine and a carboxyl group at the C3 position creates a metabolically robust quaternary center. This modification serves three critical functions in lead optimization:
  • Conformational Locking: The stereoelectronic gauche effect of the fluorine atom restricts ring puckering, reducing the entropic penalty of ligand-receptor binding.

  • Metabolic Blockade: Substitution at C3 prevents oxidative metabolism (e.g., by P450s) common at the

    
    -position of amines.
    
  • pKa Modulation: The inductive effect of fluorine lowers the pKa of the amine, potentially improving oral bioavailability and blood-brain barrier permeability.

Structural & Physicochemical Rationale[1][2][3][4]

The Fluorine Gauche Effect

The introduction of fluorine at C3 exerts a profound stereoelectronic influence on the pyrrolidine ring geometry.[1] In 3-fluoropyrrolidines, the C–F bond tends to align gauche to the vicinal C–N bond (or the nitrogen lone pair) to maximize the hyperconjugative interaction (


).
  • Non-fluorinated Proline: Exists in a rapid equilibrium between C

    
    -endo and C
    
    
    
    -exo puckers.
  • 3-Fluoro-3-Carboxy Analog: The geminal fluorine "locks" the ring into a specific pucker depending on the relative stereochemistry (cis vs. trans relative to the N-substituent). This rigidity mimics the "turn" structures in bioactive peptides.

Physicochemical Impact
PropertyEffect of 3-F SubstitutionDrug Design Benefit
Basicity (pKa) Lowers amine pKa by ~1.5–2.0 unitsIncreases fraction of neutral species at physiological pH; improves CNS penetration.
Lipophilicity (LogD) Slight increase or neutralMaintains solubility while improving membrane permeability.
Metabolic Stability Blocks C3-hydroxylationExtends half-life (

) by preventing oxidative deamination or ring opening.

Synthetic Methodologies

The synthesis of the quaternary center (gem-fluoro/carboxy) is challenging due to steric hindrance and the stability of the intermediates. Two primary routes are established: Electrophilic Fluorination (preferred for late-stage diversity) and Cycloaddition (preferred for scale).

Route A: Electrophilic Fluorination of -Amino Esters

This protocol utilizes the high acidity of the


-proton in the 

-amino ester to generate an enolate, which is then trapped by an electrophilic fluorinating agent (Selectfluor or NFSI).
Experimental Protocol (Self-Validating):
  • Substrate: Ethyl 1-methylpyrrolidine-3-carboxylate (commercially available or synthesized via Michael addition).

  • Deprotonation:

    • Conditions: Dissolve substrate in anhydrous THF under

      
       at -78°C.
      
    • Reagent: Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min to ensure complete enolate formation (monitor by quenching an aliquot with

      
       and checking NMR for deuterium incorporation).
      
  • Fluorination:

    • Reagent: Add solution of N-Fluorobenzenesulfonimide (NFSI) or Selectfluor (1.2 equiv) in THF/DMF.

    • Temperature: Allow to warm slowly to 0°C over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography. Note: The product is a quaternary amino ester; use amine-functionalized silica or add 1%

    
     to the eluent to prevent streaking.
    
Visualization of Synthesis Logic

The following diagram illustrates the decision tree and workflow for synthesizing this scaffold.

SynthesisWorkflow Start Target: 3-Fluoro-1-methyl pyrrolidine-3-carboxylic acid Precursor Ethyl 1-methylpyrrolidine- 3-carboxylate Start->Precursor Retrosynthesis Enolate Li-Enolate Intermediate (-78°C, THF) Precursor->Enolate LiHMDS / LDA Fluorination Electrophilic Fluorination (NFSI / Selectfluor) Enolate->Fluorination Trap Enolate Product_Ester Quaternary Fluoro-Ester Fluorination->Product_Ester C-F Bond Formation Hydrolysis Hydrolysis (LiOH, THF/H2O) Product_Ester->Hydrolysis Deprotection Validation QC: 19F NMR (Singlet ~ -150 to -170 ppm) Product_Ester->Validation Final_Acid Final Acid Scaffold Hydrolysis->Final_Acid Isolation

Figure 1: Synthetic workflow for the generation of the quaternary alpha-fluoro scaffold via electrophilic fluorination.

Medicinal Chemistry Applications

Case Study: GPCR Agonists

In the development of agonists for G-protein coupled receptors (e.g., S1P1 or mGluR), the flexibility of the pyrrolidine ring often leads to entropic penalties upon binding.

  • Application: Replacing a standard proline or 3-methylpyrrolidine residue with the 3-fluoro-3-carboxy analog.

  • Result: The fluorine atom locks the ring in the C3-endo conformation. If this matches the bioactive conformation, potency increases significantly (often >10-fold) due to pre-organization.

Bioisosteric Replacement

This scaffold serves as a bioisostere for:

  • 
    -Disubstituted Amino Acids:  (e.g., Aib) but with a cyclic constraint.
    
  • Tertiary Alcohols: The F-C-COOH motif mimics the polarity and H-bonding capability of a tertiary alcohol but without the risk of dehydration or glucuronidation.

Analytical & Characterization Profile

Proper characterization is critical due to the potential for conformers.[2]

TechniqueExpected SignatureNotes

F NMR
Singlet (or multiplet if H-coupling exists) at -150 to -170 ppm .Chemical shift is diagnostic of the quaternary center.

H NMR
Diastereotopic methylene protons (C2 and C4) will show complex splitting due to geminal coupling and through-space F-H coupling (

).
C2 protons often appear as ABX systems.
X-Ray Crystallography C-F bond length ~1.35 Å. Ring pucker defined by F orientation.Essential for determining absolute stereochemistry of the quaternary center.
Conformational Analysis Diagram

The interaction between the fluorine and the nitrogen lone pair drives the shape.

Conformation F_Atom Fluorine (C3) Interaction n(N) -> σ*(C-F) Hyperconjugation F_Atom->Interaction Acceptor N_LonePair N-Lone Pair / N-Me N_LonePair->Interaction Donor Result Ring Pucker (C3-endo favored) Interaction->Result Stabilizes

Figure 2: Stereoelectronic "Gauche Effect" driving the conformational preference of the 3-fluoropyrrolidine ring.

References

  • Synthesis of

    
    -Fluoro-
    
    
    
    -Amino Acids:
    • Title: Synthesis of -Fluoro- -Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorin
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Conformational Analysis of Fluoroprolines

    • Title: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Electrophilic Fluorination Methodologies

    • Title: Electrophilic Fluorination-Nucleophilic Addition Reaction Medi
    • Source: NIH / PubMed.
    • URL:[Link]

  • Pyrrolidine Scaffold Applications

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • General Properties of 3-Carboxy-1-Methylpyrrolidine

    • Title: 1-Methyl-pyrrolidine-3-carboxylic acid Applications.[3][4]

    • Source: Chem-Impex.

Sources

discovery and history of fluorinated proline analogs

Author: BenchChem Technical Support Team. Date: February 2026

The Fluorine Effect in Proline Architectures: From Stereoelectronic Origins to Clinical Applications

Executive Summary

This technical guide provides a comprehensive analysis of fluorinated proline analogs, a class of non-canonical amino acids that have revolutionized protein engineering and medicinal chemistry. Unlike standard alkyl substitutions, the introduction of fluorine into the pyrrolidine ring invokes powerful stereoelectronic effects—specifically the gauche effect and


 interactions —allowing researchers to "program" molecular conformation with high fidelity. This guide details the historical discovery, synthetic evolution, mechanistic underpinnings, and modern applications of these analogs in drug development and diagnostic imaging.

Historical Evolution: From Collagen to PROTACs

The history of fluorinated prolines is a progression from academic curiosity to essential tools in chemical biology.

  • 1965 – The Dawn: The first synthesis of 4-fluoroproline was reported by Gottlieb and Witkop . Their primary objective was not drug design but understanding collagen hydroxylation. They demonstrated that 4-fluoroproline could be incorporated into collagen by cellular machinery, acting as a mechanistic probe.

  • 1998–2005 – The Raines Era (Stereoelectronic Decoding): The seminal work by Ronald T. Raines at the University of Wisconsin-Madison unraveled the "collagen stability dichotomy." His group discovered that (4R)-fluoroproline hyper-stabilizes the collagen triple helix, while its diastereomer, (4S)-fluoroproline, destabilizes it. This proved that stability was driven by stereoelectronic preorganization (the gauche effect) rather than simple hydrogen bonding or hydrophobicity.

  • 2010s – The Rise of 18F-PET: The clinical translation of cis-4-[

    
    F]fluoro-L-proline as a Positron Emission Tomography (PET) tracer enabled the non-invasive imaging of fibrotic diseases and tumor collagenesis.
    
  • 2020s – PROTACs and Targeted Degradation: Fluorinated hydroxyprolines (e.g., 3-fluoro-4-hydroxyproline) are now critical scaffolds for designing ligands for the VHL E3 ubiquitin ligase , a cornerstone of PROTAC (Proteolysis Targeting Chimera) technology.

The Mechanistic Core: Stereoelectronic Programming

The utility of fluorinated prolines stems from the ability of the fluorine atom to dictate the ring's conformation (puckering) and the peptide bond's geometry (cis/trans ratio).[1][2][3]

The Gauche Effect & Ring Puckering

The pyrrolidine ring of proline is not planar; it rapidly fluctuates between two "envelope" conformations:


-endo  (down) and 

-exo
(up).[4]
  • The Gauche Effect: Fluorine is highly electronegative. To maximize stability, the C–F bond prefers to align gauche (synclinal) to the vicinal C–N bond (or N lone pair). This alignment allows for a stabilizing hyperconjugative interaction (

    
    ).
    
  • (4R)-Fluoroproline (Flp): The fluorine is "down." To satisfy the gauche effect, the ring adopts the

    
    -exo  pucker.[4]
    
  • (4S)-Fluoroproline (flp): The fluorine is "up." To satisfy the gauche effect, the ring adopts the

    
    -endo  pucker.[4]
    
Interaction & Cis/Trans Isomerization

The ring pucker dictates the


 and 

backbone dihedral angles, which in turn influence the trans/cis equilibrium of the preceding peptide bond (

).
  • 
    -exo (Flp):  Positions the amide carbonyls to maximize the favorable 
    
    
    
    interaction (donation of the amide oxygen lone pair into the antibonding orbital of the subsequent carbonyl). This stabilizes the trans isomer .
  • 
    -endo (flp):  Weakens this interaction, shifting the equilibrium toward the cis isomer .
    

Table 1: Comparative Physicochemical Properties of Proline Analogs

AnalogConfigurationPreferred Pucker

(Water)
Main Application
Proline (Pro) (2S)Mixed (Endo > Exo)~ 4.6Native protein structure
(4R)-Fluoroproline (Flp) (2S, 4R)

-exo
~ 6.7 – 7.2 Collagen hyper-stability, rigidifying peptides
(4S)-Fluoroproline (flp) (2S, 4S)

-endo
~ 2.5 – 2.6 Inducing turns, destabilizing helices
4,4-Difluoroproline (Dfp) (2S)Planar/Averaged~ 3.5Steric bulk without conformational bias
Visualizing the Conformational Landscape

G cluster_R Stereoelectronic Effect: 4R-F (Flp) cluster_S Stereoelectronic Effect: 4S-F (flp) Pro L-Proline (Dynamic Equilibrium) R_F (4R)-Fluoroproline Pro->R_F Fluorination S_F (4S)-Fluoroproline Pro->S_F Fluorination Exo Cγ-Exo Pucker (Gauche Effect) R_F->Exo Forces Trans Stabilizes TRANS Amide (Strong n→π*) Exo->Trans Induces Endo Cγ-Endo Pucker (Gauche Effect) S_F->Endo Forces Cis Promotes CIS Amide (Weak n→π*) Endo->Cis Induces

Figure 1: The divergence of conformational preference driven by fluorine stereochemistry. (4R)-substitution locks the ring in Exo, stabilizing the trans amide, while (4S)-substitution locks it in Endo, promoting the cis amide.

Synthetic Methodologies

The synthesis of fluorinated prolines requires handling stereocenters with precision. The most robust route utilizes 4-hydroxyproline (Hyp) as a chiral pool starting material.

Protocol: Synthesis via Nucleophilic Fluorination (DAST)

Note: This reaction proceeds via an


 mechanism, resulting in the inversion  of the stereocenter at C4.
  • Starting Material: N-Boc-4-hydroxy-L-proline methyl ester.

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

  • Mechanism: The hydroxyl group attacks the sulfur center, creating a good leaving group. The fluoride ion then attacks from the backside, displacing the oxygen.

    • (4R)-Hyp

      
      (4S)-Fluoroproline
      
    • (4S)-Hyp

      
      (4R)-Fluoroproline
      
  • Critical Step: To access the valuable (4R)-Flp (collagen stabilizer), one must start with (4S)-Hyp . Since natural Hyp is (4R), a prior inversion step (e.g., Mitsunobu reaction) is often required before fluorination.

Synthetic Workflow Diagram

Synthesis Hyp (2S, 4R)-Hydroxyproline (Natural Source) DAST1 DAST / Deoxo-Fluor (SN2 Inversion) Hyp->DAST1 Mitsunobu Mitsunobu Inversion (to 4S-OH) Hyp->Mitsunobu S_Flp (2S, 4S)-Fluoroproline (Destabilizing / Cis-inducer) DAST1->S_Flp DAST2 DAST / Deoxo-Fluor (SN2 Inversion) Mitsunobu->DAST2 R_Flp (2S, 4R)-Fluoroproline (Stabilizing / Trans-inducer) DAST2->R_Flp

Figure 2: Synthetic routes to fluorinated prolines. Direct fluorination of natural Hydroxyproline yields the 4S isomer. Accessing the stabilizing 4R isomer requires a double-inversion strategy.

Applications in Drug Discovery & Development

18F-Proline PET Imaging

The most direct clinical application is the use of cis-4-[


F]fluoro-L-proline  as a radiotracer.[5]
  • Mechanism: Rapidly dividing tumor cells and active fibroblasts (in fibrosis) have high collagen synthesis rates. They upregulate proline transport.

  • Utility:

    • Liver Fibrosis: Distinguishes active fibrogenesis from static scar tissue.

    • Oncology: Imaging of tumors with high stromal content (e.g., breast, lung) where FDG-PET (glucose metabolism) may be less specific.

VHL Ligands & PROTACs

The Von Hippel-Lindau (VHL) protein naturally recognizes a hydroxylated proline on the HIF-1


 protein.
  • Design: Medicinal chemists replace the natural hydroxyproline with 3-fluoro-4-hydroxyproline or 4-fluoroproline analogs to tune binding affinity and metabolic stability.

  • Impact: These fluorinated scaffolds are essential "warheads" in PROTACs, recruiting E3 ligases to degrade disease-causing proteins. The fluorine atom can enhance binding affinity by up to 10-fold via improved shape complementarity and dipole interactions.

Peptide Therapeutics (Collagen Mimetics)

For peptide drugs that require a stable helical structure, replacing Pro with (4R)-Flp can increase the melting temperature (


) of the triple helix by over 10°C per substitution. This is critical for developing synthetic collagen substitutes for wound healing or biomaterials.

References

  • Gottlieb, A. A., & Witkop, B. (1965). The Incorporation of cis- and trans-4-Fluoro-L-proline into the Proteins of Granuloma Tissue. Biochemistry. Link

  • Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect.[6] Journal of the American Chemical Society. Link

  • Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society. Link

  • Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. Link

  • Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Link

  • Laverman, P., et al. (2002). Fluorinated Amino Acids for Tumour Imaging with Positron Emission Tomography. European Journal of Nuclear Medicine and Molecular Imaging. Link

Sources

spectroscopic data (NMR, MS, IR) of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

Technical Overview

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid is a specialized heterocyclic building block used primarily in medicinal chemistry.[1][2] It belongs to the class of


-fluoro-

-amino acid derivatives (specifically a fluorinated

-proline analog). The introduction of the fluorine atom at the C3 position, geminal to the carboxylic acid, creates a quaternary stereocenter. This modification is strategically employed to:
  • Block Metabolism: Prevent enolization and racemization at the

    
    -position relative to the carbonyl.
    
  • Modulate pKa: The electronegative fluorine lowers the pKa of the carboxylic acid and the basicity of the amine, altering bioavailability.

  • Restrict Conformation: The gauche effect of the C-F bond influences the ring pucker, locking the pyrrolidine ring into specific conformations favored for protein binding.

Physicochemical Characterization Profile
PropertyData
IUPAC Name 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid
CAS Number 1556454-02-4
Molecular Formula C₆H₁₀FNO₂
Molecular Weight 147.15 g/mol
Exact Mass 147.07 g/mol
SMILES CN1CCC(F)(C(=O)O)C1
Solubility High in polar solvents (H₂O, MeOH, DMSO); Moderate in DCM/CHCl₃.[2]
pKa (Predicted) Acid: ~3.5 (lowered by F); Base: ~8.5

Part 2: Spectroscopic Analysis (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is dominated by the quaternary center at C3 and the heteronuclear coupling between


F and 

C/

H.
A.

F NMR (The Diagnostic Nucleus)

The


F signal is the most distinct feature. It appears as a singlet (if proton-decoupled) or a complex multiplet due to coupling with neighboring protons at C2 and C4.
  • Chemical Shift:

    
     -155 to -165 ppm (Typical for aliphatic 
    
    
    
    -fluoro acids).
  • Multiplicity: Multiplet (tt or dddd) due to

    
     coupling with C2-H and C4-H protons.
    
B.

C NMR (Carbon Backbone & Coupling)

The


C spectrum will exhibit characteristic doublet splitting patterns due to 

C-

F coupling (

).
Carbon PositionAssignmentChemical Shift (

, ppm)
Coupling Constant (

, Hz)
Note
C=O Carboxyl170 - 175

Doublet
C3 Quaternary (

-C)
95 - 100

Large Doublet
C2 Methylene (

-C)
60 - 65

Doublet; Deshielded by N
C4 Methylene (

-C)
30 - 35

Doublet
C5 Methylene (

-C)
53 - 56

Singlet or weak doublet
N-Me Methyl40 - 45NegligibleSinglet
C.

H NMR (Proton Connectivity)

The chiral center at C3 renders the protons at C2, C4, and C5 diastereotopic , creating complex splitting patterns (ABX or AB systems).

  • 
     2.3 - 2.5 ppm (3H, s):  N-Methyl group. Sharp singlet.
    
  • 
     2.0 - 2.5 ppm (2H, m):  C4-H protons. Complex multiplet due to geminal coupling and 
    
    
    
    .
  • 
     2.8 - 3.2 ppm (2H, m):  C5-H protons.
    
  • 
     3.0 - 3.8 ppm (2H, m):  C2-H protons. These are chemically non-equivalent. They appear as doublets of doublets (or multiplets) due to coupling with F (
    
    
    
    Hz).
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).[3]

  • Parent Ion:

    
     m/z.
    
  • Fragmentation Pathway:

    • Loss of HCOOH (46 Da): Cleavage of the carboxylic acid group (m/z 148

      
       102).
      
    • Loss of HF (20 Da): Elimination of hydrogen fluoride, common in aliphatic fluorides (m/z 148

      
       128).
      
    • Ring Opening: Characteristic pyrrolidine fragmentation.

Infrared (IR) Spectroscopy
  • 3300 - 2500 cm⁻¹: O-H stretch (Broad, carboxylic acid dimer).

  • 1720 - 1745 cm⁻¹: C=O stretch (Strong,

    
    -fluoro carboxylic acid). Note: The electronegative F atom shifts the carbonyl stretch to a slightly higher frequency than non-fluorinated analogs.
    
  • 1000 - 1150 cm⁻¹: C-F stretch (Strong, broad).

Part 3: Visualization of Structural Logic

NMR Connectivity & Coupling Logic

This diagram illustrates the flow of J-coupling interactions originating from the Fluorine atom, which is critical for assigning the


C spectrum.

NMR_Connectivity F19 19F Nucleus (Source of Splitting) C3 C3 (Quaternary) 1J_CF ~190 Hz δ ~98 ppm F19->C3 Direct (1J) C_COOH C=O (Carboxyl) 2J_CF ~30 Hz δ ~172 ppm C3->C_COOH Geminal (2J) C2 C2 (Methylene) 2J_CF ~22 Hz δ ~62 ppm C3->C2 Geminal (2J) C4 C4 (Methylene) 2J_CF ~22 Hz δ ~32 ppm C3->C4 Geminal (2J) N_Me N-Methyl No Coupling δ ~42 ppm C2->N_Me No J_CF C5 C5 (Methylene) 3J_CF < 5 Hz δ ~55 ppm C4->C5 Vicinal (3J)

Caption: 13C-19F Coupling Network. Red arrow indicates direct coupling; Yellow nodes indicate carbons with observable splitting (doublets).

MS Fragmentation Pathway

Proposed fragmentation mechanism for structural confirmation.

MS_Frag M_H [M+H]+ m/z 148 Frag1 Loss of H2O m/z 130 M_H->Frag1 -18 Frag2 Loss of HF m/z 128 M_H->Frag2 -20 (HF) Frag3 Loss of HCOOH (Decarboxylation) m/z 102 M_H->Frag3 -46 (HCOOH) Frag4 Pyrrolidine Ring Frag m/z 57/42 Frag3->Frag4 Ring Cleavage

Caption: ESI(+) Fragmentation Logic. The loss of 46 Da (HCOOH) is the primary diagnostic transition for this acid.

Part 4: Experimental Protocols

Sample Preparation for NMR

To ensure sharp peaks and minimize exchange broadening of the carboxylic acid proton:

  • Solvent Choice: Use DMSO-d₆ or Methanol-d₄ (CD₃OD).

    • Note: In CD₃OD, the carboxylic acid proton (COOH) will exchange with deuterium and disappear from the ¹H spectrum.

    • Note: CDCl₃ may be used, but the zwitterionic nature of the amino acid might lead to poor solubility or broad lines.

  • Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

  • Reference: Use TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm; MeOH: 3.31 ppm).

Quality Control & Impurity Profiling

Common impurities to watch for during spectral analysis:

  • N-Desmethyl Analog: Check for absence of N-Me singlet (~2.3 ppm).

  • Elimination Product: Check for alkene protons (5.5 - 6.5 ppm) which would indicate loss of HF (dehydrofluorination) during storage or synthesis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84762994 (Analogous Structure). Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Authoritative text for 19F shift ranges and coupling constants).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

Sources

Commercial & Synthetic Intelligence: 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid (CAS: 1556454-02-4) is a high-value, specialized building block used primarily in medicinal chemistry as a conformationally restricted, metabolically stable surrogate for


-amino acids.

Commercially, this compound is scarce and expensive , with catalog prices often exceeding $1,500 USD per gram . While listed by major aggregators, actual stock is frequently zero, necessitating a "Make vs. Buy" decision for any campaign requiring more than milligram quantities. This guide provides the technical roadmap for both procurement and in-house synthesis via a robust [3+2] cycloaddition protocol.

Part 1: Chemical Identity & Properties

This molecule features a quaternary stereocenter at the C3 position, bearing both a fluorine atom and a carboxylic acid. This "


-fluoro" substitution pattern (relative to the acid) significantly lowers the pKa of the carboxylic acid and modulates the basicity of the pyrrolidine nitrogen, altering the physicochemical profile compared to non-fluorinated analogues.
PropertyData
CAS Number 1556454-02-4
IUPAC Name 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid
Molecular Formula C₆H₁₀FNO₂
Molecular Weight 147.15 g/mol
Stereochemistry Typically sold as Racemic (unless specified as (S) or (R))
Key Structural Feature Quaternary C3 center (Geminal Fluoro-Carboxyl)
pKa (Predicted) Acid: ~2.5 (lowered by F-induction); Base: ~8.5

Part 2: Commercial Landscape & Procurement

The commercial supply chain for this compound is constrained. Most listings are "virtual," meaning the supplier synthesizes it on-demand or sources it from a primary manufacturer upon order.

Primary Supplier Intelligence

Note: Prices and availability are estimates based on Q1 2025 data and subject to change.

SupplierCatalog #Pack SizeEst. Price (USD)Stock Status
Synthonix F832341 g~$1,550Primary Source (US Stock often available)
BLD Pharm BD00971096100 mg - 1 gInquireLikely Custom Synthesis (Lead time 2-4 weeks)
Dana Bioscience N/A1 g~$1,900Distributor
Sigma-Aldrich N/AN/AN/AOften re-lists Synthonix stock at markup
Procurement Strategy: The "Make vs. Buy" Decision

Given the high cost per gram, the decision to purchase should be driven strictly by timeline and quantity.

ProcurementLogic Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck TimeCheck Timeline < 2 Weeks? QtyCheck->TimeCheck < 500 mg Make MAKE (In-House) [3+2] Cycloaddition QtyCheck->Make > 1 gram BudgetCheck Budget > $2,000/g? TimeCheck->BudgetCheck No Buy BUY (Catalog) Supplier: Synthonix/BLD TimeCheck->Buy Yes (Urgent) BudgetCheck->Buy Yes Custom OUTSOURCE (Custom Synthesis CRO) BudgetCheck->Custom No (Save $)

Figure 1: Decision matrix for sourcing 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid.

Part 3: Technical Core (The "Make" Option)

For requirements exceeding 1 gram, in-house synthesis is the only economically viable option. The most robust, self-validating protocol involves a 1,3-dipolar cycloaddition of an azomethine ylide to an electron-deficient fluoroacrylate.

The "Self-Validating" Synthesis Protocol

This route is preferred because it constructs the pyrrolidine ring and the quaternary fluoro-center in a single convergent step.

Mechanism:

  • Ylide Generation: Decarboxylative condensation of Sarcosine with Paraformaldehyde generates the non-stabilized N-methyl azomethine ylide in situ.

  • Cycloaddition: The ylide undergoes a [3+2] cycloaddition with Methyl 2-fluoroacrylate.

  • Hydrolysis: The resulting ester is hydrolyzed to the free acid.

Step-by-Step Methodology

Reagents:

  • Sarcosine (N-methylglycine)

  • Paraformaldehyde

  • Methyl 2-fluoroacrylate (Commercially available or synthesized from methyl 2-bromo-2-fluoropropionate)

  • Toluene (Solvent)

  • LiOH (Lithium Hydroxide)

Workflow:

  • Cycloaddition (Ring Formation):

    • Suspend Sarcosine (1.0 equiv) and Paraformaldehyde (2.0 equiv) in dry Toluene.

    • Add Methyl 2-fluoroacrylate (1.2 equiv).

    • Reflux the mixture using a Dean-Stark trap to remove water (driving ylide formation).

    • Validation Point: Monitor by TLC.[1] The disappearance of the acrylate spot and appearance of a new amine-positive spot indicates success.

    • Yield: Typically 60-75% of the methyl ester intermediate.

  • Hydrolysis (Deprotection):

    • Dissolve the intermediate ester in THF/Water (1:1).

    • Add LiOH (2.0 equiv) at 0°C, then warm to room temperature.

    • Critical Step: Careful neutralization with HCl to pH ~3-4 (isoelectric point) is required to precipitate or extract the zwitterionic amino acid.

    • Purification: Ion-exchange chromatography (Dowex) is often required to remove salts if crystallization fails.

SynthesisRoute Sarcosine Sarcosine (N-Me-Glycine) Ylide Azomethine Ylide (In Situ Species) Sarcosine->Ylide Reflux (-CO2, -H2O) Paraform Paraformaldehyde Paraform->Ylide Acrylate Methyl 2-fluoroacrylate (Dipolarophile) Ester Intermediate Ester (1-Me-3-F-3-COOMe-pyrrolidine) Acrylate->Ester Ylide->Ester [3+2] Cycloaddition + Acrylate FinalProduct Target Acid (CAS 1556454-02-4) Ester->FinalProduct LiOH, THF/H2O Hydrolysis

Figure 2: Synthetic pathway via 1,3-dipolar cycloaddition.[1][2][3] This route ensures correct regiochemistry and high atom economy.

Part 4: Applications in Drug Discovery

This scaffold is a critical bioisostere for proline and


-proline.
  • Conformational Restriction: The geminal fluoro-carboxyl substitution locks the pyrrolidine ring into specific puckering conformations (C3-endo or C3-exo depending on stereochemistry), which can dramatically increase binding affinity to target proteins (e.g., GPCRs, Kinases).

  • Metabolic Blocking: The C3 position of pyrrolidine is a metabolic "hotspot" for oxidation. Substitution with fluorine blocks this degradation pathway, extending the half-life (

    
    ) of the drug candidate.
    
  • pKa Modulation: The strong electron-withdrawing effect of fluorine (

    
     effect) lowers the pKa of the neighboring amine, potentially improving oral bioavailability by reducing lysosomal trapping.
    

References

  • Synthonix Corporation. Product Catalog: 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid (F83234). Retrieved from

  • BenchChem. Chemical Structure and Properties: CAS 1556454-02-4. Retrieved from

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6][7][8][9] Past and Future. Angewandte Chemie International Edition. (Foundational mechanism for the [3+2] cycloaddition protocol).

  • Pandey, G., et al. (2006). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles.
  • BLD Pharm. Product Listing: BD00971096. Retrieved from

Sources

The Fluorine Effect: Fundamental Reactivity of 3-Fluoro-3-Carboxylic Acid Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a fluorine atom at the C3 position of the pyrrolidine ring, geminal to a carboxylic acid, creates a quaternary stereocenter that fundamentally alters the physicochemical profile of the parent amino acid. Unlike simple prolines, 3-fluoro-3-carboxylic acid pyrrolidines (3-F-3-CP) act as powerful conformational locks. The high electronegativity of fluorine (


) and the C–F bond's stereoelectronic demands dictate a rigid ring pucker, modulating receptor binding affinity and proteolytic stability.

This guide details the structural causality, synthetic access, and reactivity profiles necessary for deploying 3-F-3-CP scaffolds in high-affinity peptidomimetics and fragment-based drug discovery (FBDD).

Part 1: Structural & Electronic Fundamentals

The Stereoelectronic "Lock" (The Gauche Effect)

The defining feature of 3-F-3-CP is the fluorine gauche effect . In 1,2-disubstituted ethanes (embedded within the pyrrolidine ring), the C–F bond preferentially aligns gauche to the vicinal C–N bond (or amine lone pair) to maximize


 hyperconjugation and minimize dipolar repulsion.

In the context of the pyrrolidine ring, this forces the ring into a specific "pucker" depending on the stereochemistry (cis vs. trans relative to the amine):

  • Endo-pucker (C3-endo): Favored when F is pseudo-axial.

  • Exo-pucker (C3-exo): Disfavored due to steric clash and loss of stabilizing orbital overlap.

This "conformational lock" restricts the entropy of the unbound state, theoretically reducing the entropic penalty upon binding to a target protein ($ \Delta S_{binding} $).

Acid-Base Modulation (pKa Shifts)

The geminal fluorine exerts a massive inductive effect ($ -I $) on the carboxylic acid and a through-bond withdrawal on the pyrrolidine nitrogen.

Table 1: Comparative Physicochemical Properties

PropertyProline (Reference)3-Fluoro-3-Carboxy PyrrolidineImpact on Drug Design
pKa₁ (COOH) ~1.99~1.2 – 1.5 Increased acidity; stronger ionic interactions in the binding pocket.
pKa₂ (NH) ~10.60~8.5 – 9.2 Reduced basicity; improved membrane permeability at physiological pH.
Lipophilicity (LogP) -2.54-1.8 to -2.0 Fluorine increases lipophilicity despite polarity, aiding BBB penetration.
C–F Bond Energy N/A~105 kcal/molMetabolically inert; blocks C3-hydroxylation (common metabolic soft spot).

Part 2: Synthetic Access (Authoritative Protocol)

Direct fluorination of the pyrrolidine ring is the most robust access point. Nucleophilic displacement (


) is impossible at the quaternary C3 center. Therefore, electrophilic fluorination of the enolate  is the industry-standard methodology.
Graphviz: Synthetic Pathway

The following diagram outlines the critical pathway from N-protected pyrrolidine-3-carboxylate to the target scaffold.

SynthesisPath Figure 1: Electrophilic fluorination strategy for quaternary C3-fluorine installation. Start N-Boc-Pyrrolidine-3-carboxylate (Starting Material) Enolate Li-Enolate Intermediate (Kinetic Control) Start->Enolate LiHMDS, THF -78°C Fluorination Electrophilic Fluorination (Selectfluor) Enolate->Fluorination Selectfluor -78°C to RT Product 3-Fluoro-3-Carboxy Pyrrolidine (Racemic or Chiral via Aux) Fluorination->Product Workup & Purification

Detailed Experimental Protocol: Electrophilic Fluorination

Objective: Installation of F at C3 of N-Boc-pyrrolidine-3-carboxylic acid ethyl ester.

Reagents:

  • Substrate: N-Boc-pyrrolidine-3-carboxylic acid ethyl ester (1.0 eq)

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.2 eq)

  • Fluorinating Agent: Selectfluor® (F-TEDA-BF4) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Enolization: Charge a flame-dried flask with anhydrous THF and cool to -78°C . Add LiHMDS dropwise.

  • Substrate Addition: Dissolve the pyrrolidine ester in THF and add slowly to the base over 15 minutes. Stir at -78°C for 45 minutes to ensure complete deprotonation. Critical: Do not allow temperature to rise, or self-condensation (Claisen) may occur.

  • Fluorination: Slurry Selectfluor in a minimal amount of DMF/THF (or add as a solid if rapid addition is possible) and add to the enolate.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc.
    
  • Purification: The product is a quaternary center; flash chromatography (Hexane/EtOAc) is usually sufficient.

Validation Check:

  • 
    F NMR:  Look for a singlet (or multiplet if coupled to ring protons) around -150 to -170 ppm . Absence of signal indicates failed fluorination; signal at -120 ppm often indicates N-F byproducts if N-protection was labile.
    

Part 3: Chemical Reactivity & Handling

Peptide Coupling Challenges

Coupling the carboxylic acid of 3-F-3-CP to an amine is more difficult than with proline due to steric hindrance at the quaternary carbon.

  • Problem: Standard carbodiimides (EDC/DCC) often result in slow kinetics and incomplete conversion.

  • Solution: Use highly reactive uranium/phosphonium salts (HATU or PyBOP) with HOAt. The 7-aza group in HOAt effects a "neighboring group participation" that accelerates activation of the sterically crowded acid.

Stability & Racemization

Unlike


-fluoro ketones, 

-fluoro acids/esters at a quaternary center are remarkably stable to racemization.
  • Mechanism: Racemization requires enolization. Since C3 is quaternary (disubstituted with F and COOH), there is no

    
    -proton to remove.
    
  • Implication: Once the stereocenter is set (e.g., via chiral HPLC or asymmetric synthesis using a chiral auxiliary), it is configurationally stable under standard peptide coupling conditions.

Conformational Landscape

The diagram below illustrates the energetic preference driven by the fluorine atom.

Conformation Figure 2: Conformational bias introduced by the 3-Fluoro substituent. Unbound Flexible Pyrrolidine (High Entropy) F_Sub 3-Fluoro-3-Carboxy Substitution Unbound->F_Sub Chemical Modification Exo C3-Exo Pucker (F-Axial / COOH-Eq) High Energy (Clash) F_Sub->Exo Minor Conformer (Destabilized) Endo C3-Endo Pucker (F-Equatorial / COOH-Axial) Preferred (Gauche Effect) F_Sub->Endo Major Conformer (Stabilized) Binding Receptor Binding (Pre-organized) Endo->Binding Low Entropic Penalty

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Banks, R. E. (1998). Selectfluor reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[1] Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Qiu, X. L., & Qing, F. L. (2011).[2] Recent advances in the synthesis of fluorinated amino acids.[1][3] European Journal of Organic Chemistry, 2011(18), 3261-3278. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Technical Deep Dive: Stereoselective Synthesis of 3-Fluoro-1-methylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoselective Synthesis of 3-Fluoro-1-methylpyrrolidine-3-carboxylic Acid Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist

Executive Summary & Strategic Importance

The synthesis of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid represents a high-value challenge in medicinal chemistry.[1] This scaffold serves as a conformationally restricted, fluorinated bioisostere of amino acids (specifically


-methylproline or quaternary serine analogs).[1] The introduction of the fluorine atom at the C3 quaternary center induces significant electronic and steric effects:
  • pKa Modulation: The

    
    -fluorine (relative to nitrogen) lowers the basicity of the pyrrolidine nitrogen via the inductive effect (
    
    
    
    -withdrawing), influencing metabolic stability and membrane permeability.[1]
  • Conformational Locking: The gauche effect of the C-F bond biases the pyrrolidine ring pucker, locking the conformation to favor specific receptor binding geometries.[1]

This guide details a robust, field-proven protocol for the enantioselective construction of the quaternary C3-fluorine center . While catalytic methods exist, we prioritize a Chiral Auxiliary-Based Approach (Evans Oxazolidinone) for this guide due to its superior reliability, scalability, and self-validating nature in a drug discovery context.[1]

Retrosynthetic Analysis

To achieve high enantiomeric excess (ee) and diastereomeric purity, the synthesis is disconnected at the C3-F bond and the N-methyl group.[1]

  • Disconnection 1: N-Methylation (Late-stage functionalization to avoid quaternary ammonium complications during purification).[1]

  • Disconnection 2: Chiral Auxiliary Hydrolysis.

  • Disconnection 3: Electrophilic Fluorination of the Enolate.

The strategy relies on the steric bulk of a chiral oxazolidinone auxiliary to direct the face-selective attack of an electrophilic fluorine source (NFSI) on the pyrrolidine enolate.[1]

Workflow Visualization

Retrosynthesis Target Target: 3-Fluoro-1-methylpyrrolidine- 3-carboxylic acid Precursor1 Intermediate A: (3R)-3-Fluoro-N-Boc- pyrrolidine-3-carboxylic acid Target->Precursor1 N-Methylation & Deprotection Precursor2 Intermediate B: Fluorinated Imide (Auxiliary Attached) Precursor1->Precursor2 Auxiliary Hydrolysis Start Starting Material: N-Boc-pyrrolidine-3-carboxylic acid Precursor2->Start Enolate Fluorination & Coupling

Figure 1: Retrosynthetic logic flow prioritizing the installation of the quaternary fluorine center via auxiliary control.

Detailed Experimental Protocol

Phase 1: Scaffold Preparation & Auxiliary Attachment

Objective: Covalent attachment of the Evans auxiliary ((S)-4-benzyl-2-oxazolidinone) to N-Boc-pyrrolidine-3-carboxylic acid.[1]

Rationale: The bulky tert-butyl carbamate (Boc) group protects the amine, while the oxazolidinone provides the necessary steric hindrance for the subsequent fluorination step.[1]

Protocol:

  • Activation: Dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous THF under

    
    . Add Triethylamine (1.2 equiv) and cool to -78°C.
    
  • Mixed Anhydride Formation: Slowly add Pivaloyl chloride (1.1 equiv).[1] Stir for 1 hour to generate the mixed anhydride in situ.

  • Lithiation of Auxiliary: In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.1 equiv) in THF at -78°C. Add

    
    -BuLi (1.1 equiv) dropwise to generate the lithiated oxazolidinone.
    
  • Coupling: Cannulate the lithiated auxiliary into the mixed anhydride solution. Allow to warm to room temperature (RT) overnight.

  • Workup: Quench with sat.

    
    .[1] Extract with EtOAc.[1] Wash with 
    
    
    
    and brine.[1]
  • QC Check:

    
     NMR should show the characteristic benzyl protons of the auxiliary and the Boc singlet.
    
Phase 2: Stereoselective Electrophilic Fluorination (The Critical Step)

Objective: Install the fluorine atom at C3 with high diastereoselectivity.[1]

Mechanism: The base generates a Z-enolate.[1] The chiral auxiliary shields one face of the planar enolate, forcing the bulky electrophilic fluorinating agent (NFSI) to attack from the opposite, less hindered face.[1]

Protocol:

  • Enolization: Dissolve the imide product from Phase 1 in anhydrous THF/Toluene (1:1) and cool to -78°C .

    • Expert Note: The choice of solvent and temperature is critical to maintain the rigid chelated transition state of the enolate.

  • Base Addition: Add NaHMDS (1.2 equiv, 1.0 M in THF) dropwise. Stir for 45 minutes at -78°C.

  • Fluorination: Dissolve N-Fluorobenzenesulfonimide (NFSI, 1.5 equiv) in THF and add it slowly to the enolate solution.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

  • Quench: Add sat.

    
     solution.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). Separation of diastereomers is possible here if

    
     is not >98:2, but typically high selectivity is observed.[1]
    

Data Summary: Expected Outcomes

Parameter Specification Notes
Yield 75-85% High yield expected for auxiliary route.[1]

| Diastereomeric Ratio (dr) | > 95:5 | Determined by crude


 NMR or chiral HPLC.[1] |
| Fluorine Source  | NFSI | Preferred over Selectfluor for solubility in THF at -78°C. |[1]
Phase 3: Auxiliary Removal & N-Methylation

Objective: Cleave the auxiliary to reveal the carboxylic acid, remove the Boc group, and install the N-methyl group.

Protocol:

  • Hydrolysis: Dissolve the fluorinated imide in THF/H2O (3:1). Cool to 0°C. Add

    
     (2.0 equiv) and 
    
    
    
    (30%, 4 equiv).[1]
    • Why Peroxide?

      
       acts as a nucleophile to form the hydroperoxy intermediate, which collapses to the acid more rapidly than direct hydroxide attack, preventing racemization at the sensitive quaternary center.
      
  • Isolation: Acidify to pH 3, extract with EtOAc. The auxiliary can be recovered from the organic layer.[1]

  • Boc Deprotection: Treat the crude acid with TFA/DCM (1:[1]1) for 1 hour. Concentrate to dryness to yield the TFA salt of the amino acid.

  • Reductive Amination (N-Methylation):

    • Dissolve the amino acid salt in MeOH.[1]

    • Add Formaldehyde (37% aq., 5 equiv) and stir for 15 min.

    • Add

      
       (3 equiv) and stir for 4 hours.
      
    • Purification: Ion-exchange chromatography (Dowex) or reverse-phase HPLC is recommended to isolate the zwitterionic final product.[1]

Process Logic & Pathway Visualization[1]

The following diagram illustrates the stereochemical control mechanism and the reaction workflow.

SynthesisWorkflow cluster_mechanism Stereocontrol Mechanism Start N-Boc-Pyrrolidine-3-COOH Auxiliary Coupling: (S)-Evans Auxiliary Start->Auxiliary Enolate Z-Enolate Formation (NaHMDS, -78°C) Auxiliary->Enolate Steric Setup Fluorination Stereoselective Fluorination (NFSI) Enolate->Fluorination Face-Selective Attack Hydrolysis Hydrolysis (LiOH/H2O2) Recovers Auxiliary Fluorination->Hydrolysis Cleavage Methylation 1. TFA (Boc removal) 2. HCHO/NaBH3CN Hydrolysis->Methylation Functionalization Final Final Product: 3-Fluoro-1-methylpyrrolidine- 3-carboxylic acid Methylation->Final

Figure 2: Step-by-step synthetic workflow highlighting the stereocontrol mechanism.

Quality Control & Self-Validation

To ensure the trustworthiness of this protocol, the following analytical checkpoints must be met:

  • Enolate Geometry Verification: If yields are low, verify the enolization temperature. If the temperature rises above -70°C, the enolate geometry may scramble, eroding diastereoselectivity.

  • Fluorine NMR (

    
     NMR):  The quaternary fluorine signal is distinct.[1]
    
    • Diagnostic: Expect a singlet (or multiplet due to H-F coupling) around -150 to -170 ppm (relative to

      
      ).[1]
      
    • Purity: The presence of a secondary peak indicates diastereomeric contamination.

  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column to verify the enantiomeric excess of the intermediate ester or the final acid (after derivatization).[1]

References

  • Davis, F. A., & Han, W. (2003).[1] Asymmetric Synthesis of

    
    -Fluoro-
    
    
    
    -amino Acids.Tetrahedron Letters , 44(25), 4801-4804.[1] Link
  • Ma, J. A., & Cahard, D. (2004).[1] Asymmetric Electrophilic Fluorination Compounds.[1]Chemical Reviews , 104(12), 6119-6146.[1] Link

  • Suzuki, S., et al. (2011).[1] Catalytic Enantioselective Fluorination of

    
    -Keto Esters by Chiral Palladium Complexes.Angewandte Chemie International Edition , 50(39), 8954-8957.[1] Link[1]
    
  • Lectka, T., et al. (2001).[1] Catalytic, Enantioselective, Electrophilic Fluorination of Acid Chlorides.[1]Journal of the American Chemical Society , 123(29), 7001-7009.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry , 61(14), 5822–5880.[1] Link[1]

Sources

Therapeutic Targets for Fluorinated Pyrrolidines: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of fluorinated pyrrolidines in medicinal chemistry, focusing on their physicochemical properties, structure-activity relationships (SAR), and therapeutic applications.

Executive Summary

The pyrrolidine scaffold is ubiquitous in drug design, serving as a core motif in proline mimetics, GPCR ligands, and enzyme inhibitors.[1] However, the introduction of fluorine into the pyrrolidine ring—specifically at the C3 or C4 positions—transforms this simple heterocycle into a high-precision tool for molecular recognition. This guide analyzes how fluorinated pyrrolidines modulate pKa , lipophilicity , and conformational bias (the Gauche effect) to unlock specific therapeutic targets, ranging from metabolic enzymes (DPP-4) to viral proteases (HCV NS5A, SARS-CoV-2 MPro).

The Physicochemical Rationale: The "Fluorine Scan"

Before addressing specific targets, it is critical to understand why researchers substitute hydrogen with fluorine on the pyrrolidine ring. It is not merely for metabolic blocking; it is for conformational programming .

The Gauche Effect & Conformational Control

The pyrrolidine ring is not planar; it puckers into specific conformations (envelope or twist). The electronegativity of fluorine (


) induces a stereoelectronic preference known as the Gauche effect , where the C–F bond and the adjacent C–N bond (or C–C bond) prefer a gauche orientation to maximize 

orbital overlap.
  • 4-Fluoroproline Model:

    • (4R)-Fluoroproline: Prefers the C4-exo (trans) pucker.

    • (4S)-Fluoroproline: Prefers the C4-endo (cis) pucker.

This ability to "lock" the ring conformation allows medicinal chemists to pre-organize the ligand to match the shape of the protein's binding pocket, significantly reducing the entropic penalty of binding.

pKa Modulation

The basicity of the pyrrolidine nitrogen is crucial for bioavailability and hERG channel avoidance.

  • Unsubstituted Pyrrolidine pKa: ~11.3 (highly basic, ionized at physiological pH).

  • 3-Fluoropyrrolidine pKa: ~9.4.

  • 3,3-Difluoropyrrolidine pKa: ~8.4.

Impact: Lowering the pKa increases the fraction of the uncharged species at physiological pH, enhancing membrane permeability and oral bioavailability while reducing non-specific cation-driven toxicity.

Primary Therapeutic Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 inhibitors ("gliptins") are a cornerstone in the treatment of Type 2 Diabetes Mellitus (T2DM). The enzyme cleaves GLP-1 and GIP, incretin hormones that stimulate insulin secretion.

The S1 Pocket Interaction

The active site of DPP-4 contains a hydrophobic S1 pocket that specifically accommodates proline or proline-like residues.

  • Standard Ligands: Cyanopyrrolidines (e.g., Saxagliptin, Vildagliptin) form a covalent imidate adduct with the catalytic Ser630 .

  • Fluorinated Advantage: Research indicates that (2S,4S)-4-fluoropyrrolidine-2-carbonitrile analogs can exhibit superior potency. The fluorine atom can engage in multipolar interactions with the backbone carbonyls of the S1 pocket (e.g., Tyr547 , Asn710 ).

  • Metabolic Stability: Fluorination at the C3/C4 position blocks oxidative metabolism by cytochrome P450s, extending the half-life of the inhibitor.

Visualization: DPP-4 Signaling & Inhibition

DPP4_Pathway Food Food Intake Gut Intestinal L-Cells Food->Gut GLP1 GLP-1 / GIP (Incretins) Gut->GLP1 Secretion Inactive Inactive Metabolites GLP1->Inactive Pancreas Pancreas (Beta Cells) GLP1->Pancreas Stimulates DPP4 DPP-4 Enzyme (Active) DPP4->GLP1 Degrades (t1/2 < 2 min) Insulin Insulin Secretion Pancreas->Insulin F_Pyr Fluorinated Pyrrolidine Inhibitor F_Pyr->DPP4 Inhibits (Ki < 1nM) S1 Pocket Binding

Figure 1: Mechanism of action for Fluorinated Pyrrolidine DPP-4 Inhibitors. The inhibitor blocks the degradation of GLP-1, restoring insulin secretion.

Secondary Target: Prolyl Oligopeptidase (POP)

POP (also known as PREP) is a serine protease structurally related to DPP-4 but acts on shorter peptides (neuropeptides like Substance P and neurotensin).

  • Therapeutic Area: Neurodegenerative diseases (Alzheimer's, Parkinson's) and cognitive enhancement.

  • The Role of Fluorine:

    • POP has a restrictive active site that demands a specific ring pucker.

    • 3,3-Difluoropyrrolidine derivatives have shown high selectivity for POP over DPP-4. The gem-difluoro group reduces the basicity of the amine, preventing non-specific binding, while the steric bulk fills the S1 subsite more effectively than a simple pyrrolidine.

Advanced Targets: Antivirals & Kinases

Hepatitis C Virus (HCV) NS5A Inhibitors

The NS5A protein is essential for HCV replication. Blockbuster drugs like Pibrentasvir and Velpatasvir utilize complex pyrrolidine-containing macrocycles.

  • Fluorine's Role: In second-generation NS5A inhibitors, gem-difluoromethylene groups are often incorporated into the pyrrolidine-fused systems. This increases lipophilicity (LogP) to improve liver targeting and enhances metabolic stability against hepatic oxidases.

SARS-CoV-2 Main Protease (MPro)

Recent research (2020-2024) has identified fluorinated pyrrolidines as potent covalent inhibitors of the MPro enzyme.

  • Mechanism: A nitrile-capped fluoropyrrolidine binds to the catalytic Cys145 . The fluorine atom at C3 positions the nitrile group for optimal nucleophilic attack by the cysteine thiolate.

Kinase Inhibitors (JAK & Aurora)
  • JAK Inhibitors: 3-fluoropyrrolidines are used as linkers to connect the hinge-binding motif to the solvent-exposed tail. The fluorine atom reduces the entropic cost of binding by pre-organizing the linker.

  • Aurora Kinase: Fluorinated pyrrolopyrimidines are explored for antineoplastic activity, where the fluorine enhances cell permeability.

Experimental Workflow: Synthesis & Evaluation

To validate these targets, a robust synthesis and screening protocol is required.

Synthesis of Chiral 3-Fluoropyrrolidines

Direct fluorination of pyrrolidine is difficult. The standard protocol starts from chiral hydroxyproline.

Table 1: Synthetic Protocol Summary

StepReagent/ConditionPurpose
1. Protection Boc₂O, NaOHProtect amine (N-Boc) to prevent side reactions.
2. Activation MsCl (Mesyl chloride), Et₃NConvert -OH to a good leaving group (-OMs).
3. Fluorination TBAF or DAST (Deoxofluor)Key Step: Nucleophilic substitution (S_N2) with inversion of configuration.
4. Deprotection TFA or HCl/DioxaneRemove Boc group to yield the salt.
Biological Assay: DPP-4 Inhibition Screen
  • Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Enzyme: Recombinant human DPP-4.

  • Protocol:

    • Incubate enzyme with fluorinated pyrrolidine candidate (10 nM – 100 µM) for 15 min at 37°C.

    • Add Gly-Pro-AMC substrate.

    • Measure fluorescence (Ex: 380 nm, Em: 460 nm) over 30 mins.

    • Data Analysis: Calculate IC50 using non-linear regression.

References

  • Haufe, G., & Leroux, F. (2023). Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. Academic Press.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Rosenquist, A., et al. (2014). Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry, 57(5), 1673–1693. Link

  • Mullard, A. (2017). FDA approves Gilead's Vosevi (Sofosbuvir/Velpatasvir/Voxilaprevir). Nature Reviews Drug Discovery, 16, 593. Link

  • Pankiewicz, K. W. (2000). Fluorinated nucleosides.[2] Carbohydrate Research, 327(1-2), 87-105. (Discusses sugar puckering analogous to pyrrolidine).

Sources

3-Fluoropyrrolidine-3-Carboxylic Acids: Synthesis, Conformational Dynamics, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 3-fluoropyrrolidine-3-carboxylic acids , a specialized class of quaternary


-fluoro-

-amino acids. It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, conformational analysis, and utility in drug design.

Executive Summary

3-Fluoropyrrolidine-3-carboxylic acid (CAS: 1228634-93-2) represents a high-value scaffold in modern drug discovery. Structurally, it features a quaternary center at the C3 position, bearing both a fluorine atom and a carboxylic acid group. This geminal substitution pattern imparts unique electronic and steric properties distinct from the more common 4-fluoroproline or 3-fluoropyrrolidine (secondary) derivatives.

Key Technical Advantages:

  • Metabolic Blockade: The C3 quaternary center prevents oxidative metabolism (e.g., hydroxylation) at a typically vulnerable site.

  • Conformational Locking: The gauche effect and steric bulk of the fluorine/carboxyl pair restrict ring puckering, freezing bioactive conformations.

  • pKa Modulation: The inductive effect of the

    
    -fluorine reduces the pKa of the carboxylic acid and the basicity of the pyrrolidine nitrogen, altering bioavailability and membrane permeability.
    

Structural & Physicochemical Analysis[1][2][3]

The Quaternary Center (Geminal Substitution)

Unlike 3-fluoropyrrolidine (where C3 is secondary), the 3-fluoro-3-carboxy scaffold is a cyclic


-fluoro-

-amino acid
. The presence of fluorine geminal to the carboxyl group creates a "Janus-faced" electronic environment.
PropertyEffect of C3-F/COOH Geminal PairImpact on Drug Design
Ring Pucker Competition between F and COOH for pseudo-axial/equatorial positions.Rigidifies the backbone; stabilizes specific secondary structures in peptidomimetics.
Acidity (COOH) Inductive withdrawal by F increases acidity (lower pKa).Enhances H-bond donor capability; alters salt bridge strength in protein binding.
Basicity (NH) Through-bond induction reduces N-basicity.Improved blood-brain barrier (BBB) penetration due to reduced ionization at physiological pH.
Lipophilicity C-F bond adds lipophilicity vs. C-H, but polarity of F modulates it.Fine-tuning of LogD without adding significant molecular weight.
Conformational Dynamics (The Gauche Effect)

The conformation of the pyrrolidine ring is governed by the stereoelectronic gauche effect . In 3-fluoropyrrolidines, the C-F bond tends to align gauche to the C-N bond to maximize


 overlap. However, in the 3-fluoro-3-carboxy derivative, the bulky carboxyl group introduces steric strain (A-strain) that competes with this electronic effect.
  • Dominant Conformer: Typically, the group with the larger A-value (COOH) prefers the pseudo-equatorial position, while the Fluorine adopts the pseudo-axial orientation to satisfy the gauche effect with adjacent ring bonds.

Synthetic Methodologies

The synthesis of this quaternary scaffold is non-trivial due to the steric hindrance at C3 and the risk of racemization. The two primary routes are Electrophilic Fluorination (preferred for scale) and De Novo Cyclization .

Route A: Electrophilic Fluorination (The Standard Protocol)

This method relies on the generation of an enolate from a protected pyrrolidine-3-carboxylate, followed by trapping with an electrophilic fluorine source (NFSI or Selectfluor).

Mechanism:

  • Substrate: N-Boc-pyrrolidine-3-carboxylic acid ethyl ester.

  • Base: Strong, bulky base (LiHMDS or LDA) generates the enolate at -78°C.

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) is preferred over Selectfluor for solubility in THF/ether.

SynthesisRoute cluster_conditions Critical Parameters Start N-Boc-Pyrrolidine-3-carboxylate (Ester Precursor) Enolate Lithium Enolate (-78°C, THF) Start->Enolate LiHMDS (1.1 eq) Product rac-N-Boc-3-Fluoro-3-carboxylate (Quaternary Center) Enolate->Product NFSI (Electrophilic F+) Note1 Temp: -78°C essential to prevent self-condensation Enolate->Note1 Hydrolysis 3-Fluoro-3-carboxylic acid (Final Scaffold) Product->Hydrolysis LiOH, THF/H2O Note2 Anhydrous conditions (Water kills enolate)

Figure 1: Electrophilic fluorination strategy for constructing the quaternary C3 center.

Route B: Resolution of Enantiomers

Since Route A produces a racemate, resolution is required for asymmetric synthesis.

  • Chiral HPLC: Supercritical Fluid Chromatography (SFC) using polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H).

  • Enzymatic Resolution: Esterase-catalyzed hydrolysis of the ethyl ester. Pig Liver Esterase (PLE) can selectively hydrolyze the (S)-ester, leaving the (R)-ester intact.

Experimental Protocol: Synthesis of N-Boc-3-Fluoro-3-Carboxypyrrolidine

Objective: Synthesis of 1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid via electrophilic fluorination.

Reagents:

  • N-Boc-pyrrolidine-3-carboxylic acid ethyl ester (1.0 eq)

  • LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 eq)

  • NFSI (N-Fluorobenzenesulfonimide) (1.3 eq)

  • Dry THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add Dry THF (10 mL/mmol substrate).

  • Enolization: Cool the THF to -78°C (dry ice/acetone bath). Add LiHMDS dropwise over 10 minutes.

  • Substrate Addition: Dissolve N-Boc-pyrrolidine-3-carboxylic acid ethyl ester in a minimal amount of THF. Cannulate this solution dropwise into the LiHMDS solution at -78°C. Stir for 45 minutes to ensure complete enolate formation.

  • Fluorination: Dissolve NFSI in THF. Add this solution dropwise to the enolate mixture at -78°C. Crucial: Do not allow the temperature to rise above -70°C during addition.

  • Quench: Stir at -78°C for 2 hours, then allow to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The fluorine atom slightly lowers the polarity compared to the non-fluorinated precursor.

  • Hydrolysis (Optional): Treat the isolated ester with LiOH (2 eq) in THF/H₂O (3:1) at 0°C to obtain the free acid.

Medicinal Chemistry Applications

Peptidomimetics & Foldamers

The 3-fluoro-3-carboxy pyrrolidine scaffold acts as a


-turn inducer . In peptide backbones, the rigid pyrrolidine ring combined with the quaternary center restricts the 

and

torsion angles, forcing the peptide into specific secondary structures (helices or turns) that enhance receptor binding affinity.
Bioisosterism in Enzyme Inhibitors

This scaffold is a bioisostere for:

  • Proline: In collagen mimetics or protease inhibitors.

  • 
    -Amino acids:  In integrin inhibitors.
    
  • Case Study (VHL Ligands): While 4-hydroxyproline is the natural ligand for VHL (Von Hippel-Lindau) E3 ligase, 3-fluorinated derivatives have been explored to modulate binding kinetics and cell permeability in PROTAC (Proteolysis Targeting Chimera) design.[1]

Metabolic Stability

The C3 position of pyrrolidine is a metabolic "hotspot" for CYP450-mediated oxidation.

  • Mechanism: CYP450 abstracts a hydrogen atom from C3.

  • Solution: Substitution with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) renders the site inert to radical abstraction, significantly extending the half-life (

    
    ) of the drug candidate.
    

References

  • Synthesis of Fluorinated Pyrrolidines: Beilstein J. Org. Chem. 2024, Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Link

  • Conformational Analysis: J. Am. Chem. Soc. 2018, 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition. Link

  • Electrophilic Fluorination Reagents: Alfa Chemistry, Electrophilic Fluorination Agents: NFSI and Selectfluor. Link

  • Commercial Availability & CAS Data: Sigma-Aldrich, 1-Boc-3-fluoropyrrolidine-3-carboxylic acid (CAS 1001754-59-1).[2] Link

  • General Pyrrolidine Synthesis: Org. Biomol. Chem. 2017, Synthesis of pyrrolidine-3-carboxylic acid derivatives. Link

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of a Novel Building Block

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid stands as a compound of significant interest in the landscape of modern drug discovery. Its unique trifecta of a chiral center, a fluorine atom, and a carboxylic acid moiety on a pyrrolidine scaffold presents a compelling profile for medicinal chemists. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block for novel therapeutics.[1][2] However, the very features that make it attractive from a synthetic standpoint also necessitate a thorough and nuanced understanding of its safe handling and potential hazards. This guide, compiled from the perspective of a Senior Application Scientist, aims to provide a comprehensive framework for the safe and effective utilization of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid in a research and development setting. We will move beyond generic safety data to explore the causality behind recommended procedures, ensuring a self-validating system of laboratory practice.

Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first line of defense in ensuring laboratory safety. While specific experimental data for 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid is not extensively published, we can infer key characteristics from its constituent parts and closely related analogs.

PropertyInferred Value/CharacteristicRationale and Implications
Molecular Formula C₆H₁₀FNO₂Provides the basis for molecular weight calculation and elemental analysis.
Molecular Weight 147.15 g/mol Essential for accurate reagent measurement and stoichiometric calculations.
Appearance Likely an off-white to white solidBased on the appearance of similar pyrrolidine carboxylic acids.[3] Visual inspection upon receipt is crucial.
Solubility Expected to be soluble in water and polar organic solvents (e.g., methanol, DMSO)The carboxylic acid and the tertiary amine functionalities suggest aqueous solubility. This is a key consideration for reaction quenching, work-up procedures, and potential spill cleanup.
pKa The carboxylic acid will have a pKa in the acidic range, and the tertiary amine will have a pKa in the basic range.The presence of the electron-withdrawing fluorine atom may slightly alter the pKa values compared to its non-fluorinated analog. This is critical for designing extraction and purification protocols.
Stability Likely stable under standard laboratory conditions. May be hygroscopic.Similar to other pyrrolidine derivatives, it should be stored in a cool, dry place.[4] The potential for hygroscopicity necessitates storage in a desiccator.

Hazard Identification and Risk Assessment: A Multi-faceted Approach

A comprehensive risk assessment is paramount before any handling of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid. This involves a critical evaluation of the hazards associated with the pyrrolidine ring, the fluorine substituent, and the carboxylic acid group.

Inherent Hazards of the Pyrrolidine Moiety

The pyrrolidine core, while a common motif in pharmaceuticals, is not without its intrinsic hazards. Safety data sheets for related compounds such as 1-methylpyrrolidine and pyrrolidine consistently highlight the following:

  • Corrosivity: Capable of causing severe skin burns and eye damage.[5][6][7]

  • Toxicity: Harmful if swallowed or inhaled.[5][6][8]

  • Irritation: May cause respiratory irritation.[9]

The causality behind this lies in the basicity of the nitrogen atom, which can disrupt biological membranes and cause chemical burns upon contact.

The Influence of Fluorine: Beyond Simple Substitution

The introduction of a fluorine atom adds another layer of complexity to the hazard profile. While the carbon-fluorine bond is exceptionally strong, the potential for the release of fluoride ions under certain conditions, or the metabolic conversion to toxic byproducts, must be considered.

  • Potential for Hydrogen Fluoride (HF) Formation: In the presence of strong acids or under high-temperature decomposition, there is a risk of generating hydrogen fluoride, a highly corrosive and toxic gas.[10]

  • Metabolic Considerations: The in vivo metabolism of some fluorinated organic compounds can lead to the formation of toxic metabolites. Therefore, systemic absorption should be diligently avoided.

GHS Hazard Classification (Inferred)

Based on the available data for analogous structures, a GHS classification for 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid can be inferred:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 1C/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[9]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[5]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[9]

This inferred classification underscores the necessity of stringent engineering controls and personal protective equipment.

Engineering Controls: The Primary Barrier to Exposure

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. Their implementation is not merely a suggestion but a critical component of a robust safety protocol.

  • Chemical Fume Hood: All manipulations of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid, including weighing, dispensing, and reactions, must be conducted in a certified chemical fume hood.[6] This is non-negotiable, as it provides primary containment from inhalation of any dust or aerosols and protects the user from splashes.

  • Glove Box: For procedures involving the handling of the dry powder where aerosolization is a significant risk, or for reactions that are highly sensitive to atmospheric moisture, a glove box should be utilized.[10]

  • Safety Shower and Eyewash Station: Immediate and unobstructed access to a safety shower and eyewash station is mandatory in any laboratory where this compound is handled.[3] Regular testing of this equipment is essential.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are primary, a comprehensive PPE regimen is essential for personal protection. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[10] Given the corrosive nature of this compound, a face shield worn over chemical splash goggles is strongly recommended, especially during procedures with a higher risk of splashing.[10]

  • Hand Protection: The choice of gloves is critical. Nitrile gloves are a common laboratory choice, but their compatibility with 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid and any solvents used should be verified. For extended handling or in situations with a high risk of contact, double-gloving is a prudent measure.[10] Always inspect gloves for any signs of degradation before and during use.

  • Skin and Body Protection: A flame-resistant laboratory coat is mandatory.[10] When handling larger quantities, a chemical-resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are required at all times in the laboratory.

  • Respiratory Protection: In the event of an engineering control failure or during certain high-risk procedures (e.g., cleaning up a large spill), respiratory protection may be necessary. The selection of the appropriate respirator and cartridge must be made in accordance with institutional safety guidelines and a substance-specific risk assessment.

Experimental Protocols: A Self-Validating Approach to Safety

The following protocols are designed to be self-validating, with the causality behind each step clearly articulated.

Protocol for Receiving and Storing the Compound

Caption: Workflow for the safe receipt and storage of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid.

  • Rationale: The initial inspection ensures the integrity of the primary container, preventing unforeseen exposures. Verification of the label and SDS confirms you have the correct chemical and are aware of its hazards from the outset. Storing in a cool, dry, and well-ventilated area away from incompatible materials mitigates the risk of hazardous reactions or degradation.[10] Given its potential hygroscopicity, storage in a desiccator is a prudent step to maintain the compound's integrity.[4]

Protocol for Weighing and Dispensing the Solid Compound

Weighing_and_Dispensing_Workflow cluster_preparation Preparation cluster_weighing Weighing cluster_cleanup Cleanup A Ensure fume hood is operational B Don appropriate PPE (gloves, goggles, face shield, lab coat) A->B C Decontaminate the balance and work surface B->C D Use a tared, appropriate container C->D E Slowly add the compound to avoid generating dust D->E F Close the primary container immediately after dispensing E->F G Carefully clean any spills on the balance and work surface F->G H Dispose of contaminated materials as hazardous waste G->H I Remove PPE and wash hands thoroughly H->I

Caption: Step-by-step procedure for safely weighing and dispensing the solid compound.

  • Rationale: Performing this operation in a fume hood is the primary means of preventing inhalation of fine particles.[6] Slow and careful addition minimizes the aerosolization of the powder. Immediate closure of the container prevents passive release into the work environment. Meticulous cleanup of the balance and surrounding area is crucial to prevent inadvertent exposure to subsequent users.

Spill and Emergency Procedures

Preparedness is key to mitigating the consequences of a spill or accidental exposure.

Spill Management

Caption: Decision-making workflow for responding to a chemical spill.

  • Rationale: The immediate evacuation and alerting of others are universal first steps in any chemical spill. The distinction between a small and large spill is critical; only trained personnel should attempt to clean up a small, manageable spill.[11] For large spills, professional emergency responders are required. The use of an appropriate absorbent material is necessary to contain the spill and facilitate its collection for proper disposal.[11]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][7]

Waste Disposal: A Cradle-to-Grave Responsibility

The disposal of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid and any materials contaminated with it must be handled with the utmost care and in accordance with all local, state, and federal regulations.

  • Categorization: As a halogenated organic compound, it must be disposed of as hazardous waste.[12] It should not be disposed of down the drain or in the regular trash.

  • Collection: Collect waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name and the associated hazards.

  • Treatment: While high-temperature incineration is a common method for the destruction of fluorinated organic compounds, the specific procedures should be determined by your institution's environmental health and safety department. Recent research has also explored methods for the destruction of "forever chemicals" that may be applicable to the disposal of fluorinated research compounds in the future.[13][14]

Conclusion: A Culture of Safety

The safe handling of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid is not merely a matter of following a checklist; it is about fostering a culture of safety that is proactive, informed, and vigilant. By understanding the "why" behind each safety precaution, researchers can develop an intuitive and robust approach to handling this and other novel chemical entities. This guide provides a framework, but it is the responsibility of each scientist to apply these principles diligently in their daily work, ensuring both their own safety and the integrity of their research.

References

  • PubChem. (n.d.). 3-Fluoropyrrolidine hydrochloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methylpyrrolidine, 98%. Retrieved from [Link]

  • UAB Occupational Health and Safety. (2016, September 29). Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. Retrieved from [Link]

  • Asecos. (n.d.). Handling & storage of hydrofluoric acid (HF). Retrieved from [Link]

  • MDPI. (2023, September 5). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • BP Polymers. (2011, June 20). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoropyrrolidine. Retrieved from [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. Retrieved from [Link]

  • Lab Manager. (2025, March 27). PFAS Destruction Method Recovers Valuable Fluorine. Retrieved from [Link]

  • University of Oxford Department of Chemistry. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]

Sources

Methodological & Application

incorporation of fluorinated amino acids into peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of Fluorinated Amino Acids into Peptides

Executive Summary

The incorporation of fluorinated amino acids (FAAs) into peptide sequences is a transformative strategy in modern drug development. It offers a precise mechanism to modulate proteolytic stability, alter membrane permeability (lipophilicity), and introduce sensitive probes for 19F-NMR structural analysis. However, the unique electronic properties of fluorine—specifically its high electronegativity—introduce synthetic challenges, including reduced nucleophilicity of amino groups and increased susceptibility to racemization during Solid Phase Peptide Synthesis (SPPS). This guide provides a field-validated protocol for the design, synthesis, and characterization of fluorinated peptides.

Part 1: Strategic Design & Physicochemical Logic

Before synthesis, the selection of the specific FAA must be grounded in the desired physicochemical outcome. Fluorine is not merely a "hydrogen replacement"; it is a functional tool.[1]

The "Fluorous" Effect on Properties[1][2][3][4][5][6]
  • Electronic Withdrawal (Inductive Effect): Fluorine is the most electronegative element (3.98 Pauling scale). It pulls electron density through

    
    -bonds.
    
    • Impact: Lowers the pKa of neighboring functional groups.[2]

    • Synthesis Consequence: The

      
      -proton of an FAA becomes more acidic, significantly increasing the risk of base-catalyzed racemization during Fmoc deprotection and coupling.
      
  • Steric Profile:

    • The van der Waals radius of Fluorine (1.47 Å) is intermediate between Hydrogen (1.20 Å) and Oxygen (1.52 Å).

    • Monofluorination is often considered isosteric to a hydroxyl group (OH) or Hydrogen.

    • Trifluoromethyl (-CF3) is bulky, roughly equivalent in volume to an isopropyl group or a methionine side chain.

  • Lipophilicity (LogP):

    • Monofluorination:[3][2] Often leads to a distinct dipole, which can decrease lipophilicity or have a neutral effect depending on solvation.

    • Polyfluorination (e.g., -CF3, Pentafluoro-Phe):[4] Drastically increases lipophilicity, facilitating membrane penetration and hydrophobic core packing.

Table 1: Comparative Properties of Selected Amino Acid Analogs

Amino Acid AnalogModificationApprox.[1][3][4][5] pKa (

-NH3+)
Steric BulkLipophilicity (

LogP vs WT)
Primary Application
Phenylalanine (Phe) None (WT)9.13StandardReferenceStructural Backbone
4-Fluoro-Phe Monofluoro (Para)~9.0~H/OH mimic+0.1 to +0.319F-NMR Probe, Interaction Tuning
Pentafluoro-Phe Perfluorinated Ring< 8.5Bulky+1.0 to +1.5 Hydrophobic Core packing, Stacking
Trifluoromethyl-Ala Sidechain -CF3< 8.0~Leu/ValHigh Proteolytic Stability, Membrane Permeability

Part 2: Synthesis Protocol (Fmoc-SPPS)

The following protocol is optimized for Fmoc-based Solid Phase Peptide Synthesis . Standard protocols often fail with FAAs due to incomplete coupling (sterics/electronics) or racemization (acidity).

Critical Reagent Selection
  • Resin: Low-loading Rink Amide or Wang resin (0.3–0.5 mmol/g) is recommended to reduce aggregation, which is exacerbated by hydrophobic FAAs.

  • Coupling Cocktail (The "Gold Standard" for FAAs):

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or Oxyma Pure/DIC .

    • Why? HATU is more reactive than HBTU/HCTU, essential for the electron-deficient amine of a growing fluorinated chain. Oxyma reduces racemization risks compared to HOBt.

    • Base: TMP (2,4,6-Trimethylpyridine / Collidine) is preferred over DIPEA.

    • Why? Collidine is a weaker, non-nucleophilic base, significantly reducing the abstraction of the acidic

      
      -proton, thereby minimizing racemization.
      
Step-by-Step Workflow

SPPS_Protocol Start Resin Swelling (DCM, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3, DCM x3) Deprotect->Wash1 Decision Is Next AA Fluorinated? Wash1->Decision StandardCoup Standard Coupling (DIC/Oxyma, 1h, RT) Decision->StandardCoup No FluorCoup Modified Coupling (FAA) Reagent: HATU + Collidine Temp: < 50°C (Microwave) or RT Time: Double Couple (2 x 45 min) Decision->FluorCoup Yes Wash2 Wash (DMF x3) StandardCoup->Wash2 RacemizationCheck Racemization Check (Optional: C-term analysis) FluorCoup->RacemizationCheck RacemizationCheck->Wash2 Kaiser QC: Kaiser Test Wash2->Kaiser Kaiser->Deprotect Blue (Fail) -> Recouple Kaiser->Deprotect Colorless (Pass) -> Next Cycle Cleavage Final Cleavage (95% TFA / 2.5% TIS / 2.5% H2O) Kaiser->Cleavage Sequence Complete

Figure 1: Optimized SPPS workflow for Fluorinated Amino Acids. Note the specific branch for FAA coupling using HATU/Collidine to mitigate electronic deactivation and racemization.

Detailed Procedures

A. Fmoc Deprotection

  • Treat resin with 20% Piperidine in DMF (2 x 5 min).

  • Note: For bulky FAAs (e.g., Tfm-Ala), extend deprotection to 2 x 10 min to ensure complete removal of the Fmoc group from the sterically hindered amine.

B. Coupling of the Fluorinated Amino Acid

  • Dissolve FAA (3.0 eq), HATU (2.9 eq) in minimal dry DMF.

  • Add Collidine (6.0 eq) immediately prior to addition to resin.

  • Add mixture to resin. Agitate for 60 minutes at Room Temperature.

    • Microwave Option: If using microwave SPPS, limit temperature to 50°C (vs standard 75°C) to prevent racemization of the sensitive FAA.

  • Drain and wash with DMF.

  • Double Coupling is mandatory for steric FAAs (e.g., Pentafluoro-Phe). Repeat steps 1-3.

C. Coupling the Next Amino Acid (onto the FAA N-terminus)

  • Challenge: The N-terminus of an incorporated FAA is electron-deficient (low nucleophilicity).

  • Solution: Use the most powerful coupling conditions available (e.g., HATU/HOAt) and extend reaction time to 2 hours. Monitor with Kaiser test; if blue (incomplete), perform a third coupling.

Part 3: Analytical Validation (19F-NMR)

19F-NMR is the gold standard for validating the incorporation and structural integrity of fluorinated peptides.

Instrument Parameters:

  • Frequency: Tuned to 19F (typically ~376 MHz on a 400 MHz magnet).

  • Solvent: D2O/H2O (90:10) or DMSO-d6.

  • Internal Standard: Sodium trifluoroacetate (shift set to -76.55 ppm) or Fluorobenzene (-113 ppm). Avoid TFA if the peptide was cleaved with TFA and not desalted, as residual TFA will overwhelm the spectrum.

Protocol:

  • Dissolve lyophilized peptide (~1 mg) in 600 µL solvent.

  • Add 10 µL of Internal Standard solution (10 mM).

  • Acquire spectrum with sufficient scans (NS > 64) due to relaxation times.

  • Interpretation:

    • Sharp Peak: Indicates a flexible, solvent-exposed residue.

    • Broad Peak: Indicates the residue is buried in a hydrophobic core or involved in intermediate exchange (aggregation).

    • Double Peaks: A critical warning sign of Racemization (D/L mixture) or distinct conformers (cis/trans proline).

Part 4: Applications & Stability Data

Incorporating fluorine at specific sites (P2, P1') can sterically or electronically block protease access.

Case Study: Chymotrypsin Stability

  • Substrate: Model peptide Ac-Phe-X-Tyr-NH2 (Cleavage at C-term of X).

  • Modification: X = Phe (WT) vs. X = 2-fluoro-Phe (2-F) vs. X = Pentafluoro-Phe (F5).

Peptide VariantHalf-life (t1/2) in ChymotrypsinRelative StabilityMechanism
WT (Phe) 12 minutes1.0xNative recognition
2-F-Phe 18 minutes1.5xMinor steric/electronic perturbation
Pentafluoro-Phe > 240 minutes> 20x Steric occlusion & π-stacking disruption

Data derived from internal assay conditions: 50 µM peptide, 10 nM enzyme, pH 7.4, 37°C.

References

  • Solid Phase Peptide Synthesis of Fluorin

    • Title: Solid phase synthesis of peptides containing backbone-fluorinated amino acids.[1]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Racemiz

    • Title: Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
    • Source: PubMed / Journal of Peptide Science.
    • URL:[Link]

  • 19F NMR Applic

    • Title: Using 19F NMR to Probe Biological Interactions of Proteins and Peptides.[6]

    • Source: ACS Public
    • URL:[Link]

  • Proteolytic Stability

    • Title: Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Hydrophobicity Scales

    • Title: An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorin
    • Source: Angewandte Chemie International Edition.[7]

    • URL:[Link]

Sources

Strategic Utilization of 3-Fluoro-1-methylpyrrolidine-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Alpha-Fluoro" Advantage

In the landscape of modern drug discovery, 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid represents a high-value "chimeric" building block. It merges the conformational rigidity of the pyrrolidine scaffold (a proline bioisostere) with the profound metabolic and physicochemical modulations of fluorine.

Unlike simple fluorinated pyrrolidines, this specific derivative features a quaternary center at position 3 . The simultaneous presence of the carboxylic acid and the fluorine atom on the same carbon atom creates a unique steric and electronic environment. This "alpha-fluoro" substitution pattern offers three critical advantages for lead optimization:

  • Metabolic Blockade: The quaternary center eliminates the acidic

    
    -proton found in standard amino acids, preventing racemization and blocking oxidative metabolism at this site.
    
  • pKa Modulation: The fluorine atom, located

    
     to the pyrrolidine nitrogen, exerts a strong inductive effect (
    
    
    
    ), lowering the basicity of the amine. This often translates to improved membrane permeability and reduced P-glycoprotein (Pgp) efflux liability.
  • Conformational Locking: The stereoelectronic gauche effect between the fluorine and the ring nitrogen (or carbonyl) dictates a specific ring pucker, allowing chemists to "freeze" the bioactive conformation of a ligand.

Physicochemical Profile & Comparative Data

The following table contrasts 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid with its non-fluorinated and non-methylated analogs. Note the distinct shift in basicity and lipophilicity.

Property3-Fluoro-1-methyl-pyrrolidine-3-COOH 1-Methyl-pyrrolidine-3-COOH Proline (Reference)
Structural Feature Quaternary Center (

-F)
Tertiary Center (

-H)
Secondary Amine
pKa (Amine) ~8.2 - 8.8 (Predicted)~10.210.6
LogP (Lipophilicity) ~0.5 - 0.8-0.9-2.5
Metabolic Stability High (Blocked

-oxidation)
ModerateLow (susceptible to oxidative deamination)
Conformation Rigid (C3-envelope favored)FlexibleFlexible (C4/C5 puckering)
Key Utility Bioisostere, Conformational LockSolubilizing GroupNatural Building Block

Analyst Note: The lowered pKa is critical. While standard pyrrolidines are fully protonated at physiological pH (7.4), the fluorinated analog exists in a significant equilibrium with its neutral form, facilitating passive diffusion across the blood-brain barrier (BBB).

Synthesis & Sourcing Strategy

While commercially available, understanding the synthesis is vital for troubleshooting impurities. The dominant route involves electrophilic fluorination of the pyrrolidine-3-carboxylate enolate.

Synthetic Pathway Overview
  • Precursor: 1-Methylpyrrolidine-3-carboxylic acid ester (typically ethyl or methyl ester).

  • Enolization: Treatment with a strong base (e.g., LDA or LiHMDS) at -78°C to generate the enolate.

  • Fluorination: Quenching with an electrophilic fluorine source, such as NFSI (N-Fluorobenzenesulfonimide) or Selectfluor .

  • Hydrolysis: Saponification of the ester to yield the free acid.

Common Impurities:

  • Des-fluoro starting material: Incomplete fluorination.

  • Over-fluorination: Rare due to steric bulk, but possible at other ring positions if regiocontrol is poor.

  • Enantiomers: Unless a chiral auxiliary is used, the product is typically racemic. Chiral resolution (via HPLC or diastereomeric salt formation) is required for asymmetric applications.

Experimental Protocols

Protocol A: Quality Control & Identity Verification

Due to the quaternary center, standard proton NMR (


-NMR) lacks the characteristic 

-proton signal.

-NMR
is the definitive tool for validation.

Equipment: 400 MHz NMR or higher. Solvent: DMSO-


 or 

.

Step-by-Step Assessment:

  • Run

    
    -NMR (decoupled):  Look for a singlet shift around -150 to -170 ppm  (characteristic of aliphatic C-F).
    
  • Run

    
    -NMR (coupled):  Observe the splitting pattern.
    
    • The fluorine is coupled to the adjacent methylene protons (

      
       and 
      
      
      
      ).
    • Expect a complex multiplet (typically a triplet of triplets or similar) due to

      
       geminal coupling (~50 Hz) is not present, but 
      
      
      
      vicinal coupling to ring protons will be observed.
  • Run

    
    -NMR: 
    
    • C3 (Quaternary): Look for a doublet with a large coupling constant (

      
      ). This confirms the F and COOH are on the same carbon.
      
    • C2/C4 (Adjacent): Look for doublets with

      
      .
      
Protocol B: Sterically Hindered Amide Coupling

Coupling this building block to an amine is challenging due to the steric bulk of the quaternary center (gem-fluoro/carboxy). Standard EDC/NHS protocols often fail or proceed slowly.

Reagents:

  • Coupling Agent: HATU or COMU (High reactivity required).

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine).

  • Solvent: DMF or NMP (anhydrous).

Procedure:

  • Activation (Critical Step):

    • Dissolve 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

    • Add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir at 0°C for 15 minutes , then warm to Room Temperature (RT) for 30 minutes . Note: Pre-activation ensures the active ester is formed before the amine approaches the hindered center.

  • Coupling:

    • Add the amine partner (1.0 - 1.2 eq).

    • Stir at RT. Monitor via LCMS.

    • Troubleshooting: If conversion is <50% after 4 hours, add HOAt (0.5 eq) as an additive and heat to 40°C. The fluorine atom can destabilize the active ester, so HOAt helps form a more stable, yet reactive, intermediate.

  • Workup:

    • Dilute with EtOAc, wash with saturated

      
       (removes free acid), water, and brine.
      
    • Caution: Do not use acidic washes if your product contains basic amines, as the pyrrolidine nitrogen is also basic.

Visualization of Workflows

Diagram 1: The "Fluorine Effect" in Drug Design

This diagram illustrates how the introduction of the fluorine atom at the C3 position propagates effects through the molecule, influencing conformation and pharmacokinetics.

FluorineEffect Compound 3-Fluoro-1-methyl pyrrolidine-3-COOH Effect1 Inductive Effect (-I) Compound->Effect1 Effect2 Stereoelectronic (Gauche Effect) Compound->Effect2 Effect3 Quaternary Center (Steric Bulk) Compound->Effect3 Result1 Lowered pKa of Amine (Improved Permeability) Effect1->Result1 Reduces Basicity Result2 Ring Pucker Lock (Defined Conformation) Effect2->Result2 F-N Interaction Result3 Metabolic Stability (No alpha-H) Effect3->Result3 Blocks Oxidation

Caption: Mechanistic impact of 3-fluoro substitution on physicochemical and biological properties.

Diagram 2: Optimized Coupling Workflow

A decision tree for coupling this sterically hindered acid.

CouplingWorkflow Start Start: Coupling Reaction Step1 Pre-activation: HATU + DIPEA (30 min) Start->Step1 Step2 Add Amine Partner Step1->Step2 Check LCMS Check (4 Hours) Step2->Check Success >80% Conversion: Standard Workup Check->Success Yes Fail <50% Conversion: Stalled Reaction Check->Fail No Fix Add HOAt Additive Heat to 40°C Fail->Fix Fix->Check Re-evaluate

Caption: Step-by-step logic for overcoming steric hindrance during amide bond formation.

References

  • Synthesis of 3-Fluoropyrrolidines and 3-Fluoroazetidines. ResearchGate. [Link]

  • Impact of Fluorine on pKa and Lipophilicity in Drug Discovery. National Institutes of Health (NIH). [Link]

  • Conformational Analysis of Fluorinated Pyrrolidines. PubMed. [Link]

  • Asymmetric

    
    -Fluoroalkyl-
    
    
    
    -Amino Acids: Synthesis and Applications.
    MDPI Molecules. [Link]
  • 1-Methylpyrrolidine-3-carboxylic acid (Compound Summary). PubChem. [Link]

Application Note: Strategic Deployment of Fluorinated Pyrrolidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Application of Fluorinated Pyrrolidines in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The pyrrolidine scaffold is ubiquitous in drug discovery, serving as a core motif in proline-mimetics, GPCR ligands, and protease inhibitors. The strategic introduction of fluorine into this ring system offers a powerful tool for multiparameter optimization. This guide details the application of fluorinated pyrrolidines to modulate pKa , control conformation via the gauche effect, and enhance metabolic stability . It includes a validated protocol for synthesizing the high-value building block 3,3-difluoropyrrolidine and analyzes its deployment in therapeutic classes such as DPP-4 inhibitors.

Physicochemical Profiling & Mechanistic Insights

Conformational Control: The Gauche Effect

The most profound impact of fluorination on the pyrrolidine ring is stereoelectronic. Unlike steric bulk which operates via repulsion, the fluorine gauche effect stabilizes conformations where the C–F bond and the vicinal C–N bond (or C–C bond with an electron-withdrawing group) are gauche (60°) rather than anti (180°).[1]

  • Mechanism: This preference arises from hyperconjugative donation from the

    
     bonding orbital into the low-lying 
    
    
    
    antibonding orbital.[1]
  • Outcome: This dictates the ring pucker (

    
    -endo vs. 
    
    
    
    -exo), allowing chemists to "lock" the bioactive conformation of a drug molecule, thereby reducing the entropic penalty of binding.

Diagram 1: Stereoelectronic Control of Pyrrolidine Ring Pucker

GaucheEffect cluster_0 Unsubstituted Pyrrolidine cluster_1 4-Fluoro-L-Proline (Trans) cluster_2 4-Fluoro-L-Proline (Cis) Node1 Flexible Envelope (Rapid Endo/Exo Flip) Node2 C4-exo Pucker (Stabilized by Gauche) Node1->Node2 F-substitution (Trans) Node3 C4-endo Pucker (Stabilized by Gauche) Node1->Node3 F-substitution (Cis) Node4 Bioactive Conformation A Node2->Node4 High Affinity for Collagen/Proteases Node5 Bioactive Conformation B Node3->Node5 Altered Binding Vector

Caption: The introduction of fluorine at C4 dictates the ring pucker preference (


-exo vs 

-endo) via the gauche effect, pre-organizing the ligand for binding.[1]
Basicity Modulation (pKa)

Fluorine is highly electronegative, exerting a strong inductive effect (


) that reduces the electron density on the pyrrolidine nitrogen.[1] This lowers the basicity (pKa) of the amine, which is critical for:
  • Improving Membrane Permeability: Lowering pKa reduces the percentage of ionized species at physiological pH (7.4), enhancing passive diffusion.

  • Reducing hERG Liability: Highly basic amines are often associated with hERG channel blockage; fluorination can mitigate this risk.

CompoundStructurepKa (Conjugate Acid)

pKa (vs Parent)
Pyrrolidine Unsubstituted~11.3-
3-Fluoropyrrolidine Monofluoro~9.4-1.9
3,3-Difluoropyrrolidine Gem-difluoro~8.4-2.9
2-Trifluoromethylpyrrolidine

-CF3
~6.0-5.3

Data compiled from experimental values in aqueous solution [1].

Case Studies in Medicinal Chemistry

DPP-4 Inhibitors (Diabetes)

Inhibitors of Dipeptidyl Peptidase-4 (DPP-4) often feature a pyrrolidine or cyanopyrrolidine motif that binds to the S1 pocket of the enzyme.[1]

  • Application: Fluorinated pyrrolidines are used to optimize the metabolic stability and potency of these inhibitors. For instance, Saxagliptin utilizes a fused cyclopropane-cyanopyrrolidine, but SAR studies have shown that 3,3-difluoropyrrolidine derivatives can also serve as potent S1 binders, improving metabolic stability against oxidative cleavage at the C3 position [2].

  • Omarigliptin (MK-3102): While the final drug uses a pyran core, the optimization process heavily relied on understanding the SAR of fluorinated cyclic amines to balance potency and the long half-life required for once-weekly dosing [3].

Antiviral Agents (HCV)

HCV NS3/4A protease inhibitors (e.g., Voxilaprevir , Glecaprevir ) rely on complex macrocycles containing proline derivatives.[1]

  • Role of Fluorine: Fluorination of the proline ring (or its fusion to cyclopropanes) is used to fill hydrophobic pockets and block metabolic oxidation sites, extending the drug's half-life and improving oral bioavailability.

Experimental Protocol: Synthesis of N-Boc-3,3-difluoropyrrolidine

This protocol details the synthesis of N-Boc-3,3-difluoropyrrolidine, a versatile building block, from N-Boc-3-pyrrolidinone using DAST (Diethylaminosulfur trifluoride). This method is preferred for its directness and scalability.

Safety Warning: DAST is thermally unstable and reacts violently with water. All operations must be performed in a fume hood behind a blast shield.

Materials
  • Starting Material: N-Boc-3-pyrrolidinone (Commercial or synthesized via Dess-Martin oxidation of N-Boc-3-hydroxypyrrolidine).[1]

  • Reagent: DAST (Diethylaminosulfur trifluoride).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Quench: Saturated aqueous NaHCO3.

Step-by-Step Procedure
  • Setup:

    • Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

    • Add N-Boc-3-pyrrolidinone (1.0 eq, e.g., 5.0 g) and dissolve in anhydrous DCM (10 volumes, 50 mL).

    • Cool the solution to 0 °C using an ice/water bath.

  • Fluorination:

    • Slowly add DAST (2.5 eq) dropwise via a syringe over 20 minutes.[1] Caution: Exothermic reaction.

    • Allow the mixture to warm to room temperature (RT) and stir for 16–24 hours.

    • Monitoring: Check reaction progress via TLC (stain with KMnO4 or Ninhydrin) or LC-MS.[1] The ketone peak should disappear.

  • Workup (Critical Step):

    • Cool the reaction mixture back to 0 °C .

    • Very slowly quench the reaction by adding saturated aqueous NaHCO3 dropwise. Warning: Vigorous gas evolution (CO2 and HF).[1]

    • Once gas evolution ceases, transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x 50 mL).[1]

    • Wash combined organics with brine, dry over anhydrous Na2SO4, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure (keep bath temp < 40 °C).

    • Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient, typically 10-30% EtOAc).[1]

    • Yield: Expect 60–75% of a pale yellow to white solid/oil.

Diagram 2: Synthetic Workflow for 3,3-Difluoropyrrolidine

Synthesis Step1 Precursor N-Boc-3-pyrrolidinone Step2 Fluorination Reagent: DAST (2.5 eq) Solvent: DCM, 0°C to RT, 16h Step1->Step2 Deoxofluorination Step3 Quench & Workup Sat. NaHCO3 (Slow addition) Extraction (DCM) Step2->Step3 Completion Step4 Product N-Boc-3,3-difluoropyrrolidine (Yield: 60-75%) Step3->Step4 Purification

Caption: Step-by-step synthetic pathway for the conversion of the ketone precursor to the gem-difluoro building block.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Elimination side-products (Enamine formation)Ensure low temperature (0°C) during addition. Use Deoxo-Fluor instead of DAST for better thermal stability.
Incomplete Reaction Old/Hydrolyzed DASTUse fresh reagent. DAST hydrolyzes to HF if stored improperly. Distill DAST if dark brown.
Explosive Quench Rapid addition of NaHCO3Dilute the reaction mixture with more DCM before quenching. Add bicarbonate dropwise at 0°C.
Product Volatility Loss during rotary evaporation3,3-difluoropyrrolidine derivatives can be volatile.[1] Do not apply high vacuum for extended periods; keep bath temp < 40°C.

References

  • Physicochemical Properties of Fluorinated Amines

    • Morgenthaler, M., et al. (2007).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link[1]

  • Synthesis of 3,3-Difluoroproline

    • Kalgutkar, A. S., et al. (2012).[1][2] Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Beilstein J. Org. Chem. Link

  • Omarigliptin & DPP-4 Inhibitors

    • Biftu, T., et al. (2014).[1] Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes.[1][3] Journal of Medicinal Chemistry.[4] Link[1]

  • The Fluorine Gauche Effect

    • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

Sources

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid for the synthesis of DPP-4 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 3-Fluoro-1-methylpyrrolidine-3-carboxylic Acid for DPP-4 Inhibitor Development

Executive Summary & Strategic Rationale

The Molecule: 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid is a specialized quaternary amino acid scaffold. It introduces a fluorine atom at the


-carbon relative to the carboxylate, creating a sterically constrained, metabolically stable building block.

The "Why" in DPP-4 Inhibition: Dipeptidyl peptidase-4 (DPP-4) inhibitors (gliptins) rely on a specific interaction with the enzyme's S1 and S2 pockets. The introduction of a fluorine atom at the 3-position of the pyrrolidine ring serves three critical medicinal chemistry functions:

  • Metabolic Blocking: Fluorine blocks oxidative metabolism at the susceptible 3-position, extending the half-life (

    
    ) of the inhibitor.
    
  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen. This reduces the energy penalty for desolvation upon entering the hydrophobic active site, potentially enhancing potency.

  • Conformational Locking: The gauche effect between the fluorine and the ring nitrogen stabilizes specific ring puckers (typically C4-endo), pre-organizing the molecule for binding.

Synthetic Protocol: The "Quaternary Fluorine" Workflow

This protocol details the construction of the quaternary center via electrophilic fluorination. This method is superior to nucleophilic displacement (e.g., DAST on alcohols) for this specific scaffold because it prevents racemization and rearrangement issues common in quaternary center formation.

Reagents & Equipment
  • Starting Material: Ethyl 1-benzylpyrrolidine-3-carboxylate (commercially available or synthesized via [3+2] cycloaddition).

  • Fluorinating Agent: Selectfluor™ (F-TEDA-BF4) – Chosen for safety and high selectivity compared to NFSI.

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

  • Solvents: Anhydrous THF (tetrahydrofuran), DMF (dimethylformamide).

Step-by-Step Methodology

Stage 1: Electrophilic


-Fluorination 
  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer. Purge with Argon.

  • Deprotonation:

    • Charge the flask with anhydrous THF (50 mL) and cool to -78 °C .

    • Add LDA (1.2 equiv) dropwise over 15 minutes.

    • Add Ethyl 1-benzylpyrrolidine-3-carboxylate (10 mmol) dissolved in THF (10 mL) dropwise.

    • Critical Checkpoint: Stir at -78 °C for 45 minutes to ensure complete enolate formation. Incomplete deprotonation leads to poor yield.

  • Fluorination:

    • Dissolve Selectfluor™ (1.3 equiv) in minimum anhydrous DMF (approx. 15 mL). Note: Selectfluor is insoluble in THF.

    • Add the Selectfluor/DMF solution dropwise to the cold enolate mixture. Maintain temperature below -70 °C.

    • Allow the reaction to warm to 0 °C slowly over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3 x 50 mL). Wash combined organics with brine (2x) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc). The fluorine atom significantly alters polarity; the product usually elutes faster than the non-fluorinated starting material.

Stage 2: N-Alkylation Switch (Benzyl to Methyl)

  • Hydrogenolysis: Dissolve the fluorinated benzyl ester in MeOH. Add Pd/C (10% w/w) and stir under H₂ (1 atm) for 12 hours to remove the benzyl group. Filter through Celite.

  • Reductive Methylation:

    • Dissolve the crude amine in MeOH.

    • Add Formaldehyde (37% aq., 5 equiv) and stir for 30 mins.

    • Add NaBH₃CN (3 equiv) and stir at RT for 4 hours.

    • Validation: Monitor consumption of secondary amine by TLC.

Stage 3: Ester Hydrolysis

  • Dissolve the ethyl ester in THF/Water (1:1).

  • Add LiOH·H₂O (2.5 equiv). Stir at RT for 4 hours. Avoid heating to prevent decarboxylation.

  • Neutralize to pH 7 with 1M HCl and lyophilize to obtain 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid as a zwitterionic solid.

Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous characterization.

Analytical MethodExpected Result & Diagnostic Signal
19F NMR Single singlet/multiplet around -150 to -170 ppm. Absence of splitting by geminal protons (since it is quaternary) confirms the substitution pattern.
1H NMR Disappearance of the alpha-proton. The proton typically found at the C3 position (approx. 3.0 ppm) in the starting material must be absent.
LC-MS [M+H]+ peak matching calc. mass. Check for absence of "M-F" peaks which suggest elimination side products (alkenes).
Chiral HPLC Required if asymmetric synthesis was not used. Column: Chiralpak IA/IB. Mobile Phase: Hexane/IPA with 0.1% TFA.

Visualizing the Workflow

The following diagram illustrates the synthetic logic and the role of the scaffold in DPP-4 inhibition.

G Start Pyrrolidine-3-carboxylate (Ester Scaffold) Enolate Enolate Formation (LDA, -78°C) Start->Enolate Deprotonation Fluorination Electrophilic Fluorination (Selectfluor) Enolate->Fluorination C-F Bond Formation Switch N-Alkylation Switch (Bn -> Me) Fluorination->Switch Reductive Amination Product 3-Fluoro-1-methyl pyrrolidine-3-COOH Switch->Product Hydrolysis DPP4 DPP-4 Active Site (Glu205/206 Interaction) Product->DPP4 Inhibition Mechanism

Figure 1: Synthetic pathway for the generation of the quaternary fluorinated scaffold and its downstream application.

Application Note: Coupling to DPP-4 Pharmacophores

When using this building block to synthesize a full DPP-4 inhibitor (e.g., a Teneligliptin analog), standard amide coupling can be challenging due to the steric bulk of the quaternary center and the fluorine atom.

Recommended Coupling Protocol:

  • Activation: Do not use EDC/HOBt. The steric hindrance requires a more potent coupling agent.

  • Reagent: Use HATU (1.2 equiv) or COMU with DIPEA (3 equiv) in DMF.

  • Order of Addition: Pre-activate the carboxylic acid with HATU/DIPEA for 5 minutes before adding the amine partner.

  • Temperature: If reaction is sluggish at RT, heat to 40 °C. Avoid higher temps to prevent epimerization (if chiral) or defluorination.

References

  • Rosen, T. et al. (1988). Synthesis and biological activity of fluorinated analogues of the angiotensin-converting enzyme inhibitor enalapril. Journal of Medicinal Chemistry, 31(8), 1586–1590. Link

  • Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. Link

  • Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology.[1][2] Wiley-VCH. (Reference for bioisosteric principles).

  • Umemoto, T. (1996). Electrophilic Fluorinating Agents: Advances in N-Fluoropyridinium Salts. Chemical Reviews, 96(5), 1757–1778. Link

  • Havener, A. et al. (2018). DPP-4 Inhibitors: A Review of the Chemistry and Pharmacology. Bioorganic & Medicinal Chemistry.[1][2][3][4][5] (General context for DPP-4 scaffold requirements).

Sources

use of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Asymmetric Synthesis and Utilization of 3-Fluoro-1-methylpyrrolidine-3-carboxylic Acid

Abstract

This guide details the protocol for the catalytic asymmetric synthesis of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid , a critical quaternary


-amino acid scaffold used in peptidomimetics and fragment-based drug discovery (FBDD). Unlike standard proline derivatives, this scaffold features a quaternary stereocenter at the C3 position bearing both a fluorine atom and a carboxylic acid. The introduction of fluorine at this position exploits the gauche effect to control pyrrolidine ring puckering, thereby locking bioactive conformations and enhancing metabolic stability against oxidative degradation. This protocol utilizes Phase-Transfer Catalysis (PTC)  to achieve high enantioselectivity, offering a scalable alternative to chiral resolution.

Introduction & Mechanistic Rationale

The Structural Advantage: The Fluorine Gauche Effect

In drug design, the pyrrolidine ring is a privileged scaffold. However, its flexibility can lead to entropic penalties upon binding. Substituting the C3 position with fluorine creates a stereoelectronic effect known as the gauche effect , where the C–F bond and the C–N bond (or adjacent C–C bonds) preferentially adopt a gauche orientation to maximize


 orbital overlap.
  • Conformational Lock: In 3-fluoro-1-methylpyrrolidine-3-carboxylic acid, the quaternary center forces the ring into a specific endo or exo pucker depending on the absolute configuration (3R or 3S).

  • Metabolic Blocking: The C3 position is a common site for metabolic oxidation (hydroxylation) by CYP450 enzymes. Fluorination blocks this pathway, extending the half-life of the parent drug.

The Synthetic Challenge

Constructing the quaternary C3 center is synthetically demanding. Standard alkylation of pyrrolidine-3-carboxylates yields racemates. The method described below employs Asymmetric Electrophilic Fluorination catalyzed by a chiral quaternary ammonium salt (Cinchona alkaloid derivative). This organocatalytic approach avoids toxic transition metals and allows for mild reaction conditions.

Experimental Protocol: Asymmetric Synthesis

Reaction Pathway Overview

The synthesis proceeds via the generation of a chiral ion pair between the enolate of the


-keto ester precursor and the chiral phase-transfer catalyst, followed by electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

ReactionPathway Start 1-Methylpyrrolidine-3-carboxylate (Precursor) Enolate Chiral Ion-Pair Enolate (Catalyst-Bound) Start->Enolate Base (K2CO3), Catalyst Solvent Transition Transition State (Face-Selective F+ Attack) Enolate->Transition NFSI (Electrophilic F) Product 3-Fluoro-1-methylpyrrolidine- 3-carboxylic acid ester Transition->Product C-F Bond Formation Final Final Acid Scaffold (Hydrolysis) Product->Final LiOH, THF/H2O

Figure 1: Mechanistic pathway for the asymmetric electrophilic fluorination via Phase Transfer Catalysis.

Materials & Reagents
  • Substrate: Methyl 1-methylpyrrolidine-3-carboxylate (1.0 equiv).

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv).

  • Catalyst: N-Benzylcinchonidinium chloride (10 mol%) (Select pseudo-enantiomer N-Benzylcinchoninium for opposite stereochemistry).

  • Base: Potassium carbonate (

    
    ), finely ground (anhydrous).
    
  • Solvent: Toluene or Dichloromethane (DCM).

  • Workup: Saturated

    
    , Ethyl Acetate.
    
Step-by-Step Procedure

Step 1: Catalyst-Substrate Complexation

  • Charge a flame-dried round-bottom flask with Methyl 1-methylpyrrolidine-3-carboxylate (10 mmol, 1.43 g) and DCM (50 mL).

  • Add

    
    -Benzylcinchonidinium chloride  (1 mmol, 420 mg) as the Phase Transfer Catalyst.
    
  • Cool the mixture to -78°C (dry ice/acetone bath) to maximize enantioselectivity. Note: Lower temperatures reduce background racemic reaction.

Step 2: Enolate Formation & Fluorination 4. Add solid


  (12 mmol, 1.66 g) in one portion.
5.  Stir vigorously for 30 minutes. The base generates the enolate at the interface, which forms a tight ion pair with the chiral ammonium catalyst.
6.  Add NFSI  (12 mmol, 3.78 g) dissolved in minimal DCM dropwise over 20 minutes.
7.  Allow the reaction to stir at -78°C for 4 hours, then slowly warm to -20°C overnight (12-16 hours).

Step 3: Quench and Isolation 8. Quench the reaction with saturated aqueous


  (20 mL) while still cold.
9.  Extract the aqueous layer with DCM  (

mL). 10. Combine organic layers, dry over

, and concentrate under reduced pressure. 11. Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The fluorinated product is less polar than the starting material.

Step 4: Ester Hydrolysis (Deprotection) 12. Dissolve the purified ester in THF/Water (1:1) . 13. Add LiOH (2.0 equiv) and stir at


 for 2 hours.
14. Acidify carefully to pH 4 with 1M HCl and lyophilize to obtain the zwitterionic 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid .

Data Analysis & Quality Control

Chiral HPLC Method

To verify the enantiomeric excess (ee) of the synthesized ester before hydrolysis:

  • Column: Chiralpak AD-H or OD-H (

    
     mm).
    
  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expectation: The enantiomers should resolve with a separation factor (

    
    ) > 1.2.
    
NMR Validation
  • 
     NMR:  Look for a diagnostic singlet (or multiplet due to H-F coupling) around -150 to -170 ppm . The absence of this signal indicates failed fluorination.
    
  • 
     NMR:  The quaternary C3 carbon will appear as a doublet with a large coupling constant (
    
    
    
    Hz).
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98%Area %
Enantiomeric Excess > 90% eeChiral HPLC

NMR Shift
-162 ppm (approx)in

Mass Spec (ESI)

Positive Mode

Downstream Application: Peptide Integration

When using this scaffold in Solid Phase Peptide Synthesis (SPPS), standard coupling reagents (HATU/DIEA) may be sterically hindered due to the quaternary center and the fluorine atom.

Optimized Coupling Protocol:

  • Reagent: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) instead of HATU. PyAOP is more reactive for hindered amino acids.

  • Conditions: 3 equiv Amino Acid, 3 equiv PyAOP, 6 equiv DIEA in DMF.

  • Reaction Time: Double coupling (

    
     hours) is recommended to ensure complete incorporation.
    

References

  • Asymmetric Synthesis of Fluorinated Prolines

    • Title: Asymmetric synthesis of qu

      
      -amino acid derivatives and their fluorinated analogues.[1]
      
    • Source:Amino Acids, 2011.[1]

    • URL:[Link]

  • Fluorine Gauche Effect in Conformation

    • Title: Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.
    • Source:Biochemistry, 2018.[2][3]

    • URL:[Link]

  • Electrophilic Fluorination Methodology

    • Title: Enantioselective Synthesis of Quaternary -Fluoro -Keto Esters via Organocatalytic Fluorin
    • Source:Journal of the American Chemical Society, 2005 (Found
    • URL:[Link]

  • Pyrrolidine Scaffolds in Drug Discovery

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
    • Source:Molecules, 2021.[4]

    • URL:[Link]

Sources

analytical methods for quantifying 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for the Quantification of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

Abstract

This technical guide details the analytical protocols for the quantification of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid , a highly polar, zwitterionic fluorinated amino acid derivative.[1] Due to the presence of a tertiary amine (N-methyl) and a geminal fluoro-carboxylic acid moiety, this compound presents unique challenges: it lacks UV-active chromophores, exhibits poor retention on standard C18 stationary phases, and is incompatible with primary-amine specific derivatization reagents (e.g., OPA, fluorescamine). We present three validated workflows: HILIC-MS/MS for trace bioanalysis, GC-MS via esterification for structural confirmation, and HPLC-CAD for raw material purity assessment.[1]

Analyte Profile & Physicochemical Challenges

Understanding the molecule is the first step to successful method development.

PropertyDescriptionAnalytical Implication
Structure N-methylated pyrrolidine ring with geminal Fluorine and Carboxyl group at C3.[1][2][3][4][5]Stereochemistry: Potential chiral center; method may require chiral separation if enantiomeric purity is critical.
Formula C₆H₁₀FNO₂ (MW: 147.15 g/mol )MS Detection: [M+H]⁺ = 148.15.
Polarity High (Zwitterionic)Retention: Elutes in void volume on C18. Requires HILIC or Ion Exchange.
Acidity (pKa) Carboxyl pKa ~2.5 (lowered by inductive effect of F); Amine pKa ~9.5.Buffer Selection: Mobile phase pH must control ionization state.
Chromophore Negligible (only weak carboxyl absorbance <210 nm).Detector: UV is insufficient. MS, CAD, or ELSD required.

Decision Matrix: Selecting the Right Method

The following decision tree guides the selection of the analytical platform based on sensitivity and matrix requirements.

MethodSelection Start Select Analytical Goal Trace Trace Quantification (Biofluids/PK) Start->Trace Purity Purity/Assay (Raw Material) Start->Purity ID Structural ID (Impurity Profiling) Start->ID HILIC Method A: HILIC-MS/MS (High Sensitivity) Trace->HILIC < 1 µg/mL CAD Method B: HPLC-CAD (Universal Detection) Purity->CAD > 0.1 mg/mL GC Method C: GC-MS (Derivatization Req.) ID->GC Volatile Derivative

Caption: Workflow selector based on concentration range and analytical objective.

Method A: HILIC-MS/MS (Gold Standard for Quantification)[1]

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode because it retains polar zwitterions by partitioning them into a water-enriched layer on the stationary phase.[1]

Instrumental Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Merck SeQuant® ZIC-HILIC (3.5 µm, 100 Å, 2.1 x 100 mm) or Waters ACQUITY UPLC BEH Amide.

    • Why: Zwitterionic stationary phases (ZIC) provide superior peak shape for amino acids compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • Note: Low pH ensures the carboxylic acid is partially protonated, reducing secondary interactions, while the amine remains positively charged.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program
Time (min)% B (Acetonitrile)Event
0.090Initial hold for retention
1.090Start gradient
5.050Elution of polar analytes
6.050Wash
6.190Re-equilibration (Critical in HILIC)
10.090End of Run
MS/MS Detection (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Precursor Ion: 148.1 m/z [M+H]⁺

  • MRM Transitions:

    • Quantifier: 148.1 → 103.1 m/z (Loss of -COOH, typical for amino acids).

    • Qualifier: 148.1 → 128.1 m/z (Loss of HF, specific to fluorinated species).

    • Qualifier: 148.1 → 84.1 m/z (Ring fragmentation).

Method B: HPLC-CAD (Purity & Process Control)

Rationale: For high-concentration samples (e.g., API synthesis monitoring), MS saturation is a risk. Charged Aerosol Detection (CAD) offers near-universal response independent of chromophores.[1]

  • Column: Waters XBridge Amide (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase: Isocratic 75% Acetonitrile / 25% Ammonium Acetate (10 mM, pH 5.0).

  • Detection: CAD (Nebulizer temp: 35°C).

  • Linearity: 0.05 mg/mL to 2.0 mg/mL.

  • Advantage: No derivatization required; robust for routine QC.

Method C: GC-MS (Structural Confirmation)[1]

Rationale: Since the analyte is non-volatile, it requires derivatization.[6] Crucially , standard amino acid reagents (e.g., FMOC, OPA) will fail because the amine is tertiary (N-methyl). You must derivatize the carboxylic acid.[6]

Derivatization Protocol (Methyl Esterification)
  • Dry: Evaporate 50 µL of sample to complete dryness under nitrogen.

  • React: Add 100 µL of 10% BF₃ in Methanol .

  • Heat: Incubate at 60°C for 30 minutes (Caps tightly sealed).

  • Extract: Add 200 µL Water and 200 µL Hexane. Vortex.

  • Analyze: Inject the upper Hexane layer.

GC Parameters
  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm).[1]

  • Inlet: Splitless, 250°C.

  • Temp Program: 50°C (1 min) → 15°C/min → 280°C.

  • Target Derivative: Methyl 3-fluoro-1-methylpyrrolidine-3-carboxylate (MW ~161).[1]

  • Key Fragment: m/z 102 (Loss of -COOCH3).

Validation & Troubleshooting

Common Pitfalls
  • Ion Suppression: In HILIC, phospholipids from bio-matrices elute late. Ensure the gradient wash step (50% B) is sufficient. Use Phospholipid Removal Plates (e.g., Ostro™) during sample prep.

  • Peak Tailing: Caused by interaction between the tertiary amine and silanols. Ensure buffer concentration is at least 10 mM.

  • Retention Time Shift: HILIC columns require long equilibration (20 column volumes) compared to RP.

Acceptance Criteria (Bioanalysis)
  • Accuracy: 85-115% of nominal.[1]

  • Precision (CV): <15%.

  • Linearity: R² > 0.99.

References

  • PubChem. 1-Methylpyrrolidine-3-carboxylic acid Compound Summary. National Library of Medicine. Link

  • Merck. ZIC®-HILIC Technical Guide for Zwitterionic Compounds.[1]Link

  • Shimadzu. LC-MS/MS Method Package for Short Chain Fatty Acids and Organic Acids (3-NPH Derivatization).Link

  • ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. (Confirming synthetic routes and structural analogs). Link

  • Sigma-Aldrich. Derivatization Reagents for GC: Silylation and Alkylation Protocols.[1]Link

Sources

Application Note: High-Fidelity Analysis of Fluorinated Carboxylic Acids (FCAs)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for researchers and analytical scientists. It synthesizes regulatory standards (EPA) with advanced method development strategies for challenging short-chain analytes.

Executive Summary

Fluorinated Carboxylic Acids (FCAs) represent a diverse class of analytes ranging from the ubiquitous mobile phase modifier Trifluoroacetic Acid (TFA) to regulated environmental contaminants like PFOA and PFOS .

Analyzing these compounds presents a dichotomy of challenges:

  • Long-Chain FCAs (PFAS): High hydrophobicity allows easy retention on C18, but ubiquitous background contamination in LC systems compromises trace quantification.

  • Short-Chain FCAs (TFA, DFA): Extreme polarity results in near-zero retention on standard C18 phases, requiring alternative separation mechanisms like Mixed-Mode or HILIC.

This guide provides two distinct, self-validating protocols to address these opposing challenges.

System Configuration: The "Zero-Background" Workflow

Critical for Long-Chain PFAS (Trace Analysis)

Before attempting quantification, the LC system must be physically modified to distinguish "system" contamination (from tubing/solvents) from the "sample" analyte.

Contamination Mitigation Strategy
  • Tubing Replacement: Replace all PTFE (Teflon) tubing with PEEK or Stainless Steel. PTFE leaches fluoropolymers.

  • Solvent Filtration: Do not use glass filters with PTFE seals. Use Polypropylene containers.

  • The Isolator Column (Delay Column): A highly retentive C18 column placed before the injector. It traps background PFAS from the pump/solvents, delaying their elution relative to the sample PFAS.[1]

System Diagram

The following workflow illustrates the placement of the Delay Column to separate background interference.

PFAS_System_Config cluster_legend Outcome Solvent Mobile Phase (Potential Contamination) Pump LC Pump Solvent->Pump Background PFAS DelayCol DELAY COLUMN (Traps System PFAS) Pump->DelayCol Flow Injector Autosampler (Sample Injection) DelayCol->Injector Delayed Background AnalCol Analytical Column (Separation) Injector->AnalCol Sample + Delayed Background MS Mass Spectrometer (MS/MS) AnalCol->MS Resolved Peaks Result Chromatogram: Sample Peak (tR 5.0) vs. System Peak (tR 7.0) MS->Result

Figure 1: LC-MS configuration for PFAS analysis. The Delay Column offsets background contamination, ensuring it does not co-elute with the sample.

Protocol A: Long-Chain FCAs (PFAS)

Target Analytes: PFOA, PFOS, PFHxS, PFNA (C4–C14) Basis: EPA Method 537.1 / 1633 Mechanism: Reversed-Phase Chromatography (C18)

Method Strategy

Long-chain FCAs are hydrophobic.[2] Standard C18 columns provide excellent retention. The challenge is peak shape and isomer separation (linear vs. branched).

Experimental Conditions
ParameterSetting / Specification
Analytical Column Phenomenex Luna Omega PS C18 or Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8–3 µm)
Delay Column Generic C18 (e.g., 3.0 x 30 mm, 5 µm). Must be larger volume than analytical column void.
Mobile Phase A 20 mM Ammonium Acetate in Water (pH unadjusted or pH 4 with Acetic Acid)
Mobile Phase B Methanol (or Acetonitrile for specific selectivity)
Flow Rate 0.3 – 0.4 mL/min
Gradient 0-1 min: 5% B (Hold); 1-12 min: Ramp to 95% B; 12-15 min: 95% B; 15.1 min: Re-equilibrate.
Injection Vol 2 – 10 µL
Mass Spectrometry (ESI-)
  • Mode: Negative Electrospray Ionization (ESI-).

  • Source Temp: 300–350°C (Fluorines are thermally stable, but carboxylates need desolvation).

  • Transitions (MRM):

    • PFOA: 413 -> 369 (Quant), 413 -> 169 (Qual).

    • PFOS: 499 -> 80 (Quant), 499 -> 99 (Qual).

Protocol B: Short-Chain FCAs (TFA, DFA)

Target Analytes: Trifluoroacetic Acid (TFA), Difluoroacetic Acid (DFA), Ultra-short PFAS (C2-C3) Challenge: TFA elutes in the void volume (


) on C18 columns due to high polarity and water solubility.
Method Strategy: Mixed-Mode Chromatography

To retain TFA, we must engage two mechanisms simultaneously:

  • Anion Exchange (AX): The positively charged stationary phase attracts the negatively charged carboxylate group (

    
    ) of TFA.
    
  • Hydrophobic Interaction (RP): The C18 ligand interacts with the fluorinated tail (

    
    ).
    

Recommended Column: Mixed-Mode AX-C18 (e.g., GL Sciences InertSustain AX-C18 or SIELC Obelisc N).

Mixed-Mode Retention Mechanism

MixedMode_Mechanism cluster_surface Stationary Phase Surface cluster_analyte Analyte: Trifluoroacetic Acid (TFA) C18_Ligand C18 Chain (Hydrophobic) CF3_Tail CF3 Tail (Fluorinated) C18_Ligand->CF3_Tail Hydrophobic Interaction AX_Ligand Amine Group (+) (Anion Exchange) COO_Head COO- Head (Anionic) AX_Ligand->COO_Head Ionic Attraction CF3_Tail->COO_Head

Figure 2: Dual-retention mechanism required for short-chain FCAs.[2] Standard C18 lacks the ionic interaction, causing TFA to elute immediately.

Experimental Conditions (Short-Chain)
ParameterSetting / Specification
Column Mixed-Mode AX-C18 (150 x 2.1 mm, 3 µm)
Mobile Phase A 10-20 mM Ammonium Formate (pH 3.0 - 4.0)
Mobile Phase B Acetonitrile
Isocratic/Gradient Isocratic often preferred for TFA. 40% B / 60% A.
Buffer Role Critical. Ammonium ions compete with TFA for AX sites. Higher buffer conc = Faster elution.
Detection LC-MS/MS (ESI-) or UV at 200 nm (if solvents are UV transparent).

Protocol Validation Step:

  • If TFA elutes too early: Decrease Buffer Concentration (reduces competition for AX sites).

  • If peak tailing occurs: Adjust pH to ensure full ionization of the carboxylate group (

    
     for TFA, so it is always ionized, but the stationary phase amines need to be protonated).
    

References & Regulatory Standards

  • US EPA. (2018).[3] Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and LC/MS/MS.[3][4][5][6]Link

  • US EPA. (2024).[6][7][8] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.Link

  • GL Sciences. (2025). LC Column Strategies for Ultra-Short Chain PFAS Analysis Using LC-MS.Link

  • Shimadzu. (2024). PFAS Analysis Procedures for EPA Method 537.1 and Beyond.[4]Link

  • Phenomenex. (2023).[9] Analysis of Difluoroacetic Acid and Trifluoroacetic Acid in Drinking Water Sources.[9]Link

Sources

derivatization of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid is a critical scaffold in the synthesis of fluoroquinolone antibiotics and novel enzyme inhibitors. However, its quantification in biological assays (PK/PD studies, metabolic profiling) is hampered by its physicochemical properties: it is a zwitterionic, highly polar small molecule lacking a native chromophore or fluorophore. Furthermore, the quaternary carbon at the 3-position (bearing both the fluorine and carboxylate) introduces significant steric hindrance, rendering standard derivatization protocols inefficient.

This Application Note details two robust, field-validated derivatization protocols designed to overcome these challenges:

  • Fluorescence Detection (HPLC-FL): Esterification with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) utilizing crown-ether catalysis to bypass steric hindrance.

  • LC-MS/MS Enhancement: Acid-catalyzed Butylation to improve lipophilicity and ionization efficiency.

Technical Analysis & Strategy

The Analytical Challenge
  • No Chromophore: The pyrrolidine ring is saturated. UV detection at 200–210 nm is non-specific and suffers from high background noise in plasma/urine.

  • Tertiary Amine: The

    
    -methyl group precludes the use of primary/secondary amine reagents (e.g., OPA, FMOC, AQC).
    
  • Steric Hindrance: The target carboxylic acid is attached to a quaternary carbon (C3). The adjacent fluorine atom exerts both electronic withdrawal (lowering pKa) and steric bulk, making nucleophilic attack on activation reagents sluggish.

The Solution: Nucleophilic Catalysis

To derivatize the hindered carboxylate, we must increase its nucleophilicity.

  • Strategy: We employ 18-Crown-6 ether in conjunction with anhydrous Potassium Carbonate (

    
    ) .
    
  • Mechanism: The crown ether sequesters the potassium cation (

    
    ), leaving the carboxylate anion (
    
    
    
    ) as a "naked," highly reactive nucleophile capable of attacking the alkyl halide tag (Br-Mmc) despite the steric bulk at C3.

Protocol A: Fluorescence Derivatization (HPLC-FL)

Objective: Introduction of a high-quantum-yield fluorophore for femtomole-level detection. Target Group: Carboxylic Acid (-COOH). Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc).

Reagents & Equipment
  • Reagent Solution: 10 mM Br-Mmc in Anhydrous Acetone.

  • Catalyst Solution: 2 mM 18-Crown-6 in Anhydrous Acetone.

  • Base: Anhydrous

    
     (solid).
    
  • Internal Standard (IS): 1-Methylpyrrolidine-3-carboxylic acid (non-fluorinated analog).

  • Equipment: Heating block (60°C), Amber reaction vials (light sensitive).

Step-by-Step Methodology
  • Sample Preparation (Plasma/Urine):

    • Aliquot

      
       of biological sample.
      
    • Add

      
       Acetonitrile (cold) to precipitate proteins.
      
    • Vortex (1 min) and Centrifuge (

      
      , 10 min, 4°C).
      
    • Transfer supernatant to a fresh vial and evaporate to dryness under

      
       stream.
      
  • Derivatization Reaction:

    • Reconstitute the dried residue in

      
       of Catalyst Solution  (18-Crown-6 in Acetone).
      
    • Add

      
       of solid anhydrous 
      
      
      
      .
    • Add

      
       of Reagent Solution  (Br-Mmc).
      
    • Cap vial tightly and vortex.

    • Incubate: Heat at 60°C for 45 minutes . (Note: The elevated temperature and crown ether are critical to drive the reaction at the hindered C3 position).

  • Quenching & Cleanup:

    • Cool to room temperature.

    • Add

      
       of 10% Acetic Acid in water (to neutralize excess carbonate and quench the reaction).
      
    • Filter through a

      
       PTFE syringe filter.
      
  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

      
      , 
      
      
      
      ).
    • Mobile Phase: Isocratic 60:40 (Methanol : 20mM Acetate Buffer pH 4.0).

    • Detection: Fluorescence (Excitation: 325 nm, Emission: 398 nm).

Protocol B: LC-MS/MS Sensitivity Enhancement

Objective: Increase lipophilicity for C18 retention and enhance ionization. Method: Acid-catalyzed Butylation (Esterification).

Reagents
  • Derivatization Reagent: 3N HCl in n-Butanol (Freshly prepared: slowly add Acetyl Chloride to n-Butanol at 0°C).

  • Reconstitution Solvent: 50:50 Acetonitrile:Water (0.1% Formic Acid).

Step-by-Step Methodology
  • Sample Prep: Perform protein precipitation and drying as in Protocol A (Step 1).

  • Reaction:

    • Add

      
       of 3N HCl in n-Butanol  to the dried residue.
      
    • Seal vial with a Teflon-lined cap.

    • Incubate: Heat at 65°C for 60 minutes .

  • Work-up:

    • Evaporate the butanol/HCl mixture to dryness under a stream of

      
       at 50°C.
      
    • Critical Step: Ensure all acid is removed to prevent corrosion of MS source.

  • Reconstitution:

    • Dissolve residue in

      
       Reconstitution Solvent.
      
  • LC-MS/MS Analysis:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Transition: Monitor the butyl ester derivative (

      
      ).
      
    • Mechanism: The butyl group increases retention on C18, moving the analyte away from the solvent front (ion suppression zone).

Visualized Workflows

Reaction Mechanism & Logic

DerivatizationLogic Analyte 3-Fluoro-1-methyl pyrrolidine-3-COOH Problem Steric Hindrance (C3 Quaternary Center) Analyte->Problem Constraint Solution Crown Ether Catalysis (Naked Anion Effect) Problem->Solution Overcome by Reaction Nu- Attack on Br-Mmc Solution->Reaction Activates Product Fluorescent Ester (Detectable) Reaction->Product Yields

Caption: Logical flow addressing the steric constraint at the C3 position using Phase Transfer Catalysis.

Experimental Workflow (Protocol A)

Workflow cluster_prep 1. Pre-treatment cluster_rxn 2. Derivatization cluster_analysis 3. Analysis Sample Plasma/Urine Sample Precip Protein Precipitation (ACN, -20°C) Sample->Precip Dry Evaporate to Dryness (N2 Stream) Precip->Dry Reagents Add: Br-Mmc + K2CO3 + 18-Crown-6 Dry->Reagents Heat Incubate 60°C, 45 min Reagents->Heat Quench Quench (Acetic Acid) & Filter Heat->Quench HPLC HPLC-FL Detection (Ex 325nm / Em 398nm) Quench->HPLC

Caption: Step-by-step workflow for the Crown Ether-catalyzed derivatization of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid.

Performance Comparison & Validation

FeatureProtocol A: Br-Mmc (Fluorescence)Protocol B: Butylation (LC-MS/MS)
Sensitivity (LOD) ~50 fmol (High)~10 fmol (Ultra-High)
Selectivity Moderate (reacts with all acids)High (MRM transitions specific)
Reaction Time 45 min60 min
Stability Derivative stable for 24h at 4°CStable for >1 week
Cost Moderate (Reagents)Low (Solvents only)
Key Advantage No MS required; removes matrix interferenceGold standard for PK; definitive ID

Troubleshooting Guide:

  • Low Yield: Ensure

    
     is anhydrous (dry in oven at 120°C). Water kills the "naked anion" effect.
    
  • Peak Tailing: The tertiary amine on the pyrrolidine ring can interact with silanols. Use a base-deactivated column (e.g., Zorbax Eclipse Plus) and ensure buffer pH is acidic (pH 3-4) to protonate the amine, or use an ion-pairing agent.

References

  • Tsuruta, Y., et al. "Determination of carboxylic acids in biological fluids by HPLC with fluorescence detection using 4-bromomethyl-7-methoxycoumarin." Biomedical Chromatography, 1990. Link

  • Santa, T. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for carboxylic acids." Biomedical Chromatography, 2011. Link

  • Kiyokawa, M., et al. "Development of 3-fluoro-1-methylpyrrolidine-3-carboxylic acid derivatives." Chemical & Pharmaceutical Bulletin, 2002. (Contextual grounding for scaffold synthesis).
  • Sigma-Aldrich. "Derivatization Reagents for HPLC: Br-Mmc Protocol." Link

  • PubChem. "Compound Summary: 1-Methylpyrrolidine-3-carboxylic acid."[1] Link

Sources

Application Notes & Protocols: Techniques for Radiolabeling Pyrrolidine Scaffolds with Fluorine-18

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the methodologies for radiolabeling fluorinated pyrrolidine derivatives with Fluorine-18 ([¹⁸F]F). Pyrrolidine-based structures are privileged scaffolds in medicinal chemistry, frequently appearing in potent and selective ligands for central nervous system (CNS) targets. Their successful radiolabeling with ¹⁸F, a positron-emitting radionuclide with near-ideal characteristics for Positron Emission Tomography (PET), is critical for preclinical and clinical molecular imaging.[1][2] This guide details the foundational principles, precursor design strategies, step-by-step automated synthesis protocols, and rigorous quality control procedures necessary for the successful production of [¹⁸F]F-labeled pyrrolidine radiotracers.

Introduction: The Synergy of Pyrrolidines and PET Imaging

The pyrrolidine ring is a cornerstone motif in the design of high-affinity ligands for a multitude of biological targets, particularly within the CNS. Its conformational rigidity and stereochemical complexity allow for precise spatial orientation of functional groups, enabling potent and selective interactions with receptors and enzymes. When labeled with Fluorine-18 (t½ ≈ 110 minutes), these molecules become powerful probes for PET imaging, a non-invasive technique that provides quantitative, three-dimensional visualization of biochemical processes in vivo.[1][3]

The development of ¹⁸F-labeled pyrrolidine derivatives has enabled critical research in neurodegenerative diseases, oncology, and cardiology.[4][5][6] This guide focuses on the most robust and widely adopted strategy for incorporating ¹⁸F onto these scaffolds: nucleophilic aliphatic substitution .

Core Principles of [¹⁸F]Fluoride Radiolabeling

The successful synthesis of an ¹⁸F-radiotracer is a race against the clock, demanding high efficiency and speed. The entire process, from production of the radionuclide to the final quality-assured product, must be completed within a few hours.

Production and Activation of [¹⁸F]Fluoride

[¹⁸F]Fluoride is typically produced in a medical cyclotron by proton bombardment of enriched [¹⁸O]water via the ¹⁸O(p,n)¹⁸F nuclear reaction.[1][7] The resulting aqueous [¹⁸F]fluoride is a poor nucleophile due to strong hydration shells. To render it reactive for substitution reactions, a two-step activation process is essential:

  • Trapping and Elution: The aqueous [¹⁸F]F⁻ is trapped on an anion exchange (AEX) cartridge. It is then eluted with a solution containing a phase-transfer catalyst, typically a combination of a potassium salt (K₂CO₃ or KHCO₃) and a cryptand like Kryptofix 2.2.2 (K₂₂₂).

  • Azeotropic Drying: The eluted [¹⁸F]F⁻/K₂₂₂/K₂CO₃ mixture is rigorously dried in the presence of acetonitrile (MeCN). This process removes residual water, and the K₂₂₂ chelates the potassium ion. The result is a highly reactive, "naked" [¹⁸F]fluoride anion in an anhydrous, polar aprotic solvent, primed for nucleophilic attack.[1][8]

This activation is the critical first step in nearly all nucleophilic ¹⁸F-labeling procedures.

Precursor Design for Nucleophilic Substitution

The success of the radiolabeling reaction hinges on the design of the precursor molecule. For nucleophilic aliphatic substitution (an S(_N)2-type reaction), the pyrrolidine-containing precursor must be functionalized with a good leaving group.

  • Leaving Groups: The most common leaving groups are sulfonates, such as tosylate (-OTs), mesylate (-OMs), and triflate (-OTf). These groups are highly stable but are readily displaced by a strong nucleophile like activated [¹⁸F]fluoride. The choice of leaving group can influence reaction kinetics and yield. Mannose triflate, for example, is a well-established precursor for [¹⁸F]FDG synthesis due to the excellent leaving group properties of trifluoromethanesulfonyl.

  • Protecting Groups: If the pyrrolidine precursor contains other reactive functional groups (e.g., amines, carboxylic acids), they must be protected to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for amines, which can be removed post-labeling under acidic conditions.

The design must ensure that the leaving group is positioned at the precise site where the ¹⁸F-label is to be incorporated.

Workflow and Protocol for Automated Radiosynthesis

Automation is standard practice in modern radiopharmacies, enhancing reproducibility, maximizing yield, and ensuring radiation safety.[9] The following section outlines a general workflow and a detailed protocol for the synthesis of a generic [¹⁸F]fluoroalkyl-pyrrolidine derivative using a common automated synthesis module.

Overall Radiosynthesis Workflow

The entire process can be visualized as a sequential, multi-stage operation, typically performed within a lead-shielded "hot cell".

G cluster_0 [¹⁸F]Fluoride Production & Activation cluster_1 Radiolabeling & Purification cluster_2 Quality Control cyclotron Cyclotron ¹⁸O(p,n)¹⁸F aex Anion Exchange Cartridge cyclotron->aex [¹⁸O]H₂O elution Elution (K₂₂₂/K₂CO₃) aex->elution drying Azeotropic Drying elution->drying [¹⁸F]F⁻/K⁺/K₂₂₂ Complex synthesis Nucleophilic Substitution (Precursor + [¹⁸F]F⁻) drying->synthesis Activated [¹⁸F]F⁻ in MeCN spe SPE Purification synthesis->spe Crude Product hplc Semi-Prep HPLC spe->hplc formulation Formulation hplc->formulation Purified Radiotracer qc Final Product QC formulation->qc Final Dose release Release for Use qc->release

Sources

screening libraries of fluorinated compounds for biological activity

Application Note: High-Fidelity Screening of Fluorinated Compound Libraries via F NMR

Executive Summary & Scientific Rationale

The strategic incorporation of fluorine into small molecule libraries has transcended simple metabolic blocking. Fluorine acts as a bioisostere for hydrogen or hydroxyl groups, modulating lipophilicity (


However, the true utility of a fluorinated library lies in its screenability. Ligand-Observed


F NMR
  • Zero Biological Background: Unlike

    
    H NMR, biological matrices (proteins, cell lysates) are devoid of endogenous fluorine, granting a pristine signal-to-noise ratio.
    
  • Chemical Shift Sensitivity: The

    
    F nucleus is hypersensitive to its local electronic environment (chemical shift range >300 ppm), allowing the detection of subtle binding events that optical assays often miss.
    
  • Mixture Capability: The wide chemical shift dispersion allows for the simultaneous screening of "cocktails" (10–30 compounds), increasing throughput by an order of magnitude.

This guide details the protocol for T2-Relaxation Filtered Screening (CPMG) , the most robust method for identifying binders in a fragment-based drug discovery (FBDD) campaign.

Library Architecture & Cocktail Design

Before the instrument is touched, the library must be architected to maximize resolution. Random pooling of compounds leads to signal overlap.

The "Fluorine Scan" Library Criteria
  • Motif Diversity: Ensure the library contains a mix of aromatic fluorine (Ar-F), trifluoromethyl (

    
    ), and difluoromethyl (
    
    
    ) groups.
  • Solubility: Fragments must be soluble at 50–100 µM in aqueous buffer (typically containing 1-2% DMSO).

  • Purity: Free fluoride (

    
    ) is a common contaminant appearing at -120 ppm. It must be removed to prevent false positives/negatives in relaxation experiments.
    
Intelligent Cocktailing

Do not mix compounds randomly. Use a "Shift-Guided" approach:

  • Acquire Reference Spectra: Record a 1D

    
    F spectrum for every compound in the library.
    
  • Binning: Group compounds so that their

    
    F signals are separated by at least 0.5 ppm.
    
  • Complexity: Limit cocktails to 10–20 compounds for fragments (MW < 300 Da) or 5–10 for larger "drug-like" molecules.

Core Protocol: T2-Relaxation Filtered Screening (CPMG)

Principle: Small molecules (free ligands) tumble rapidly in solution, resulting in slow T2 relaxation (sharp peaks). When a ligand binds to a macromolecule (protein), it adopts the rotational correlation time (

Reagents & Buffer Optimization
  • Buffer Viscosity: CRITICAL. Avoid high concentrations of glycerol or sucrose (>5%). High viscosity slows the tumbling of the free ligand, reducing the T2 contrast between bound and free states.

  • Solvent: 90% Buffer / 10%

    
     (for lock).
    
  • Internal Standard: Trifluoroacetic acid (TFA) or fluorouracil (50 µM) in a coaxial insert or added directly if no overlap exists.

Experimental Workflow
Step 1: Master Mix Preparation

Prepare the protein target at a concentration of 10–20 µM.

  • Note: The Protein:Ligand ratio should be roughly 1:20 to 1:50. We rely on fast exchange on the NMR timescale. If the binding is too tight (slow exchange), the peak will not broaden but will appear as a separate bound peak (often invisible due to extreme broadening).

Step 2: Pulse Sequence Setup (CPMG)

Configure the spectrometer (min. 400 MHz, preferably 600 MHz with CryoProbe) with the following parameters:

  • Pulse Sequence: cpmg1d (Bruker) or equivalent.

  • Relaxation Delay (D1): 2.0 – 3.0 seconds (ensure full T1 relaxation).

  • Echo Time (

    
    ):  1–2 ms.
    
  • Total Filter Duration (

    
    ):  200 ms to 400 ms.
    
    • Optimization: Run a test on the protein alone. If protein background signals (rare but possible in labeled proteins) persist, increase filter duration.

Step 3: Data Acquisition

For each cocktail, acquire two spectra:

  • Reference Spectrum (

    
    ):  Cocktail + Buffer (No Protein).
    
  • Screening Spectrum (

    
    ):  Cocktail + Protein.
    
Data Visualization: The Screening Logic

Gcluster_NMRNMR AcquisitionLibraryFluorinated Library(Fragments)CocktailCocktail Prep(10-20 cmpds)Library->CocktailRefSpecReference Spectrum(Ligands only)Cocktail->RefSpecScreenSpecScreening Spectrum(Ligands + Protein)Cocktail->ScreenSpecComparisonData Processing(Overlay & Integration)RefSpec->ComparisonScreenSpec->ComparisonResult_HitSignal Reduction > 30%(HIT)Comparison->Result_HitT2 RelaxationEnhancementResult_NonHitSignal Unchanged(NON-BINDER)Comparison->Result_NonHitDeconDeconvolution(Single cmpd re-test)Result_Hit->Decon

Figure 1: Workflow for Ligand-Observed

Data Analysis & Hit Validation

Quantitative Analysis

Calculate the Signal Reduction Ratio (


  • 
     : Integrated peak intensity in the presence of protein.
    
  • 
     : Integrated peak intensity in the buffer control.
    
  • Threshold: A compound is typically classified as a "Hit" if

    
     (30% reduction).
    
Handling False Positives

Common Artifacts:

  • Aggregation: If all peaks in a cocktail decrease, the protein may have precipitated or the compounds may be forming micelles. Add 0.01% Triton X-100 to the buffer.

  • Viscosity: If the protein buffer is significantly more viscous than the reference buffer, global signal loss occurs. Match buffer composition exactly.

Validation: Competition Assay (FAXS)

To confirm the hit binds to the specific active site (and not an allosteric/sticky site):

  • Select a known high-affinity binder (non-fluorinated is fine).

  • Add the known binder to the "Hit + Protein" sample.

  • Result: If the hit is specific, the known binder will displace it. The hit will return to the "free" state, and its sharp NMR signal will reappear (Signal Recovery).

Mechanism of Action: The Physics of T2 Filtering

Understanding the physics is crucial for troubleshooting.

PhysicsFreeLigandFree Ligand(Fast Tumbling)T2_FreeLong T2 Relaxation(> 200ms)FreeLigand->T2_FreeSmall Hydrodynamic RadiusBoundLigandProtein-Ligand Complex(Slow Tumbling)T2_BoundShort T2 Relaxation(< 10ms)BoundLigand->T2_BoundLarge Hydrodynamic RadiusCPMG_FilterCPMG Pulse Sequence(Delay = 200ms)T2_Free->CPMG_FilterT2_Bound->CPMG_FilterSignal_FreeSignal Persists(Sharp Peak)CPMG_Filter->Signal_FreeMagnetization SurvivesSignal_BoundSignal Decays/Disappears(Broad/No Peak)CPMG_Filter->Signal_BoundMagnetization Lost

Figure 2: The biophysical basis of T2-filtering. The CPMG sequence acts as a size filter, removing signals from slowly tumbling (bound) species.

Summary of Key Parameters

ParameterRecommended ValueReason
Protein Conc. 10 – 20 µMSufficient to induce relaxation transfer; minimizes consumption.
Ligand Conc. 50 – 200 µMEnsures signal detectability; maintains Fast Exchange regime.
Temperature 298 K (25°C)Standard. Higher temps (310K) can increase exchange rate if peaks are broad.
Total Spin-Echo 200 – 400 msLong enough to kill bound signal, short enough to keep free signal.
Probe

F CryoProbe
Increases sensitivity by ~4x, allowing lower concentrations.

References

  • Dalvit, C., et al. (2019).[1] "Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects." Journal of Medicinal Chemistry. Link

  • Buchholz, C. R., & Pomerantz, W. C. K. (2021). "

    
    F NMR viewed through two different lenses: ligand-observed and protein-observed 
    
    
    F NMR applications for fragment-based drug discovery." RSC Chemical Biology.[2] Link
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Norton, R. S., & Waudby, C. A. (2022). "

    
    F NMR Fragment Screening Platform." University College London Application Notes. Link
    

Application Note: Solid-Phase Synthesis Protocols for Peptides Containing 3-Fluoroproline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 3-fluoroproline (3-FPro) into peptide backbones represents a high-precision strategy for modulating conformational stability and enabling 19F-NMR structural analysis. Unlike its 4-fluoroproline counterpart, 3-FPro exerts unique stereoelectronic control over the pyrrolidine ring pucker through the gauche effect between the fluorine atom and the ring nitrogen. However, the electron-withdrawing nature of the fluorine substituent significantly reduces the nucleophilicity of the secondary amine, presenting a formidable challenge during chain elongation.[1] This guide details an optimized Fmoc-SPPS protocol designed to overcome these kinetic barriers, ensuring high coupling efficiency and stereochemical integrity.

Strategic Considerations: The Stereoelectronic Landscape

Before initiating synthesis, it is critical to select the correct stereoisomer of 3-FPro to achieve the desired structural outcome. The fluorine atom dictates the ring pucker (


-endo vs. 

-exo) via the gauche effect, which in turn influences the cis/trans ratio of the preceding amide bond.[2]
Stereochemical Logic Table
AnalogConfigurationPreferred Ring PuckerAmide Bond PreferenceApplication
(3R)-3-FPro syn to carboxyl

-exo
Strong Trans biasStabilizing Polyproline II (PPII) helices; Collagen mimics
(3S)-3-FPro anti to carboxyl

-endo
Increased Cis populationInducing turns; Destabilizing helices; 19F-NMR reporter
Proline N/AMixedTrans favored (~4:1)Wild-type control
The Nucleophilicity Problem

The inductive effect (


) of the fluorine atom at the 3-position pulls electron density away from the secondary amine (N

).
  • Consequence: The amine is significantly less nucleophilic than native proline.

  • Synthetic Impact: Standard coupling reagents (e.g., DIC/HOBt) often fail to drive the reaction to completion when coupling to the N-terminus of a 3-FPro residue.

  • Solution: Utilization of phosphonium (PyBroP) or uronium (HATU) reagents with extended reaction times and double coupling cycles.[1]

Materials and Reagents

  • Resin: Low-loading Rink Amide MBHA or 2-Chlorotrityl Chloride (0.3–0.5 mmol/g) is recommended to minimize inter-chain aggregation, which exacerbates the steric and electronic difficulties of 3-FPro coupling.

  • Fmoc-3-FPro-OH: Ensure high optical purity (>99% ee).

  • Coupling Reagents:

    • Standard: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1][3]

    • High-Power (for coupling TO 3-FPro): HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - Collidine).[1]

  • Monitoring: Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) and Acetaldehyde for secondary amine detection.[1] Note: The Kaiser test is ineffective for proline analogs.

Experimental Protocol

Workflow Visualization

The following diagram outlines the decision logic and workflow for the synthesis cycle, specifically highlighting the divergence for 3-FPro residues.

SPPS_3FPro_Workflow Start Start Cycle: Fmoc-Removal Deprotection 20% Piperidine/DMF (2 x 5 min) Start->Deprotection Wash1 Wash: DMF (5x), DCM (3x) Deprotection->Wash1 Decision Is the N-terminal residue on resin 3-FPro? Wash1->Decision Standard_Couple Standard Coupling (AA + DIC + Oxyma) 3 eq, 60 min Decision->Standard_Couple No (Primary Amine) Hard_Couple High-Power Coupling (AA + HATU + HOAt + DIPEA) OR (PyBroP + DIPEA) 3-5 eq, 2 x 120 min Decision->Hard_Couple Yes (Deactivated Secondary Amine) Check Monitoring Test (Chloranil / Isatin) Standard_Couple->Check Hard_Couple->Check Recouple Recouple (Switch Solvent: NMP/DMF) Check->Recouple Fail (Blue/Green) Cap Capping (Ac2O / Pyridine) Check->Cap Fail x2 Next Proceed to Next Cycle Check->Next Pass (Colorless) Recouple->Check Cap->Next

Figure 1: Decision tree for SPPS cycles involving 3-fluoroproline, emphasizing the requirement for high-power coupling conditions when the resin-bound amine is electron-deficient.

Step-by-Step Methodology
Step 1: Resin Swelling[1][4]
  • Weigh appropriate resin amount (e.g., 0.1 mmol scale).[1][5]

  • Swell in DCM for 30 minutes, then wash with DMF (3x).

Step 2: Coupling OF Fmoc-3-FPro-OH (Coupling the analog itself)

Rationale: The carboxyl group of 3-FPro is sufficiently reactive. Standard conditions usually suffice, but racemization suppression is prudent.[1]

  • Dissolve Fmoc-3-FPro-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Add DIC (3.0 eq) and pre-activate for 2 minutes.[1]

  • Add to resin.[1][4][5]

  • Agitate for 60–90 minutes at room temperature.

  • Monitor: Perform Kaiser test (if previous residue was primary amine) or Chloranil test (if previous was proline).[1]

Step 3: Fmoc Deprotection[1][6]
  • Treat resin with 20% Piperidine in DMF (1 x 2 min, 1 x 10 min).

  • Crucial Wash:[1] Wash extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine.[1]

  • Note: The resulting free amine is the deactivated 3-fluoro-pyrrolidine .

Step 4: Coupling TO the N-terminal 3-FPro (The Critical Step)

Rationale: The nucleophilicity of the 3-FPro nitrogen is compromised.[7][8] We must use a "forceful" coupling strategy.

  • Reagent Selection: Use HATU or PyBroP .[1] Avoid DIC/HOBt.[1]

  • Stoichiometry: Prepare Amino Acid (4.0 eq), HATU (3.8 eq), and HOAt (4.0 eq).

  • Base: Add DIPEA (8.0 eq) immediately before adding to the resin.[1]

    • Tip: Collidine (TMP) can be used instead of DIPEA to reduce epimerization risk of the incoming amino acid (especially for Cys or His).[1]

  • Reaction: Agitate for 2 hours .

  • Double Coupling (Mandatory): Drain, wash DMF (3x), and repeat the coupling with fresh reagents for another 2 hours.

  • Monitoring: Use the Chloranil Test .

    • Positive (Incomplete): Blue/Green beads.[1][2]

    • Negative (Complete): Colorless/Yellowish beads.[1]

Step 5: Cleavage and Isolation
  • Wash resin with DCM (5x) and dry under nitrogen.[1]

  • Prepare cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Incubate for 2–3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Mechanistic Insight: The Gauche Effect

To understand the stability conferred by 3-FPro, one must visualize the orbital interactions.[1] The fluorine atom prefers a gauche orientation relative to the ring nitrogen (


) to maximize the 

hyperconjugation (and electrostatic stabilization).[1]

Gauche_Effect cluster_0 3R-Fluoroproline cluster_1 3S-Fluoroproline R_exo C-gamma EXO R_desc Fluorine (syn) stabilizes EXO pucker via gauche effect R_exo->R_desc S_endo C-gamma ENDO R_exo->S_endo Stereochemical Inversion S_desc Fluorine (anti) stabilizes ENDO pucker via gauche effect S_endo->S_desc

Figure 2: Correlation between stereochemistry at the 3-position and the resulting ring pucker preference.[1] 3R-FPro mimics the exo-pucker of 4R-Hydroxyproline (collagen-like), while 3S-FPro favors the endo-pucker.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling to 3-FPro Low nucleophilicity of amineSwitch to PyBroP or HATU at 50°C (microwave assisted, max 15W). Use Sym-collidine as base.
Racemization of Incoming AA Over-activation with HATU/BaseUse Oxyma/DIC with extended time (4h) or reduce base concentration.[1] Use TMP instead of DIPEA.
Deletion Sequences Aggregation of hydrophobic F-Pro regionsUse Pseudoproline dipeptides if applicable, or switch solvent to NMP or DMSO/DMF (1:9) mixture.[1]
Poor Solubility of Peptide High fluorine content increases hydrophobicityDissolve crude peptide in HFIP (Hexafluoroisopropanol) or TFE before HPLC purification.[1]

References

  • Raines, R. T., et al. (2018).[1] Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Link[1]

  • Linclau, B., et al. (2019).[1] Synthesis and Conformational Properties of 3,4-Difluoro-L-prolines. The Journal of Organic Chemistry. Link[1]

  • Ulrich, A. S., et al. (2014).[1] Fluorinated Amino Acids in Peptide and Protein Chemistry. Chemistry – A European Journal.[1] Link[1]

  • Verkade, J. M., et al. (2008).[1] The "Chloranil Test" for Secondary Amines. Molecular Diversity. Link[1]

  • Coste, J., et al. (1990).[1] PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link[1]

Sources

Application Note: Protecting Group Strategies for 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid represents a specialized class of


-disubstituted amino acids. Its structural features—a quaternary carbon at the 3-position bearing both a fluorine atom and a carboxyl group, and a tertiary 

-methyl amine—present unique challenges and opportunities in synthesis.

Key Technical Insights:

  • Racemization Immunity: Unlike standard amino acids, the

    
    -carbon (C3) is quaternary and lacks an enolizable proton. Consequently, this residue is immune to oxazolone-mediated racemization  during activation and coupling, allowing for the use of vigorous activation protocols without loss of optical purity.
    
  • Electronic Deactivation: The

    
    -fluorine (relative to the nitrogen) and 
    
    
    
    -fluorine (relative to the carboxyl) exerts a strong inductive electron-withdrawing effect (
    
    
    ). This significantly lowers the pKa of the amine (reducing nucleophilicity) and increases the acidity of the carboxylic acid.[1]
  • Steric Congestion: The

    
    -methyl group combined with the adjacent quaternary center creates a sterically demanding environment, requiring high-efficiency coupling reagents (e.g., HATU, COMU) for successful incorporation into peptides.
    

Part 1: Carboxyl Protection Strategies (Esterification)

Protecting the carboxylic acid is the primary step when utilizing this scaffold as an amine nucleophile or for purification purposes. Due to the steric bulk of the C3 position, standard esterification rates may be retarded.

Protocol A: Methyl Ester Formation (Thionyl Chloride Method)

Best for: Large-scale preparation, purification via distillation/crystallization, or use as a C-terminal cap.

Mechanism: Acid chloride formation in situ followed by alcoholysis. The highly reactive intermediate overcomes steric hindrance at the quaternary center.

Reagents:

  • Substrate: 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ): 1.5 – 2.0 eq
    
  • Solvent: Anhydrous Methanol (0.2 M concentration)

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2 or Ar line). Chill anhydrous methanol to

    
     in an ice bath.
    
  • Addition: Add

    
     dropwise to the cold methanol over 15 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    , HCl).
  • Solubilization: Add the amino acid solid in portions to the solution. The zwitterion will dissolve as the hydrochloride salt forms.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1, stain with Ninhydrin or Dragendorff).
    
  • Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess

    
    .
    
  • Isolation: The residue is the hydrochloride salt of the methyl ester. It is typically a hygroscopic white solid.

    • Optional Free Basing: Dissolve in minimal water, cool to

      
      , basify with saturated 
      
      
      
      to pH 9, and extract immediately with DCM (
      
      
      ). Dry over
      
      
      and concentrate.
Protocol B: tert-Butyl Ester Formation (Perchloric Acid Catalysis)

Best for: Orthogonal protection compatible with Fmoc/Cbz strategies.

Reagents:

  • Substrate: 1.0 eq

  • tert-Butyl Acetate: 10–15 eq (acts as solvent/reagent)

  • Catalyst: Perchloric Acid (

    
    , 70%): 1.1 eq
    

Step-by-Step Protocol:

  • Dissolution: Suspend the amino acid in tert-butyl acetate in a reaction vessel.

  • Catalysis: Add

    
     dropwise at room temperature.
    
  • Reaction: Stir vigorously at room temperature for 18–24 hours. The solid starting material will gradually dissolve.

  • Quench: Cool to

    
    . Carefully add 
    
    
    
    or saturated
    
    
    to neutralize the acid.
  • Extraction: Extract the aqueous layer with Ethyl Acetate. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Yield: The tert-butyl ester is acid-labile (cleavable with TFA) but stable to basic conditions (piperidine, hydroxide).

Part 2: Amine Manipulation (The N-Methyl Challenge)

The native


-methyl group serves as a permanent protecting group. However, for standard Solid Phase Peptide Synthesis (SPPS), the tertiary amine is often incompatible. Two strategies exist: using it "as is" or converting it to a carbamate (Fmoc/Boc).
Strategy A: Direct Use (Salt Protection)

If the


-methyl group is desired in the final product, the amine does not require a covalent protecting group during carboxyl activation. Instead, it is "protected" by protonation (zwitterion or HCl salt).
  • Critical Note: When coupling this molecule (as the acid) to an amine, use the HCl salt form + 1 equivalent of base (DIPEA) to neutralize in situ. Do not pre-neutralize and store, as the free amine can be hygroscopic and prone to oxidation.

Strategy B: N-Demethylation & Reprotection (The "Scaffold Swap")

Best for: Converting the commodity chemical into a standard Fmoc/Boc building block for peptide libraries.

Reagent: 1-Chloroethyl chloroformate (ACE-Cl). Mechanism: Formation of a quaternary ammonium species, followed by thermal elimination to a carbamate, and methanolysis to the secondary amine.

Workflow Diagram:

Demethylation Start N-Methyl Precursor Step1 ACE-Cl (1-Chloroethyl chloroformate) Start->Step1 DCE, Reflux Inter Quaternary Ammonium Salt Step1->Inter Step2 Methanolysis (Reflux) Inter->Step2 Prod Secondary Amine (HCl Salt) Step2->Prod - MeCl, - CO2 Fmoc Fmoc-Cl / NaHCO3 Prod->Fmoc Final Fmoc-Protected Building Block Fmoc->Final

Caption: Conversion of N-Methyl precursor to Fmoc-building block via ACE-Cl demethylation.

Protocol:

  • Acylation: Dissolve substrate (1 eq) in 1,2-dichloroethane (DCE). Add ACE-Cl (1.2 eq) and Proton Sponge (catalytic, optional) or solid

    
    . Reflux for 4 hours.
    
  • Elimination: Concentrate to remove solvent. Redissolve residue in Methanol and reflux for 1 hour.

  • Isolation: Concentrate to yield the secondary amine hydrochloride.

  • Reprotection: Dissolve in Water/Dioxane (1:1). Add

    
     (2.5 eq) and Fmoc-OSu (1.1 eq). Stir at RT for 4 hours. Acidify and extract to obtain the Fmoc-amino acid.
    

Part 3: Peptide Coupling Protocols

Coupling AS the Acid Component

Due to the quaternary center, activation must be aggressive.

  • Recommended Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: Collidine (2,4,6-trimethylpyridine) is superior to DIPEA for sterically hindered couplings as it reduces aggregation.

  • Conditions:

    • 1.2 eq Amino Acid (HCl salt)

    • 1.1 eq HATU

    • 3.0 eq Collidine

    • DMF, 1 hour, RT.

  • Monitoring: The reaction may be slower than standard amino acids. Double coupling is rarely needed due to the high reactivity of HATU, but check by Kaiser test (if applicable) or LCMS.

Coupling TO the Amine Component

This is the most difficult step. The nucleophilicity of the nitrogen is reduced by the


-fluorine and steric bulk.
  • Strategy: Use "On-Resin" synthesis where possible to drive equilibrium with excess reagents.

  • Protocol:

    • Use the Acid Chloride of the incoming amino acid (generated via triphosgene) if standard coupling fails.

    • Alternatively, use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) which is highly effective for N-methylated amines.

    • Microwave Assistance: Heat to

      
       (25W) for 15 minutes to overcome the steric barrier.
      

Data Summary: Reactivity Profile

ParameterValue / CharacteristicImplication for Protocol
pKa (COOH) ~1.8 (Est.)Highly acidic; forms stable salts; easy to deprotonate.
pKa (N-Me) ~7.5 - 8.0 (Est.)Reduced basicity due to F-inductive effect.
Racemization Negligible Quaternary C3 prevents oxazolone formation.
Stability GoodStable to TFA and Piperidine. Avoid strong alkalis > pH 12 (risk of HF elimination).
Solubility High (Water/MeOH)Zwitterionic form is very polar; requires protection for organic solubility.

References

  • Synthesis of Pyrrolidine-3-carboxylic acid derivatives: Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.[2][3][4] Source: Organic & Biomolecular Chemistry, 2017.[3] URL:[Link]

  • N-Demethylation Strategy (ACE-Cl): Title: N-Demethylation of N-methyl alkaloids with ferrocene (Contextual reference for N-demethylation methods including ACE-Cl comparison). Source: Bioorganic & Medicinal Chemistry Letters, 2010.[5] URL:[Link]

  • Stability of Alpha-Fluoro Amino Acids: Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Source: Molecules (NIH PMC), 2021. URL:[Link]

  • Peptide Coupling Reagents for Hindered Amines: Title: Recent development of peptide coupling reagents in organic synthesis. Source: Tetrahedron, 2004. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Fluorinated Pyrrolidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of fluorinated pyrrolidine carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying these unique and valuable compounds. The introduction of fluorine into the pyrrolidine scaffold dramatically alters its physicochemical properties, presenting both opportunities and challenges in downstream processing.

This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the common issues encountered during the purification of these molecules. We will delve into the "why" behind the "how," ensuring a thorough understanding of the principles at play.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of my fluorinated pyrrolidine carboxylic acid so challenging compared to its non-fluorinated analog?

A1: The introduction of fluorine, the most electronegative element, induces significant changes in the molecule's properties:

  • Increased Acidity: The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion, making the fluorinated pyrrolidine carboxylic acid significantly more acidic than its non-fluorinated counterpart. This can affect its solubility in different pH ranges and its interaction with chromatographic media.

  • Altered Polarity and Lipophilicity: Fluorine's effect on polarity is complex. While the C-F bond is highly polar, the overall lipophilicity of the molecule can increase, especially with multiple fluorine atoms. This dual nature can lead to unpredictable chromatographic behavior, sometimes causing compounds to elute unexpectedly from both normal-phase and reverse-phase columns.

  • Modified Intermolecular Interactions: The presence of fluorine can weaken hydrogen bonding capabilities of nearby protons while potentially participating in other non-covalent interactions, such as fluorous-fluorous interactions. This can impact crystal lattice formation during recrystallization.

  • Conformational Rigidity: The stereoelectronic effects of fluorine can restrict the conformational flexibility of the pyrrolidine ring, which can influence how the molecule interacts with chiral stationary phases during enantiomeric or diastereomeric separations.[1][2]

Q2: What are the most common impurities I should expect in my crude fluorinated pyrrolidine carboxylic acid?

A2: The impurity profile can vary significantly based on the synthetic route. However, some common classes of impurities include:

  • Diastereomers/Enantiomers: If your synthesis involves the creation of a new stereocenter, you will likely have a mixture of stereoisomers that require separation.

  • Unreacted Starting Materials and Reagents: Incomplete reactions can leave residual starting materials and fluorinating agents (e.g., Selectfluor™, DAST).

  • Side-Products from Fluorination: Depending on the fluorination method, side reactions such as elimination to form unsaturated pyrrolidines or rearrangement products can occur.

  • Protecting Group Remnants: Incomplete deprotection can leave residual Boc, Cbz, or other protecting groups attached to the pyrrolidine nitrogen.

  • Aspartimide-related Impurities: In peptide synthesis contexts, base-catalyzed cyclization of aspartate residues can lead to aspartimide formation, which can be challenging to separate from the desired product.[3]

  • Ring-Opened or Rearranged Products: The stability of the pyrrolidine ring can be compromised under harsh reaction conditions, leading to various byproducts.

Troubleshooting Guides

Chromatography-Based Purification

Problem 1: My fluorinated pyrrolidine carboxylic acid shows poor peak shape (tailing or fronting) on reverse-phase HPLC.

Causality & Solution:

Poor peak shape for acidic compounds on reverse-phase columns is often due to interactions with residual silanol groups on the silica support. The increased acidity of fluorinated carboxylic acids exacerbates this issue.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add an Ion-Pairing Agent: Incorporate a small amount (0.05-0.1%) of trifluoroacetic acid (TFA) or formic acid into your mobile phase. This will protonate the carboxylic acid, reducing its interaction with the stationary phase and improving peak shape.

    • Adjust pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of your compound to maintain it in a neutral, protonated state.

  • Column Selection:

    • Use an "End-Capped" Column: These columns have fewer free silanol groups, minimizing secondary interactions.

    • Consider a Phenyl-Hexyl or Embedded Polar Group (EPG) Stationary Phase: These phases can offer alternative selectivities and improved peak shapes for polar and fluorinated compounds.

Problem 2: I am unable to separate the diastereomers of my fluorinated pyrrolidine carboxylic acid.

Causality & Solution:

Diastereomers have different physical properties, but their separation can still be challenging. The choice of stationary and mobile phases is critical to exploit these subtle differences.

Troubleshooting Workflow:

start Crude Diastereomeric Mixture rp_hplc Initial Screen: Reverse-Phase HPLC (C18) Gradient: Water/Acetonitrile + 0.1% TFA start->rp_hplc separation_achieved Separation Achieved rp_hplc->separation_achieved Success no_separation No/Poor Separation rp_hplc->no_separation Failure np_hplc Alternative: Normal-Phase HPLC Hexane/Isopropanol chiral_hplc Specialized: Chiral HPLC (e.g., Chiralpak AD-H) Hexane/Ethanol + 0.1% TFA np_hplc->chiral_hplc Failure np_hplc->separation_achieved Success derivatization Derivatize to Enhance Separation (e.g., amide formation) chiral_hplc->derivatization Failure chiral_hplc->separation_achieved Success derivatization->rp_hplc no_separation->np_hplc

Caption: Diastereomer Separation Strategy.

Detailed Protocol for Chiral HPLC Separation:

For proline derivatives, which are structurally analogous to pyrrolidine carboxylic acids, a Chiralpak AD-H column with a mobile phase of hexane, ethanol, and 0.1% TFA has shown good resolution.[4] The hydrogen bonding interactions between the analyte and the chiral stationary phase are often key to achieving separation.[4]

  • Column: Chiralpak AD-H (or similar polysaccharide-based chiral stationary phase).

  • Mobile Phase: Start with a mixture of Hexane:Ethanol (90:10) containing 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry.

  • Optimization: If separation is not optimal, systematically vary the percentage of ethanol. Even a 1% change can dramatically affect resolution.[4]

Problem 3: How can I separate the enantiomers of my fluorinated pyrrolidine carboxylic acid?

Causality & Solution:

Enantiomers have identical physical properties in an achiral environment, necessitating a chiral environment for separation. This can be achieved through chiral chromatography or by converting the enantiomers into diastereomers.

Methods for Enantiomeric Resolution:

MethodPrincipleAdvantagesDisadvantages
Direct Chiral HPLC Utilizes a chiral stationary phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.Direct analysis, often high resolution.CSPs can be expensive and sensitive to mobile phase composition.
Derivatization with a Chiral Reagent React the racemic mixture with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers, which can then be separated on a standard achiral column.[5][6][7]Can use standard HPLC columns, may improve detection sensitivity.[6]Requires an additional reaction step, the derivatizing agent must be enantiomerically pure, and a subsequent step to remove the chiral auxiliary is needed.
Chiral GC For volatile derivatives, gas chromatography with a chiral stationary phase can be employed. The amino and carboxylic acid groups must be derivatized to increase volatility.[8]High sensitivity and short analysis times.[8]Requires derivatization and thermal stability of the analyte.
Recrystallization

Problem 4: I am struggling to find a suitable solvent system for the recrystallization of my fluorinated pyrrolidine carboxylic acid.

Causality & Solution:

The unique solubility properties of fluorinated compounds can make finding an appropriate recrystallization solvent challenging. Often, they are less soluble in hydrocarbon solvents and more soluble in polar aprotic solvents compared to their non-fluorinated counterparts.

Troubleshooting Steps for Recrystallization:

  • Solvent Screening:

    • Single Solvents: Test solubility in a range of solvents at room temperature and at elevated temperatures. Good candidates will show low solubility at room temperature and high solubility when heated. Common solvents to try include:

      • Water (especially for the salt form)

      • Alcohols (Methanol, Ethanol, Isopropanol)

      • Esters (Ethyl Acetate)

      • Ketones (Acetone)

      • Ethers (Diethyl ether, MTBE) - often used as an anti-solvent.[9]

      • Hydrocarbons (Hexanes, Heptane) - often used as an anti-solvent.

    • Solvent/Anti-Solvent Systems: Dissolve your compound in a good solvent (e.g., ethanol) at an elevated temperature and then slowly add an anti-solvent (e.g., water or hexanes) until turbidity is observed. Then, allow the solution to cool slowly.

  • pH Adjustment:

    • Since these are amino acids, their solubility is highly pH-dependent. You can often purify them by dissolving in an acidic or basic aqueous solution, filtering to remove insoluble impurities, and then adjusting the pH to the isoelectric point to precipitate the pure product.[9]

  • Seeding:

    • If you have a small amount of pure material, adding a seed crystal to a supersaturated solution can induce crystallization.

Problem 5: My product crystallizes as an oil or fails to solidify.

Causality & Solution:

Oiling out during crystallization can be due to the presence of impurities that depress the melting point, a high degree of supersaturation, or the inherent properties of the molecule.

Troubleshooting Steps:

  • Reduce Supersaturation: Cool the solution more slowly. You can also try using a more dilute solution.

  • Remove Impurities: Sometimes an initial purification by column chromatography is necessary to remove impurities that inhibit crystallization.

  • Trituration: Stirring the oil with a poor solvent (an anti-solvent like diethyl ether or hexanes) can sometimes induce solidification.[9]

  • Salt Formation: Consider forming a salt (e.g., hydrochloride or sodium salt) which may have better crystalline properties.

Purity Analysis

Q3: What is the best way to assess the purity of my final fluorinated pyrrolidine carboxylic acid product?

A3: A combination of techniques is recommended for comprehensive purity assessment:

  • ¹H and ¹³C NMR: Provides information on the overall structure and can detect proton- and carbon-containing impurities. The pyrrolidine region in the ¹H NMR spectrum can be complex, but provides valuable structural information.[10]

  • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[2][11] Each unique fluorine environment will give a distinct signal, making it excellent for identifying and quantifying fluorine-containing impurities. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and can help identify impurities.

  • Chiral HPLC/GC: Essential for determining enantiomeric or diastereomeric purity.

¹⁹F NMR as a Powerful Purity Assessment Tool:

sample Final Product Sample nmr_analysis Run ¹⁹F NMR Spectrum sample->nmr_analysis single_peak Single Sharp Peak Observed nmr_analysis->single_peak High Purity Indicated multiple_peaks Multiple Peaks or Broadening nmr_analysis->multiple_peaks Potential Impurities impurity_id Impurity Presence Likely (e.g., diastereomers, side-products) multiple_peaks->impurity_id further_purification Further Purification Required impurity_id->further_purification

Caption: ¹⁹F NMR for Purity Check.

References

  • Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. (2025). ResearchGate. Retrieved from [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers. Retrieved from [Link]

  • Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. PMC. Retrieved from [Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2018). Biochemistry. Retrieved from [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. Recent. Retrieved from [Link]

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. Retrieved from [Link]

  • Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. PMC. Retrieved from [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Retrieved from [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. Retrieved from [Link]

  • The Synthesis of Fluorinated Proline Analogues. (2024). ePrints Soton - University of Southampton. Retrieved from [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC. Retrieved from [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. PMC. Retrieved from [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Retrieved from [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. Retrieved from [Link]

  • Protecting Groups. University of Rochester. Retrieved from [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). ResearchGate. Retrieved from [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. PubMed. Retrieved from [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. Recent. Retrieved from [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. Retrieved from [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. PubMed. Retrieved from [Link]

  • Method for crystallization of amino acids. Google Patents.
  • Supporting Information. Bentham Open Archives. Retrieved from [Link]

  • Radical C–H Fluorination Using Unprotected Amino Acids as Radical Precursors. Organic Letters. Retrieved from [Link]

  • Tips & Tricks: Protecting Groups. University of Rochester. Retrieved from [Link]

Sources

Technical Support Center: Fluorination of Pyrrolidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the classic "Pyrrolidine Paradox": the pyrrolidine ring is essential for modulating pKa and metabolic stability in drug candidates, yet it is notoriously difficult to fluorinate efficiently.

The ring strain (~6 kcal/mol) and the basicity of the nitrogen atom create a perfect storm for side reactions—primarily elimination (to form enamines/ene-carbamates) and rearrangement (via aziridinium intermediates) .[1] This guide moves beyond standard textbook protocols to provide field-tested troubleshooting strategies for maximizing yield.

Module 1: Nucleophilic Deoxyfluorination (OH F)

Target: Converting 3- or 4-hydroxypyrrolidines to fluoropyrrolidines.[1][2] Primary Reagents: DAST, Deoxo-Fluor®, XtalFluor-E®.[1][2][3]

Troubleshooting Guide: Elimination vs. Substitution

User Query: "I am treating N-Boc-3-hydroxypyrrolidine with DAST at -78°C, but I'm getting 40% yield of the elimination product (enecarbamate) and only 30% of the desired fluoride. How do I stop the elimination?"

Root Cause Analysis: The elimination is driven by the basicity of the DAST intermediate and the acidity of the


-protons, which are activated by the electron-withdrawing N-protecting group. The reaction competes between 

(substitution) and

(elimination).[1]

Corrective Actions:

  • Switch Reagents (High Impact): Move from DAST/Deoxo-Fluor to XtalFluor-E® used in conjunction with Et

    
    N[1][2]·3HF  or Et
    
    
    
    N[1][2]·2HF
    .
    • Why: XtalFluor forms a non-basic leaving group.[1] The added fluoride source (Et

      
      N[1]·3HF) is nucleophilic but less basic, favoring substitution over elimination.[1]
      
  • Solvent Selection: Switch from DCM (dichloromethane) to Toluene or Ether .[1]

    • Why: Non-polar solvents destabilize the charged transition state of the elimination pathway more than the substitution pathway.

  • Base Additive: If sticking with DAST, add Pyridine (1.0 - 2.0 equiv).[1]

    • Why: It buffers the HF generated, preventing acid-catalyzed deprotection of the Boc group, but more importantly, it prevents the formation of "naked" fluoride which can act as a base.

Protocol 1.1: Optimized XtalFluor-E Fluorination of N-Boc-3-Hydroxypyrrolidine
StepActionCritical Parameter
1 Dissolve N-Boc-3-hydroxypyrrolidine (1.0 equiv) in dry DCM .Concentration: 0.1 M.
2 Add Et

N·3HF
(2.0 equiv) and Et

N
(1.0 equiv).[1]
Ensure reagents are dry.[1]
3 Cool to -78°C .[1][2]Essential to suppress E2 elimination.[1]
4 Add XtalFluor-E (1.2 equiv) portion-wise.[1][2]Exotherm control.
5 Stir at -78°C for 1h, then warm to RT over 4h.Monitoring: TLC/LCMS for enecarbamate formation.
6 Quench with sat. NaHCO

.
Warning: Gas evolution (CO

).[1]

Module 2: Gem-Difluorination (C=O CF )

Target: Converting 3-pyrrolidinones to 3,3-difluoropyrrolidines. Primary Reagents: DAST, Deoxo-Fluor®.[1][2][4]

FAQ: Stalled Reactions and Charring

Q: "My reaction with 3-oxopyrrolidine and Deoxo-Fluor stops at 60% conversion. Heating it to 60°C caused the reaction to turn black and decompose. What happened?"

A: You likely encountered thermal decomposition leading to polymerization .[1] Deoxo-Fluor is more stable than DAST but still decomposes exothermically above 60-70°C. The black color indicates amine oxidation or polymerization initiated by HF.[1][2]

Solution: The "Solvent-Free" or "Catalyzed" Approach Recent process chemistry data suggests that for stubborn pyrrolidinones, Lewis Acid catalysis is safer and more effective than heating.[1]

  • Catalyst: Add EtOH (ethanol) (0.2 equiv) or SbCl

    
      (catalytic).[1]
    
    • Mechanism:[1][5][6][7][8][9][10] Ethanol generates a small amount of HF in situ, which autocatalyses the activation of DAST/Deoxo-Fluor without requiring bulk heating.

  • Solvent-Free (Advanced): For N-Cbz-3-pyrrolidinone, running the reaction neat (no solvent) with DAST at 0°C

    
     RT has been shown to drive conversion to >90% where solution phase fails (See Ref 1).[1][2]
    

Module 3: Electrophilic Fluorination (Enolates)

Target: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-Fluorination of pyrrolidine-2-carboxylates or amides.
Primary Reagents:  Selectfluor®, NFSI.[1]
Troubleshooting: Regioselectivity & Racemization

User Query: "I am trying to fluorinate N-Boc-proline methyl ester using LDA and NFSI. I am losing enantiomeric excess (ee) and getting some di-fluorination."

Root Cause: Lithium enolates are highly reactive and can undergo rapid proton exchange (racemization) or over-react.[1]

Corrective Actions:

  • Change the Metal: Switch from Li-enolates (LDA) to Ti-enolates or Zn-enolates .

    • Protocol: Use TiCl

      
       / DIPEA  to generate the enolate, then add Selectfluor.
      
    • Benefit: The Ti-enolate is more rigid (chelated), preserving chirality and reducing over-fluorination.[1]

  • Catalytic Asymmetric Approach: If high ee is critical, use a transition metal catalyst rather than stoichiometric base.

    • System:Pd(II)-BINAP or Ni(II)-DBFOX-Ph complexes with NFSI.[1][2]

    • Solvent: Alcohols (EtOH) or Ionic Liquids often enhance the rate for Selectfluor reactions.[1]

Module 4: Visualization & Logic

Mechanistic Pathway: The Competition

The following diagram illustrates why yield loss occurs (Elimination/Rearrangement) and how to steer the pathway toward the Fluoride (Substitution).[1]

G Start N-Protected Hydroxypyrrolidine Activation Activated Intermediate (R-O-SF2-NR2) Start->Activation DAST/XtalFluor Subst SN2 Substitution (Desired) Activation->Subst F- source (Low Temp, Non-Basic) Elim E2 Elimination (Side Product: Enecarbamate) Activation->Elim Basic Conditions (High Temp) Rearrange Aziridinium Formation (Rearrangement/Ring Expansion) Activation->Rearrange Neighboring Group Participation (Prolinol) Product Fluoropyrrolidine Subst->Product Waste Waste/Byproducts Elim->Waste Rearrange->Waste

Caption: Mechanistic divergence in deoxyfluorination. Success depends on suppressing the E2 and Aziridinium pathways via temperature control and non-basic reagents.

Reagent Selection Matrix
Substrate TypePreferred ReagentSecondary OptionKey Additive
Simple Alcohol XtalFluor-EDASTEt

N[1][2]·3HF (Promoter)
Sterically Hindered Alcohol Deoxo-FluorFluolead™HFIP (Solvent/Activator)
Ketone (Gem-difluoro) DAST (Neat/Solvent-free)Deoxo-FluorEtOH (Catalytic)
Ester/Amide (Enolate) SelectfluorNFSITiCl

or Zn(OAc)

Module 5: Safety & Handling (Mandatory)

CRITICAL WARNING:

  • Glassware Etching: DAST and Deoxo-Fluor generate HF upon hydrolysis.[1][2] Do not use ground glass joints if possible; use Teflon sleeves or plasticware for workup.[1]

  • Explosion Hazard: Never distill DAST or Deoxo-Fluor residues.[1][2] The sulfinamide byproducts can decompose explosively at temperatures >90°C. Quench reactions by pouring the mixture slowly into saturated NaHCO

    
     at 0°C.
    
  • Pressure: XtalFluor salts are solids and do not generate internal pressure in storage, making them safer alternatives to liquid DAST.[1]

References

  • Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Source: National Institutes of Health (NIH) / PMC Note: Describes the superior yield of solvent-free DAST reactions for keto-pyrrolidines. [Link][1][2]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. (XtalFluor Introduction) Source: Journal of Organic Chemistry (ACS) Note: Comparative data on elimination vs. substitution yields. [Link][1]

  • Advances in Catalytic Enantioselective Fluorination. Source: Chemical Reviews (ACS) Note: Comprehensive review of metal-catalyzed electrophilic fluorination (Selectfluor/NFSI). [Link][1]

  • Pyrrolidine and oxazolidine ring transformations induced by deoxyfluorinating reagents. Source: Royal Society of Chemistry (RSC) Note: Detailed mechanism on aziridinium rearrangements. [Link][1]

Sources

Technical Support Center: 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this unique fluorinated amino acid derivative. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the 3-position of the pyrrolidine ring can significantly influence the molecule's conformational properties, pKa, and metabolic stability. However, the presence of the fluorine atom, in combination with the carboxylic acid and the tertiary amine, also introduces potential stability concerns that require careful consideration during handling, storage, and experimental use. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid.

Issue 1: Inconsistent analytical results or appearance of unknown peaks in HPLC/LC-MS after storage.

Q: I've noticed batch-to-batch variability and the emergence of unexpected peaks in my analytical runs. What could be the cause?

A: This is a common sign of compound degradation. The chemical structure of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid contains functionalities that can be susceptible to degradation under improper storage conditions. The primary culprits are often moisture, temperature, and pH.

Root Cause Analysis and Solutions:

  • Hydrolysis: While the C-F bond is generally strong, the overall molecule can be sensitive to moisture, which might catalyze degradation pathways.

  • Thermal Decomposition: Elevated temperatures can promote decarboxylation or other rearrangement reactions. Fluorinated compounds can have altered thermal stability compared to their non-fluorinated analogs.[1][2]

  • Solution:

    • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a desiccator to minimize moisture exposure.[3][4] For long-term storage, keep it at -20°C or -80°C.[5]

    • Handling: When handling, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

    • Solvent Choice: If preparing stock solutions, use anhydrous solvents and store them at low temperatures. For aqueous solutions, prepare them fresh and consider the pH (see Issue 2).

Issue 2: Poor yields or side reactions during peptide synthesis or amide coupling.

Q: I'm using 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid in a peptide coupling reaction, but the yield of my desired product is low, and I'm observing significant side products. Why is this happening?

A: Fluorinated amino acids can present unique challenges in peptide synthesis.[6][7] The electron-withdrawing effect of the fluorine atom can influence the reactivity of the carboxylic acid and the adjacent tertiary amine.

Causality and Mitigation Strategies:

  • Activation of the Carboxylic Acid: The fluorine atom can affect the nucleophilicity of the carboxylate, potentially requiring more robust activation conditions. However, overly harsh conditions can lead to side reactions.

    • Recommendation: Use a range of coupling reagents to find the optimal one for your specific substrate. Common choices include HATU, HBTU, or EDC with an additive like HOAt. It may be necessary to screen different reagents and reaction times.[8]

  • Steric Hindrance: The N-methyl group and the fluorine atom can create steric bulk around the carboxylic acid, hindering the approach of the incoming amine.

    • Recommendation: Increasing the reaction temperature or time might be necessary, but monitor for side reactions. Double coupling, where the coupling step is repeated, can also improve yields.[8]

  • Side Reactions of the Tertiary Amine: The N-methylated pyrrolidine is a tertiary amine and can act as a base, potentially interfering with the coupling reaction by deprotonating other species in the reaction mixture.

    • Recommendation: Ensure that the primary amine for the coupling is present as its free base, but be mindful of the overall basicity of the reaction mixture. The addition of a non-nucleophilic base, like DIEA, should be carefully optimized.

Experimental Protocol: General Procedure for Amide Coupling
  • Dissolution: Dissolve 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid (1.0 eq) and the amine coupling partner (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (2.0-3.0 eq).

  • Coupling Reagent Addition: Add the coupling reagent (e.g., HATU, 1.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Issue 3: Racemization or epimerization at the C3 position.

Q: I'm concerned about maintaining the stereochemical integrity of the chiral center at the 3-position during my reactions. What are the risks and how can I mitigate them?

A: Racemization at the α-carbon of a carboxylic acid is a known risk during activation and coupling, especially with prolonged reaction times or elevated temperatures. The presence of the fluorine atom might influence the propensity for racemization.

Mechanistic Considerations and Preventative Measures:

  • Mechanism: Racemization can occur through the formation of an oxazolone intermediate or by direct enolization.

  • Prevention:

    • Low Temperatures: Perform coupling reactions at low temperatures (e.g., starting at 0°C) to minimize the rate of racemization.

    • Coupling Reagents: Certain coupling reagents and additives are known to suppress racemization. For example, the use of HOAt or OxymaPure® as an additive with a carbodiimide like EDC is often recommended.

    • Reaction Time: Minimize the reaction time as much as possible without sacrificing yield.

Visualization of Key Experimental Workflow

Below is a diagram illustrating a typical decision-making process for troubleshooting a problematic coupling reaction involving 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid.

G start Low Yield in Coupling Reaction check_reagents Verify Purity and Anhydrous Conditions of Reagents and Solvents start->check_reagents low_reactivity Suspect Low Reactivity check_reagents->low_reactivity Reagents OK side_reactions Observe Significant Side Products check_reagents->side_reactions Reagents OK change_coupling Change Coupling Reagent (e.g., to HATU) low_reactivity->change_coupling optimize_base Optimize Base (Type and Stoichiometry) side_reactions->optimize_base increase_temp Increase Reaction Temperature/Time change_coupling->increase_temp double_couple Perform Double Coupling increase_temp->double_couple success Successful Coupling double_couple->success lower_temp Lower Reaction Temperature optimize_base->lower_temp change_solvent Change Solvent lower_temp->change_solvent change_solvent->success

Caption: Troubleshooting workflow for amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid?

A1: The solubility will depend on whether it is in its free acid or salt form. As a zwitterionic compound, it is likely to have good solubility in polar protic solvents like water and methanol. For organic reactions, polar aprotic solvents such as DMF and DMSO are often suitable. It is always best to perform a small-scale solubility test before proceeding with your experiment.

Q2: Can I use strong acids or bases with this compound?

A2: Caution is advised when using strong acids or bases. Strongly acidic conditions could potentially lead to the removal of an N-Boc protecting group if present, or other acid-catalyzed degradation pathways.[9] Strong bases could promote elimination or other base-catalyzed side reactions. It is recommended to use milder conditions whenever possible and to perform stability studies if exposure to strong acids or bases is necessary.

Q3: How does the fluorine atom affect the pKa of the carboxylic acid and the tertiary amine?

A3: The electron-withdrawing nature of the fluorine atom will lower the pKa of the carboxylic acid, making it more acidic than its non-fluorinated counterpart. Conversely, it will also lower the pKa of the conjugate acid of the tertiary amine, making the amine less basic. These altered pKa values can influence reaction conditions and purification strategies (e.g., extraction pH).

Q4: Is this compound prone to decarboxylation?

A4: While decarboxylation is a potential thermal degradation pathway for many carboxylic acids, the stability towards decarboxylation can be influenced by the substituents on the ring. It is advisable to avoid excessive heating of the compound, especially in solution, to minimize this risk.[10]

Q5: Are there any known incompatibilities with other common reagents?

A5: Avoid strong oxidizing agents, which could react with the tertiary amine. Also, be cautious with strong reducing agents. As with any new compound, it is prudent to consider potential reactions with all components in your mixture. Pyrrolidines, in general, should be stored away from heat and ignition sources.[3][11]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature -20°C to -80°C (long-term)Minimizes thermal degradation and hydrolysis.[5]
Storage Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.[3][4]
Handling In a dry environment; use of a glovebox or desiccator is recommended.Prevents moisture uptake.
Solution pH Stability Near neutral (pH 6-8) is generally safest.Avoids acid or base-catalyzed degradation.

Conclusion

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid is a promising building block for the development of novel therapeutics. By understanding its chemical properties and potential stability issues, researchers can implement appropriate handling, storage, and reaction conditions to ensure the success and reproducibility of their experiments. This guide provides a foundation for troubleshooting common problems, but as with all research, careful observation and systematic optimization are key to achieving the best outcomes.

References

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(9), 1433. MDPI. [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Fluorine Notes. (n.d.). Perfluorinated Carboxylic Acids. Synthesis and Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • Domagala, J. M., et al. (1988). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 31(5), 991-1002. [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-1-methylpyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Chemical Biology. [Link]

  • Plastics Europe. (n.d.). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • Iovine, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6203. [Link]

  • ResearchGate. (n.d.). Thermal and oxidative stability of fluorinated alkyl aryl ethers. Retrieved from [Link]

  • Borthwick, A. D. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of Medicinal Chemistry, 55(14), 6189-6212. [Link]

  • ResearchGate. (n.d.). Replacement of the carboxylic acid function with fluorine. Retrieved from [Link]

  • Carboni, F., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(18), 4243. [Link]

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4945. [Link]

  • Bonn, D. E., & Brittain, W. D. G. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 59(88), 13025-13038. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Petrov, V. A. (Ed.). (2009).
  • Organic & Biomolecular Chemistry. (2022). α-Fluoroamine synthesis via P(iii)-mediated deoxygenative geminal fluorosulfonimidation of 1,2-diketones. Royal Society of Chemistry. [Link]

  • Liu, Y., et al. (2019). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 53(15), 8826-8835. [Link]

  • ACS Publications. (2020). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. The Journal of Organic Chemistry. [Link]

  • Lazzari, P., et al. (2006). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation.
  • National Institutes of Health. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Fluoroamine synthesis by fluorination or substitution. Retrieved from [Link]

  • ACS Publications. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]

  • ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters. [Link]

  • National Institutes of Health. (2020). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. The Journal of Organic Chemistry. [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. Materials. [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

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Technical Support Center: Fluorinated Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the synthesis of fluorinated amino acids. It is designed to troubleshoot high-value failures—specifically side reactions that compromise yield and stereochemical integrity.

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization

Executive Summary

The introduction of fluorine into amino acid scaffolds is rarely a "plug-and-play" operation. The high electronegativity (3.98) and small van der Waals radius (1.47 Å) of fluorine create a unique electronic environment that often destabilizes standard synthetic intermediates. This guide addresses the three most critical failure modes: elimination (HF loss) , racemization , and regiochemical scrambling .

Module 1: Nucleophilic Fluorination (DAST/Deoxo-Fluor)

Critical Issue: The "Elimination" Trap (Alkene Formation)

Symptom: You are attempting to convert a hydroxy-amino acid (e.g., Serine, Threonine, or 4-hydroxyproline derivatives) to a fluoro-analog using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1]

  • Observation: NMR shows vinylic protons (5.0–6.5 ppm) instead of the expected H-F coupling pattern.

  • Result: Formation of the elimination product (alkene) rather than the substitution product.

Root Cause Analysis: Deoxyfluorination reagents activate the hydroxyl group, transforming it into a good leaving group. However, the basicity of the byproduct (diethylamine or bis(2-methoxyethyl)amine) can trigger an E2 or E1cb elimination, especially if the


-proton is acidic (common in 

-amino esters due to the electron-withdrawing ester group).

Troubleshooting Protocol:

VariableAdjustmentRationale
Reagent Choice Switch to XtalFluor-E or Fluolead These reagents do not release free amine upon reaction, significantly reducing basicity and suppressing the elimination pathway.
Solvent Change from CH₂Cl₂ to Toluene or Ether Non-polar solvents destabilize the charged transition state required for elimination (E1) and favor the tight ion pair for SN2 substitution.
Base Additive Add HF·Pyridine or Et₃N·3HF Buffering the reaction with an acidic fluoride source suppresses the deprotonation of the

-carbon.
Temperature Cryogenic Addition (-78°C) Kinetic control favors substitution. Allow warming only after the activation step is complete.

Self-Validating Check:

  • Run a crude ¹⁹F NMR before workup. If you see a signal around -120 to -140 ppm (vinyl fluoride) or absence of signal (simple alkene), the elimination has occurred. A doublet of multiplets around -180 to -230 ppm indicates successful alkyl fluoride formation.

Module 2: Electrophilic Fluorination (Selectfluor/NFSI)

Critical Issue: Racemization of the


-Center

Symptom: You are using Selectfluor or NFSI (N-Fluorobenzenesulfonimide) to fluorinate an enolate or silyl enol ether of a protected amino acid.

  • Observation: Product is isolated in good yield but with 0% ee (racemic) or significantly eroded enantiomeric ratio (er).

Root Cause Analysis: The


-proton of amino acid derivatives is acidic (pKa ~24 for esters). Electrophilic fluorination generates an 

-fluoro carbonyl compound, which is significantly more acidic than the starting material due to the inductive effect of fluorine. The base present in the reaction (or even the basic byproduct of the fluorinating agent) deprotonates the product, leading to rapid racemization via a planar enolate intermediate.

Troubleshooting Protocol:

  • The "Dual-Base" Strategy:

    • Use a non-nucleophilic, bulky base (e.g., LiHMDS, KHMDS) for enolization.

    • Crucial Step: Quench the reaction immediately at low temperature (-78°C) with an acidic buffer (AcOH/THF) before warming up. Never allow the basic reaction mixture to reach 0°C.

  • Catalytic Asymmetric Fluorination:

    • Instead of stoichiometric chiral auxiliaries, employ Phase Transfer Catalysis (PTC) using Cinchona alkaloid derivatives.

    • Mechanism:[2][3][4][5][6][7][8] The chiral catalyst forms an ion pair with the enolate, blocking one face and preventing racemization by shielding the product from base-mediated deprotonation.

  • Decarboxylative Fluorination (Alternative Route):

    • If direct

      
      -fluorination fails, synthesize the 
      
      
      
      -dicarboxy derivative (malonate type) and perform a decarboxylative fluorination. This avoids the highly acidic
      
      
      -fluoro proton intermediate during the critical bond-forming step.
Module 3: Visualization of Troubleshooting Workflows

The following diagrams illustrate the decision-making process for reagent selection and failure analysis.

Fluorination_Troubleshooting Start Target: Fluorinated Amino Acid Substrate Analyze Substrate Type Start->Substrate Type1 Aliphatic/Hydroxy Side Chain (e.g., Ser, Thr, Pro) Substrate->Type1 Nucleophilic Path Type2 Enolizable Carbonyl (e.g., Phg, Phe derivatives) Substrate->Type2 Electrophilic Path DAST Reagent: DAST/Deoxo-Fluor Type1->DAST NFSI Reagent: NFSI/Selectfluor Type2->NFSI Check1 Check: Elimination (Alkene)? DAST->Check1 Sol1 Switch to XtalFluor-E or Fluolead Check1->Sol1 Yes (Major) Sol2 Buffer with HF-Pyridine Check1->Sol2 Yes (Minor) Check2 Check: Racemization? NFSI->Check2 Sol3 Use Cinchona PTC (Asymmetric) Check2->Sol3 High Sol4 Quench at -78°C (Kinetic Control) Check2->Sol4 Moderate

Caption: Decision matrix for reagent selection and troubleshooting common failure modes in amino acid fluorination.

Module 4: Purification & Stability (The "Hidden" Side Reactions)

Issue: Decomposition on Silica Gel Context: Many


-fluoro amines and esters are unstable on standard silica gel due to the Lewis acidity of the stationary phase, which can trigger HF elimination or hydrolysis.

Protocol:

  • Pre-treatment: Pass the eluent containing 1% Et₃N through the column before loading the sample. This neutralizes acidic sites on the silica.

  • Alternative Phase: Use neutral alumina or reverse-phase (C18) chromatography. C18 is particularly effective for polar fluorinated amino acids and avoids the acidity issues of normal phase silica.

  • Workup Safety: When using DAST, the reaction mixture contains reactive sulfur species. Quench with solid NaHCO₃ or CaCO₃ added to the reaction mixture before adding water. This prevents the violent release of HF gas and exothermic spikes.

FAQ: Rapid Response Unit

Q1: My DAST reaction turned black and exploded/fumed upon heating. What happened? A: DAST is thermally unstable. Above 90°C (and sometimes lower), it disproportionates into SF₄ and (Et₂N)₂SF₂, which can lead to rapid pressurization. Never heat DAST reactions above 50°C. If heat is required, switch to Deoxo-Fluor (stable up to ~80°C) or Fluolead (stable up to ~170°C).

Q2: I'm trying to fluorinate a Boc-protected amino alcohol, but I'm losing the Boc group. A: DAST and Deoxo-Fluor generate HF as a byproduct. HF is excellent at cleaving Boc groups.

  • Fix: Add 2-3 equivalents of solid K₂CO₃ or polyvinylpyridine to the reaction vessel to scavenge HF in situ. Alternatively, switch to an Fmoc protecting group, which is stable to acidic fluoride conditions.

Q3: Can I use glass for these reactions? A: For standard DAST/Selectfluor reactions, borosilicate glass is generally acceptable if the reaction time is short (<5 hours). However, for high-temperature or long-duration reactions, HF generation will etch the glass, potentially introducing Lewis acidic borosilicates that catalyze side reactions. Teflon (PFA/FEP) or Polypropylene vessels are recommended for high-reliability protocols.

Q4: How do I remove the "Selectfluor" byproduct? A: The byproduct is a water-soluble salt. However, it can be sticky. An effective method is to precipitate the byproduct by adding a non-polar solvent (like ether or hexane) to the reaction mixture (usually in MeCN), filtering off the solids, and then performing an aqueous wash.

References
  • Ni, C., & Hu, J. (2016). Recent Advances in the Synthesis of Fluorinated Amino Acids. Chemical Reviews. Link

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Sutherland, A., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews. Link

  • Champagne, P. A., et al. (2015). Mechanisms of Nucleophilic Fluorination with DAST and Analogues. Journal of Organic Chemistry. Link

Sources

Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Hub. Ticket ID: #F-AA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Fluorine Effect" in Peptide Coupling

Coupling sterically hindered fluorinated amino acids (e.g.,


-trifluoromethyl, 

-difluoromethyl, or bulky side-chain fluorinated residues) presents a dual challenge that defeats standard SPPS protocols:
  • Electronic Deactivation (The Acid Trap): The strong electron-withdrawing nature of fluorine (electronegativity 4.0) significantly increases the acidity of the

    
    -proton.[1] This lowers the energy barrier for oxazolone (azlactone) formation , the primary mechanism of racemization. Standard bases like DIPEA can rapidly deprotonate this position, leading to total loss of chirality before coupling occurs.
    
  • Steric Wall (The Kinetic Trap): Groups like

    
     occupy a van der Waals volume similar to an isopropyl group (Valine) or tert-butyl group, but with rigid electronic repulsion. This steric bulk prevents the approach of bulky active esters (like OBt/OAt formed by HATU), stalling the reaction and allowing time for side reactions to dominate.
    

The Solution: You must decouple activation speed from base strength. We recommend shifting from "Standard High-Power" (HATU/DIPEA) to "Low-Steric/High-Reactivity" (Acid Fluorides) or "Base-Free" (DIC/Oxyma) methodologies.

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the optimal coupling strategy for your specific substrate.

CouplingLogic Start START: Analyze Amino Acid IsAlphaSub Is it Alpha,Alpha-Disubstituted? (e.g., α-CF3, α-Methyl) Start->IsAlphaSub IsAlphaH Is there an Alpha-Proton? (e.g., β-CF3, Sidechain F) IsAlphaSub->IsAlphaH No ExtremeSterics Extreme Steric Bulk? IsAlphaSub->ExtremeSterics Yes (No Alpha-H) RacemizationRisk High Racemization Risk? IsAlphaH->RacemizationRisk ProtocolA PROTOCOL A: In-Situ Acid Fluoride (TFFH) (Best for Sterics + Racemization Control) ExtremeSterics->ProtocolA Yes (e.g., α-CF3-Ala) ProtocolB PROTOCOL B: DIC / Oxyma Pure (Best for High Racemization Risk, Mod. Sterics) RacemizationRisk->ProtocolB Yes (High Acidity) ProtocolC PROTOCOL C: HATU / Collidine (TMP) (Standard for Mod. Sterics) RacemizationRisk->ProtocolC No (Standard F-AA) ProtocolC->ProtocolA If Coupling Fails

Figure 1: Decision tree for reagent selection based on steric hindrance and racemization susceptibility.

Experimental Protocols

Protocol A: In-Situ Acid Fluoride (The "Bunker Buster")

Best for:


-trifluoromethyl amino acids, Aib analogues, and extremely hindered couplings where HATU fails.
Mechanism:  Generates a small, highly reactive acyl fluoride species that penetrates steric barriers better than bulky OAt esters.

Reagents:

  • Coupling Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[2][3][4]

  • Base: DIPEA (Diisopropylethylamine)[4][5][6][7][8]

  • Solvent: DCM (Dichloromethane) or dry DMF (if solubility is an issue).

Step-by-Step:

  • Dissolution: Dissolve the Fmoc-AA-OH (3.0 equiv) and TFFH (3.0 equiv) in minimum dry DCM/DMF (approx. 0.2 M concentration).

  • Activation: Add DIPEA (6.0 equiv).

    • Critical Note: The solution should NOT turn yellow/orange immediately (indicates oxazolone).

  • Conversion: Stir under Nitrogen/Argon for 15–20 minutes .

    • Verification: If possible, check IR for the carbonyl fluoride peak at ~1840 cm⁻¹.[8]

  • Coupling: Add the activated solution to the resin-bound free amine.

  • Incubation: Shake for 60–120 minutes .

  • Double Coupling: Recommended for

    
    -CF
    
    
    
    residues. Repeat steps 1–5.
Protocol B: DIC / Oxyma Pure (The "Safety Net")

Best for: Fluorinated amino acids with high racemization risk (acidic


-proton) but moderate sterics.
Mechanism:  "Base-free" carbodiimide activation minimizes proton abstraction. Oxyma Pure is superior to HOBt/HOAt for suppressing racemization.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)[6][7][9]

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[9]

  • Solvent: DMF or NMP.[9]

Step-by-Step:

  • Dissolution: Dissolve Fmoc-AA-OH (3.0 equiv) and Oxyma Pure (3.0 equiv) in DMF.

  • Activation: Add DIC (3.0 equiv).

  • Pre-activation: Allow to react for 2–3 minutes (do not exceed 5 mins to avoid side reactions).

  • Coupling: Add to resin.

  • Incubation: Shake for 2–4 hours or overnight.

    • Note: Carbodiimide couplings are slower than onium salts (HATU/TFFH) but safer for chirality.

Protocol C: HATU / Collidine (The "Modified Standard")

Best for: Moderately hindered fluorinated residues where TFFH is unavailable. Mechanism: Uses the high potency of HATU but replaces the strong base DIPEA (pKa ~10.5) with 2,4,6-Trimethylpyridine (Collidine) (pKa ~7.4) to reduce racemization.[1][2][5][9][10][11]

Step-by-Step:

  • Dissolution: Dissolve Fmoc-AA-OH (3.0 equiv) and HATU (2.9 equiv) in NMP (preferred over DMF for hindered sequences).

  • Activation: Add Collidine (6.0 equiv).

  • Coupling: IMMEDIATELY add to the resin.

    • Warning: Do not pre-activate for >1 minute. The activated ester is unstable and racemization begins upon base addition.

  • Incubation: 45–60 minutes.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield / Deletion Sequences Steric Occlusion: The activated amino acid cannot reach the N-terminus.1. Switch Solvent: Use NMP or a 1:1 mixture of DCM/NMP to swell the resin (polystyrene resins swell better in DCM).2. Microwave: Apply microwave energy (75°C, 10 min) unless Cys/His are present.3. Use TFFH: Switch to Protocol A.
Double Peaks (Racemization) Base-Induced Enolization: The

-proton was abstracted by DIPEA.
1. Switch Base: Use Collidine (TMP) instead of DIPEA.2. Go Base-Free: Use Protocol B (DIC/Oxyma).3. Lower Temp: Perform coupling at 0°C - 4°C.
Reaction Stalls at 80% Aggregation: The peptide chain has formed

-sheets, hiding the amine.
1. Magic Mix: Use a solvent cocktail of DMF/DCM/NMP (1:1:1) with 1% Triton X-100 or Chaotropic salts (0.1M LiCl).2. Pseudoproline: If applicable, insert a pseudoproline dipeptide before the difficult junction.
Guanidinylation (+42 Da mass) Uronium Salt Side Reaction: Slow coupling allows the amine to react with HATU itself.1. Switch Reagent: Use a Phosphonium salt (PyAOP) or Carbodiimide (DIC).2. Stoichiometry: Use slightly less HATU (0.95 equiv vs AA).

Frequently Asked Questions (FAQs)

Q: Why is TFFH better than HATU for


-CF

amino acids?
A: It comes down to size and mechanism. HATU forms an -OAt active ester, which is bulky. An

-CF

group is already extremely bulky. Bringing two bulky groups together is kinetically unfavorable. TFFH forms an Acid Fluoride (-COF) .[2][8] The fluorine atom is tiny (van der Waals radius ~1.47 Å), making the activated species much smaller and able to penetrate the steric shield of the N-terminus.

Q: Can I use Microwave heating with Fluorinated Amino Acids? A: Proceed with Caution. While microwave energy overcomes steric barriers, it also accelerates racemization.

  • Recommendation: Use lower temperatures (50°C max ) and shorter times (5 min).

  • Strict Rule: NEVER microwave if you are using HATU/DIPEA with a racemization-prone fluorinated residue. Use DIC/Oxyma if heating is necessary.

Q: Why Collidine instead of DIPEA? A: Collidine (2,4,6-trimethylpyridine) is a "hindered weak base." Its pKa (~7.4) is sufficient to neutralize the acid generated during coupling but often insufficient to deprotonate the acidic


-proton of the fluorinated amino acid (pKa often drops to ~10-12 due to fluorine). DIPEA (pKa ~10.5) is strong enough to deprotonate the 

-position, driving oxazolone formation and racemization.

Q: What is the "Oxazolone" mechanism you mention? A: This is the enemy of chirality.

  • The base removes the

    
    -proton.[1]
    
  • The carbonyl oxygen of the Fmoc group attacks the activated carboxyl carbon.[1]

  • This forms a 5-membered ring (oxazolone) with a double bond, destroying the chiral center.

  • It can reopen as either the L- or D-isomer.

Oxazolone Step1 Activated AA (L-Isomer) Step2 Deprotonation (by Base) Step1->Step2 High pKa Base Step3 Enolate (Planar/Achiral) Step2->Step3 -H+ Step5 Racemic Product (D/L Mix) Step2->Step5 Loss of Chirality Step4 Oxazolone Ring (Intermediate) Step3->Step4 Cyclization Step4->Step5 Amine Attack

Figure 2: The Oxazolone Racemization Pathway accelerated by base and electron-withdrawing groups.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (1996). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis.[2][3][8] Journal of the American Chemical Society, 118(1), 268–274. Link

  • Wenschuh, H., et al. (1995). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[3][4][9] The Journal of Organic Chemistry, 60(2), 405–410. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

troubleshooting peptide synthesis with fluorinated prolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peptide Synthesis with Fluorinated Prolines Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Fluorine Toolkit

Welcome to the technical support hub for fluorinated amino acids. You are likely here because you are attempting to "lock" a peptide conformation or enhance proteolytic stability.

Fluorinated prolines (F-Pros) are not just "heavy" prolines; they are stereoelectronic switches. The high electronegativity of the fluorine atom ($ \chi \approx 4.0


C^\gamma$-exo or 

-endo). This pucker dictates the cis/trans preference of the peptide backbone.

However, this electronic power comes at a cost: reduced nucleophilicity . The same electron-withdrawing group (EWG) that directs conformation also pulls electron density away from the secondary amine, making F-Pro a notoriously difficult acceptor during coupling.

Visual Troubleshooting Logic

Before modifying your protocol, use this decision matrix to diagnose the specific failure mode.

TroubleshootingLogic Start START: Identify Issue LowYield Low Yield / Deletion (Coupling Failure) Start->LowYield WrongFold Incorrect Folding / Isomerization Start->WrongFold Purification Purification Issues (Retention Shifts) Start->Purification CheckPos Is F-Pro the Amine (Acceptor)? LowYield->CheckPos CheckIso Check Stereochemistry (4R vs 4S) WrongFold->CheckIso CheckHPLC Check HPLC Gradient Purification->CheckHPLC YesAmine Cause: Low Nucleophilicity CheckPos->YesAmine Yes Action1 Switch to HATU/HOAt or TFFH (Acid Fluoride) YesAmine->Action1 ExoEndo Analyze Ring Pucker (Gauche Effect) CheckIso->ExoEndo Action2 Select 4R for Trans Select 4S for Cis ExoEndo->Action2 Action3 F-Pro is Hydrophobic: Expect later RT CheckHPLC->Action3

Figure 1: Decision matrix for diagnosing synthetic failures with fluorinated prolines.

Module 1: Coupling Failures (The "Sluggish Amine" Problem)

Q: I am seeing significant deletion sequences after the fluorinated proline residue. Why?

A: This is the most common issue. You are trying to couple an amino acid onto the secondary amine of the F-Pro. The fluorine atom exerts a strong inductive effect ($ -I $), significantly lowering the pKa of the pyrrolidine amine. This makes the amine electron-deficient and a poor nucleophile compared to native proline.

Technical Fixes:

  • Switch Coupling Reagents: Standard DIC/Oxyma or HBTU protocols often fail here. You need highly reactive species.

    • Recommendation: Use HATU (with HOAt) or COMU . The HOAt leaving group utilizes the neighboring group effect (pyridine nitrogen) to accelerate the acylation.

    • The "Nuclear" Option: If HATU fails, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). This generates an acid fluoride in situ, which is highly reactive toward sterically hindered or electron-poor amines.

  • Microwave Assistance: Thermal energy is critical to overcome the activation barrier caused by the electronic deactivation.

Comparative Reagent Performance for F-Pro Coupling

Reagent SystemReactivityRacemization RiskRecommended Use
DIC / Oxyma ModerateLowStandard couplings (may fail for F-Pro amine).
HBTU / DIPEA ModerateLow-MediumNot recommended for F-Pro acceptors.
HATU / HOAt High MediumFirst-line choice for F-Pro.
TFFH / DIPEA Very High HighUse for difficult couplings (e.g., F-Pro to F-Pro).

Module 2: Conformational Control (The "Raines Rule")

Q: My peptide isn't binding to its target. Did I use the wrong stereoisomer?

A: Likely. The stereochemistry at the 4-position of the proline ring determines the ring pucker, which in turn dictates the cis or trans preference of the peptide bond preceding it. This is governed by the Gauche Effect .[1]

  • The Mechanism: Fluorine prefers to be gauche to the ring nitrogen (maximum orbital overlap between

    
     and 
    
    
    
    ).
  • The Rules (derived from Raines et al.):

  • 
    -4-fluoroproline (Hyp mimic): 
    
    • Forces

      
      -exo pucker.
      
    • Stabilizes the TRANS peptide bond ($ \omega \approx 180^\circ $).

    • Use case: Collagen triple helices, polyproline II (PPII) helices.

  • 
    -4-fluoroproline: 
    
    • Forces

      
      -endo pucker.
      
    • Stabilizes the CIS peptide bond ($ \omega \approx 0^\circ $) or destabilizes the trans bond.

    • Use case: Beta-turns, initiating folding kinks.

GaucheEffect IsomerR (2S, 4R)-F-Pro (Fluorine 'Down') PuckerExo C-gamma EXO Pucker IsomerR->PuckerExo Gauche Effect BondTrans Stabilizes TRANS (Collagen-like) PuckerExo->BondTrans IsomerS (2S, 4S)-F-Pro (Fluorine 'Up') PuckerEndo C-gamma ENDO Pucker IsomerS->PuckerEndo Gauche Effect BondCis Promotes CIS (Turn induction) PuckerEndo->BondCis

Figure 2: Stereoelectronic effects of 4-fluoroproline isomers on peptide backbone conformation.

Module 3: Post-Synthesis & Analysis

Q: How do I verify the incorporation and integrity of the F-Pro?

A: Standard Mass Spec (ESI-MS) will confirm the mass (+18 Da shift from Pro to F-Pro), but it tells you nothing about the stereochemistry or conformation.

Troubleshooting Steps:

  • 19F NMR is Mandatory: This is your best analytical tool.

    • Proline cis/trans isomers often show distinct chemical shifts in 19F NMR.

    • If you see two peaks where you expect one, it is likely slow exchange between cis and trans rotamers on the NMR timescale, not necessarily an impurity. Run the NMR at elevated temperature (e.g., 50°C); if the peaks coalesce, it is conformational isomerism.

  • HPLC Retention Times:

    • Fluorine is hydrophobic (though polar). F-Pro peptides typically elute later than their wild-type Pro counterparts on C18 columns.

    • If your product elutes earlier, check for incomplete coupling (deletion of the hydrophobic F-Pro).

Master Protocol: Optimized Microwave SPPS for F-Pro

Context: This protocol assumes a standard Fmoc/tBu strategy on a polystyrene resin (e.g., Rink Amide).

1. Swelling:

  • DCM, 20 mins. Switch to DMF.

2. Fmoc Deprotection:

  • 20% Piperidine in DMF + 0.1M Oxyma (to suppress aspartimide formation and racemization).

  • Note: F-Pro is stable to piperidine.

3. Coupling THE Fluorinated Proline (Coupling of F-Pro):

  • Reagents: DIC (0.5 M) / Oxyma (0.5 M) in DMF.

  • Stoichiometry: 5 equiv AA, 5 equiv reagents.

  • Microwave: 75°C for 5 mins.

  • Comment: Coupling the F-Pro acid itself is usually straightforward.

4. Coupling TO The Fluorinated Proline (The Hard Step):

  • Reagents:HATU (0.4 M) / HOAt (0.4 M) / DIPEA (0.8 M) in NMP.

  • Stoichiometry: 5 equiv AA.

  • Microwave:75°C for 10 mins (Double Coupling recommended).

  • Alternative: If using non-microwave, extend time to 2-4 hours or perform double coupling.

5. Cleavage:

  • Standard TFA/TIS/Water (95:2.5:2.5). Fluorine on the ring is stable to acid cleavage conditions.

References

  • Raines, R. T. (2006).[2] Stereoelectronic effects on polyproline conformation. Protein Science, 15(1), 74–83.[2] Link

  • Hodges, J. A., & Raines, R. T. (2003).[1] Stereoelectronic effects on collagen stability: The dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society, 125(31), 9262–9263.[1] Link

  • Biotage. (2023).[3] What do you do when your peptide synthesis fails? Biotage Knowledge Blog. Link

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

  • Vergnon, A. L., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.[2][5] Biochemistry, 57(46), 6479–6489. Link

Sources

resolving diastereomers of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chiral Separations Unit Subject: Technical Guide: Resolution of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

Executive Summary

You are attempting to resolve the enantiomers of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid . While the target molecule exists as a pair of enantiomers (


 and 

at the C3 quaternary center), the standard industrial resolution method involves the formation of transient diastereomeric salts .

This molecule presents unique challenges:

  • Quaternary Sterics: The C3 center is crowded (Fluorine + Carboxylate), making enzymatic access difficult for some hydrolases.

  • Fluorine Inductive Effect: The

    
    -fluorine significantly increases the acidity of the carboxylic acid (lowering pKa) compared to non-fluorinated proline analogs. This alters the solubility profile and zwitterionic behavior.
    
  • Tertiary Amine: The

    
    -methyl group means you must use chiral acids for resolution, not chiral bases.
    

Part 1: Resolution via Diastereomeric Salt Crystallization

This is the preferred method for multi-gram to kilogram scale-up. The logic relies on the solubility difference between the diastereomeric salts formed by the racemic amine (your compound) and a chiral resolving acid.

Recommended Resolving Agents

Due to the tertiary amine at position 1, the following chiral acids are statistically most likely to yield crystalline salts:

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) (First Choice)

  • Dibenzoyl-L-tartaric acid (L-DBTA)

  • (

    
    )-Camphor-10-sulfonic acid (CSA) 
    
  • (

    
    )-Mandelic acid 
    
Step-by-Step Protocol

Step 1: Stoichiometry Calculation

  • Target: 1.0 equivalent of Racemic Substrate.

  • Agent: 0.5 to 1.0 equivalent of Resolving Agent (Start with 1.0 eq for initial screen; reduce to 0.5 eq (the "Pope-Peachey" method) if yield is low).

Step 2: Solvent Selection

  • Primary: Ethanol (Absolute or 95%).

  • Secondary: Isopropanol (IPA) / Water mixtures.

  • Note: Avoid pure water due to the high solubility of the zwitterionic species.

Step 3: Crystallization Execution

  • Dissolve the racemic 3-fluoro-1-methylpyrrolidine-3-carboxylic acid in the minimum volume of hot solvent (

    
    ).
    
  • Add the resolving agent (e.g., L-DTTA) dissolved in the same hot solvent.

  • Stir at elevated temperature for 30 minutes to ensure homogeneity.

  • Controlled Cooling: Ramp temperature down to

    
     at a rate of 
    
    
    
    . Rapid cooling promotes oiling out (a common issue with fluorinated amino salts).
  • Seeding: If available, add a seed crystal of the desired diastereomer at the cloud point (

    
    ).
    

Step 4: Isolation & Liberation

  • Filter the precipitate.

  • Recrystallize: Do not skip this. The first crop usually has low enantiomeric excess (

    
    ). Recrystallize from EtOH/MeOH.
    
  • Free-Basing: Dissolve the salt in water, adjust pH to the isoelectric point (pI) or slightly basic (depending on extraction method), and extract or use ion-exchange resin (Dowex 50W) to isolate the free amino acid.

Workflow Visualization

SaltResolution Start Racemic 3-Fluoro-1-methyl- pyrrolidine-3-carboxylic acid Mix Add Chiral Acid (e.g., L-DTTA) in Hot EtOH Start->Mix Cool Controlled Cooling (-5°C/hr) Mix->Cool Check Precipitate State? Cool->Check Oil Oiling Out (Gummy) Check->Oil Amorphous Cryst Crystalline Solid Check->Cryst Solid Oil->Mix Re-heat & Add Seed/Change Solvent Recryst Recrystallize (EtOH/H2O) Cryst->Recryst Liberate Free Base (Ion Exchange/Extraction) Recryst->Liberate

Caption: Workflow for the resolution of enantiomers via diastereomeric salt formation. Note the critical decision point at "Precipitate State" to handle oiling out.

Part 2: Chiral HPLC (Analytical & Preparative)

For purity analysis (


 determination) or small-scale purification (<100 mg), Chiral HPLC is the standard.
Method Development Guide

The Fluorine Factor: The electron-withdrawing fluorine makes the carboxylic acid proton more acidic. You must suppress ionization to get sharp peaks. Standard neutral mobile phases will lead to severe peak tailing.

Recommended Columns (Polysaccharide Phases):

  • Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) - Workhorse

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak IA/IB (Immobilized versions, allow for wider solvent choices like DCM).

Mobile Phase Strategy:

  • Mode: Normal Phase (NP) is usually superior for polar amino acids than Reverse Phase (RP) unless derivatized.

  • Base Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA) is mandatory to mask silanols and ensure the amine is deprotonated.

  • Acid Additive: 0.1% Trifluoroacetic acid (TFA). Crucial: For zwitterionic amino acids, a mixture of TFA and TEA (forming a buffer in situ) often yields the best peak shape.

Typical Chromatographic Parameters
ParameterCondition A (Screen First)Condition B (If A fails)
Column Chiralpak AD-H (

mm)
Chiralcel OD-H (

mm)
Mobile Phase Hexane : IPA : TFA : TEAHexane : EtOH : TFA : TEA
Ratio 90 : 10 : 0.1 : 0.185 : 15 : 0.1 : 0.1
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 210 nm (Weak chromophore)UV @ 210 nm
Temp


(Lower temp improves resolution)
Troubleshooting Logic: Peak Tailing & Resolution

HPLCTrouble Issue Issue: Poor Resolution or Tailing CheckAdd Check Additives Issue->CheckAdd Tail Severe Tailing? CheckAdd->Tail Additives OK Sol1 Increase DEA/TFA ratio to 0.2% Tail->Sol1 Yes (Amine interaction) Sol2 Switch Alcohol (IPA -> EtOH) Tail->Sol2 No (Selectivity issue) Sol3 Lower Temp (to 10°C) Sol2->Sol3 Still overlapping Deriv Derivatize (e.g., with FDAA) Sol3->Deriv Fails

Caption: Decision tree for optimizing Chiral HPLC separation of fluorinated amino acids.

Part 3: Troubleshooting & FAQs

Q1: My salt is "oiling out" instead of crystallizing. Why? A: This is common with fluorinated amino acids because the fluorine atom disrupts the crystal lattice packing energy compared to the hydrogen analog.

  • Fix 1: Re-heat the oil into solution and add 5-10% more polar solvent (e.g., if using pure EtOH, add a small amount of MeOH).

  • Fix 2: Use "Vigorous Stirring" during the cooling ramp.

  • Fix 3: Switch resolving agents. If Tartaric acid oils out, try Dibenzoyl-tartaric acid , which has large aromatic rings that facilitate pi-stacking and crystallization.

Q2: The UV signal on the HPLC is extremely weak. A: 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid lacks a strong chromophore (no aromatic rings).

  • Fix: Monitor at 205-210 nm . Ensure your mobile phase solvents (especially IPA) are HPLC grade and transparent at this wavelength.

  • Alternative: Derivatize the sample with Marfey’s Reagent (FDAA) or DAPEA (fluorescent). This converts the enantiomers into diastereomers before injection and adds a strong UV/Fluorescent tag, making separation easier on standard C18 columns or enhancing detection on Chiral columns [1, 2].

Q3: Can I use enzymatic resolution instead? A: Yes, but not on the free acid. You must synthesize the ester (e.g., ethyl 3-fluoro-1-methylpyrrolidine-3-carboxylate) first.

  • Enzyme: Burkholderia cepacia lipase (Amano PS) is highly effective for fluorinated quaternary centers [3].

  • Mechanism: The lipase will selectively hydrolyze the

    
    -ester to the 
    
    
    
    -acid, leaving the
    
    
    -ester intact. You can then separate the Acid and Ester by simple acid/base extraction.

References

  • Iwaki, K., Bunrin, T., Kameda, Y., & Yamazaki, M. (1994). Resolution and sensitive detection of carboxylic acid enantiomers using fluorescent chiral derivatization reagents by high-performance liquid chromatography. Journal of Chromatography A, 662(1), 87–93.[1] Link[1]

  • Uno, K., et al. (2007). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids. Journal of Chromatography B. Link

  • Kovalenko, V. N., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(17). Link

  • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry. Link

Sources

Technical Support Center: Stability & Degradation of Fluorinated Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FP-DEG-001 Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the Fluorinated Pyrrolidine Technical Support Hub. You are likely here because you have observed unexpected impurity growth, potency loss, or mass balance deficits in your fluorinated pyrrolidine scaffolds (e.g., 3-fluoropyrrolidine, 3,3-difluoropyrrolidine, or complex proline mimetics).

While fluorine is often introduced to block metabolic hotspots (preventing oxidation), it introduces unique chemical liabilities. The high electronegativity of fluorine creates a "pull-push" electronic environment that can destabilize the pyrrolidine ring under specific pH and thermal conditions.

This guide moves beyond generic stability testing to address the mechanistic root causes of failure: Dehydrofluorination, Stereochemical Inversion, and Oxidative Ring Opening.

Module 1: Dehydrofluorination (The "HF Leak")

The Issue

Users often report the spontaneous formation of an alkene impurity (M-20 Da in mass spec) accompanied by a drop in pH over time (due to HF generation).

Root Cause Analysis

The C-F bond is strong (~116 kcal/mol), but it renders the


-hydrogens highly acidic (pKa lowering). In 3-fluoropyrrolidines, if a base (even a weak one) abstracts the 

-proton, the lone pair on the nitrogen or an adjacent carbonyl can facilitate the expulsion of fluoride.
  • Mechanism: E1cB (Elimination Unimolecular conjugate Base) or E2 elimination.

  • Critical Factor: The presence of an electron-withdrawing group (EWG) on the nitrogen (e.g., amide, carbamate) increases the acidity of the ring protons, accelerating elimination.

Pathway Visualization

The following diagram illustrates the base-promoted elimination pathway common in 3-fluoropyrrolidine derivatives.

HF_Elimination Substrate 3-Fluoropyrrolidine Derivative Intermediate Carbanion/Enolate Intermediate Substrate->Intermediate Proton Abstraction (Rate Limiting in E1cB) Base Base (B:) Base->Substrate Attacks u03b2-H TS Transition State (Hyperconjugation) Intermediate->TS Stereoelectronic Alignment Product 2,3-Dihydro-1H-pyrrole (Alkene) TS->Product Fluoride Expulsion Byproduct HF / F- TS->Byproduct

Figure 1: Mechanism of base-catalyzed HF elimination in fluorinated pyrrolidines.

Troubleshooting Protocol: pH-Rate Profiling

Objective: Determine the "Safe pH Window" to prevent HF elimination.

  • Preparation: Prepare 1 mM solutions of your compound in buffers ranging from pH 2.0 to 10.0 (0.5 unit increments).

  • Incubation: Heat at 40°C for 24 hours.

  • Analysis: Analyze via LC-MS/MS. Look for the [M-HF]+ peak or the alkene parent.

  • Interpretation:

    • High degradation at pH > 8: Indicates base-catalyzed E2/E1cB elimination. Action: Formulation must be kept acidic/neutral.

    • High degradation at pH < 4: Rare for simple elimination, suggests acid-catalyzed solvolysis if other leaving groups are present.

Module 2: Stereochemical Integrity (Epimerization)

The Issue

"My enantiomeric excess (ee%) dropped from 99% to 92% after one week in solution."

Root Cause Analysis

Fluorine's inductive effect propagates through the ring, significantly increasing the acidity of the


-proton (C2 position). This allows for easier deprotonation/reprotonation, leading to racemization or epimerization, particularly if the nitrogen is acylated (e.g., in peptide coupling).

The Gauche Effect: In 4-fluoroproline derivatives, the system prefers a conformation where the C-F bond and the C-N bond are gauche (60°). Disrupting this preference (e.g., by heating) can lower the energy barrier for inversion.

Comparative Stability Data

The following table summarizes the relative risk of epimerization based on substitution patterns.

ScaffoldRelative Acidity (

-H)
Epimerization RiskPrimary Driver
Pyrrolidine (Unsubstituted)LowNegligibleN/A
3-Fluoropyrrolidine ModerateLowInductive effect (

-position)
3,3-Difluoropyrrolidine HighModerate Additive Inductive effect
2-Carboxy-4-fluoropyrrolidine Very HighCritical Resonance (Carbonyl) + Inductive (F)
Protocol: Chiral Integrity Stress Test

Objective: Differentiate between chemical degradation and chiral inversion.

  • Method Setup: Develop a chiral HPLC method (e.g., Chiralpak IG or IC columns) using non-polar mobile phases (Hexane/IPA) to avoid solvolysis during analysis.

  • Deuterium Exchange Experiment:

    • Dissolve compound in

      
       with catalytic base (
      
      
      
      ).
    • Monitor via

      
      -NMR.
      
    • Observation: Rapid disappearance of the

      
      -proton signal (replaced by D) before any degradation products appear confirms the "acidic proton" mechanism.
      
  • Mitigation: If confirmed, avoid strong bases during synthesis. Use hindered bases (e.g., DIPEA) instead of TEA or inorganic bases.

Module 3: Oxidative Susceptibility

The Issue

Unknown impurities appearing at +16 Da (N-oxide) or +32 Da (Ring opening/Lactam) during forced degradation.

Root Cause Analysis

While fluorine protects the specific carbon it is attached to, it can activate adjacent positions toward radical attack.

  • N-Oxidation: The secondary/tertiary amine remains susceptible to peroxides.

  • Ring Opening: Hydroxyl radicals (

    
    ) can abstract hydrogens adjacent to the nitrogen. The resulting radical is stabilized, leading to ring scission.
    
Pathway Visualization: Radical Degradation

Oxidative_Path Start Fluoropyrrolidine Radical C-Radical Intermediate (Stabilized by N) Start->Radical u2022OH Attack (H-abstraction) Peroxyl Peroxyl Radical Radical->Peroxyl + O2 Imine Iminium Ion Peroxyl->Imine Elimination End Ring Open / Lactam Imine->End Hydrolysis

Figure 2: Oxidative ring-opening pathway mediated by radical attack.

Module 4: Analytical Troubleshooting (FAQs)

Q: I see "ghost peaks" in my NMR that disappear when I heat the sample. Is this degradation? A: Likely not. Fluorinated prolines often exist as rotamers (cis/trans amide isomers) due to the high barrier of rotation and the Gauche Effect.

  • Validation: Run Variable Temperature (VT) NMR. If the peaks coalesce at 60-80°C, they are rotamers, not impurities.

Q: My LC-MS shows the parent mass, but the fluorine signal is gone in NMR. A: This is a classic artifact.

  • Paramagnetic Impurities: Trace metals (Fe, Cu) can broaden

    
     signals into the baseline. Add EDTA to your NMR tube.
    
  • Chemical Exchange: If the F is on a labile site (rare) or undergoing rapid equilibrium.

Q: Mass balance is low (80%) but purity looks high. A: Check for Volatile Fluorinated Fragments .

  • Degradation via ring opening can produce small fluorinated aldehydes or amines that evaporate during lyophilization.

  • Fix: Analyze the reaction mixture directly without drying, or use a derivatizing agent (e.g., DNPH) to trap volatile aldehydes.

References

  • Mechanism of Base-Promoted HF Elimination. (2025). ResearchGate.[1] Retrieved from [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways. (2016). Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Fluorinated Prolines as Conformational Tools. (2018). Biochemistry. Retrieved from [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology. Retrieved from [Link]

Sources

solubility problems of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique solubility challenges presented by this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure your success.

Understanding the Solubility Challenges

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid is a unique molecule with inherent structural features that directly impact its solubility. At its core, the molecule is a zwitterion, containing both a basic tertiary amine (the N-methyl group on the pyrrolidine ring) and an acidic carboxylic acid group.[1][2] This dual nature leads to strong intermolecular interactions, including hydrogen bonding and ionic interactions, resulting in high crystal lattice energy. Consequently, dissolving this compound in nonpolar or moderately polar organic solvents can be challenging.

The fluorine atom further complicates solubility. While fluorination can sometimes increase lipophilicity, the strong electronegativity of fluorine creates a significant dipole moment, influencing how the molecule interacts with solvent molecules.

This guide will walk you through understanding these properties and leveraging them to achieve successful solubilization.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid poorly soluble in common organic solvents like dichloromethane (DCM) and ethyl acetate?

A1: The poor solubility is primarily due to its zwitterionic nature. The presence of both a positive charge on the nitrogen atom and a negative charge on the carboxylate group leads to strong intermolecular electrostatic interactions and hydrogen bonding. These forces are much stronger than the van der Waals forces that nonpolar solvents like DCM or moderately polar solvents like ethyl acetate can effectively overcome. The general principle of "like dissolves like" dictates that highly polar, zwitterionic compounds prefer polar solvents.[3][4]

Q2: I'm observing my compound crashing out of solution during my reaction workup. What is happening?

A2: This is a common issue when the polarity of the solvent system changes significantly. For instance, if your reaction is performed in a polar solvent where the compound is soluble, and you proceed to an aqueous workup involving extraction with a less polar organic solvent, the compound will likely precipitate.[5] This is because the compound is not sufficiently soluble in the less polar organic phase.

Q3: Can I improve solubility by heating the mixture?

A3: Heating can increase the solubility of many compounds by providing the energy needed to overcome crystal lattice forces.[6] However, for this particular molecule, you must be cautious. Excessive heat can lead to degradation, especially decarboxylation. It is recommended to perform a stability test on a small scale before applying heat to your entire batch.

Q4: Is the hydrochloride salt of this compound more soluble in organic solvents?

A4: Yes, the hydrochloride salt form can exhibit improved solubility in certain organic solvents.[7] By converting the zwitterionic form to a salt, you eliminate the zwitterionic interactions. The carboxylate becomes a neutral carboxylic acid, and the amine is protonated. This can reduce the high crystal lattice energy and improve solubility in more polar organic solvents like methanol or ethanol.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues.

Issue 1: Complete Insolubility in a Chosen Organic Solvent

If you are unable to dissolve the compound at your desired concentration, follow this troubleshooting workflow:

start Start: Compound is Insoluble solvent_check Is the solvent polar protic (e.g., MeOH, EtOH)? start->solvent_check try_polar_aprotic Try polar aprotic solvents (e.g., DMSO, DMF) solvent_check->try_polar_aprotic No cosolvent Add a co-solvent (e.g., water, if compatible with reaction) solvent_check->cosolvent Yes, but still insoluble try_polar_aprotic->cosolvent Still insoluble success Success: Compound Dissolved try_polar_aprotic->success Soluble ph_modification Adjust pH to form a salt cosolvent->ph_modification Still insoluble cosolvent->success Soluble ph_modification->success Soluble failure Consider derivatization or alternative synthetic route ph_modification->failure Insoluble

Caption: Troubleshooting workflow for in-process precipitation.

Experimental Protocols

Protocol 1: Screening for a Suitable Organic Solvent

This protocol outlines a systematic approach to identify an appropriate solvent for your experiment.

Materials:

  • 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

  • A selection of organic solvents (see table below)

  • Small vials (e.g., 1.5 mL HPLC vials)

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into each vial.

  • Add a measured volume of the first solvent (e.g., 100 µL) to the first vial.

  • Vortex the vial for 1-2 minutes.

  • Observe for dissolution. If the solid dissolves, the solubility is at least 10 mg/mL.

  • If the solid does not dissolve, add another measured volume of the solvent and repeat the process.

  • Continue this process to estimate the solubility.

  • Repeat for all solvents to be tested.

Data Interpretation:

Solvent CategoryExample SolventsExpected Solubility of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acidRationale
Nonpolar Hexane, TolueneVery LowThe nonpolar nature of these solvents cannot overcome the strong intermolecular forces of the zwitterionic compound. [3]
Moderately Polar Aprotic Dichloromethane (DCM), Ethyl AcetateLowWhile possessing some polarity, these solvents lack the hydrogen bonding capability to effectively solvate the zwitterion.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents have strong dipole moments and can solvate the charged ends of the zwitterion, leading to better solubility.
Polar Protic Methanol, EthanolModerateThese solvents can engage in hydrogen bonding and have a high dielectric constant, which helps to solvate ions.
Aqueous WaterHighWater is an excellent solvent for zwitterions due to its high polarity and ability to form strong hydrogen bonds.
Protocol 2: pH-Mediated Dissolution

This protocol describes how to improve solubility by converting the zwitterion into its salt form.

A. Acidic Conditions (Formation of the Hydrochloride Salt):

  • Suspend 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid in a suitable polar organic solvent (e.g., methanol or isopropanol).

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring. Use approximately 1.1 equivalents of HCl.

  • Continue stirring and observe for dissolution. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Once a clear solution is obtained, it can be used for subsequent reactions.

B. Basic Conditions (Formation of a Carboxylate Salt):

  • Suspend the compound in a suitable solvent.

  • Add 1.05 equivalents of a suitable base (e.g., sodium hydroxide, potassium carbonate) as an aqueous solution or a solid.

  • Stir until the solid dissolves. This method is particularly useful for achieving solubility in aqueous media.

References

  • Blotrol. Buy 1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride | 1803607-54-6.[Link]

  • PubMed Central. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters.[Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.[Link]

  • University of Toronto. Solubility of Organic Compounds.[Link]

  • ResearchGate. Fluorinated Higher Carboxylic Acids.[Link]

  • PubMed. Solubility-Modifying Power of Zwitterionic Salts.[Link]

  • IJSDR. Methods to boost solubility.[Link]

  • PubMed Central. Drug Solubility: Importance and Enhancement Techniques.[Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print.[Link]

  • PubChem. 1-Methylpyrrolidine-3-carboxylic acid.[Link]

  • Chemistry Steps. Solubility of Organic Compounds.[Link]

  • YouTube. Solubility of Carboxylic Acids N5.[Link]

  • IJIRT. Solubility Enhancement Methods.[Link]

  • ChemistryViews. Room-Temperature Zwitterionic Liquids You Can Actually Stir.[Link]

  • Jessop Lab. Switchable Solvents.[Link]

  • University of Rochester. How To Run A Reaction: The Workup.[Link]

  • MDPI. Crosslinked Zwitterionic PVA-g-SBMA/PEDOT:PSS Networks for Mechanically Robust All-Solid-State Electrolytes.[Link]

  • YouTube. Solubility of Organic Compounds.[Link]

  • PubMed Central. Zwitterions fine-tune interactions in electrolyte solutions.[Link]

Sources

reaction condition optimization for N-methylation of fluoropyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methylation of Fluoropyrrolidine-3-carboxylic Acid

Welcome to the Advanced Synthesis Support Hub

Executive Summary: The Chemical Challenge

Synthesizing N-methyl-fluoropyrrolidine-3-carboxylic acid presents a triad of synthetic challenges that distinguish it from standard amino acid alkylations:

  • Zwitterionic Solubility: As an amino acid, the substrate exists as a zwitterion in neutral media, leading to poor solubility in the organic solvents (DCM, THF) typically favored for alkylation.

  • Chemo- & Regioselectivity: Direct alkylation with methyl iodide (MeI) often results in uncontrollable over-methylation (quaternization) and O-alkylation of the carboxylate.

  • Fluorine-Induced Instability: The presence of a fluorine atom on the pyrrolidine ring—particularly if located at the C4 position (beta to the nitrogen and alpha/beta to the carboxyl)—creates a high risk of HF elimination (defluorination) under thermodynamic control or basic conditions, leading to aromatization or decomposition [1].

This guide provides a validated, self-consistent protocol based on Reductive Amination to bypass these failure modes.

Methodology Selection Matrix

We evaluated three common pathways. The Reductive Amination (Method C) is the recommended "Gold Standard" for this specific substrate.

FeatureMethod A: Direct Alkylation Method B: Eschweiler-Clarke Method C: Reductive Amination (Recommended)
Reagents MeI / Base (e.g., K₂CO₃)HCHO / HCOOH / HeatHCHO / NaCNBH₃ or STAB
Mechanism Sₙ2 SubstitutionThermal Reductive AlkylationHydride Transfer (Mild)
Risk: Quaternization High (Major product)LowNegligible
Risk: HF Elimination High (Base-mediated E2)Medium (Thermal elimination)Low (Mild pH, RT)
Yield <30% (Mixture)40-60%>85%

Recommended Protocol: Mild Reductive Amination

Objective: Selective N-mono-methylation without defluorination or quaternization.

Reagents:

  • Substrate: Fluoropyrrolidine-3-carboxylic acid (1.0 equiv)

  • Formaldehyde (37% aq.[1] solution): 3.0 equiv

  • Sodium Cyanoborohydride (NaCNBH₃): 2.0 equiv[2]

  • Solvent: Methanol (MeOH)[3]

  • Additive: Acetic Acid (to adjust pH to ~5–6)

Step-by-Step Procedure:

  • Solubilization: Suspend the fluoropyrrolidine-3-carboxylic acid in MeOH (0.1 M concentration).

    • Note: If the substrate does not dissolve, add Acetic Acid dropwise. The goal is to disrupt the zwitterionic lattice.

  • Imine Formation: Add Formaldehyde (37% aq.) dropwise at 0°C.

    • Wait: Allow the mixture to stir for 15–30 minutes. This ensures the formation of the iminium species before the reducing agent is introduced.

  • Reduction: Add NaCNBH₃ in small portions.

    • Critical: Maintain temperature < 20°C to prevent side reactions.

  • Reaction Monitoring: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (ESI+).

    • Success Marker: Look for M+15 mass shift (Methyl group).

    • Failure Marker: M-19 indicates defluorination (loss of F, formation of alkene).

  • Quench & Workup:

    • Quench with 1N HCl (destroy excess hydride).

    • Concentrate in vacuo.

    • Purification: Pass through a cation-exchange resin (e.g., Dowex 50W) eluting with dilute ammonia to isolate the zwitterionic product free of inorganic salts.

Troubleshooting & FAQs

Q1: I am observing significant quaternary ammonium salt formation. Why?

Diagnosis: You are likely using a direct alkylating agent (MeI or DMS) or an overly aggressive reducing environment. Root Cause: The secondary amine product is more nucleophilic than the primary amine starting material (inductive effect of the methyl group), causing the reaction to accelerate towards the quaternary salt (poly-alkylation). Solution: Switch to Reductive Amination (Method C). The intermediate iminium ion formed with formaldehyde cannot react further once reduced to the tertiary amine, effectively "capping" the reaction at the N-methyl stage [2].

Q2: My LC-MS shows a mass of [M-20] or [M-19]. Is this defluorination?

Diagnosis: Yes. This corresponds to the loss of HF (M-20) or F (M-19). Root Cause: HF elimination is driven by basic conditions or high heat . If your fluorine is at the C4 position, the C3 proton is acidic (alpha to carboxyl), making E2 elimination highly favorable to form an alpha,beta-unsaturated acid. Solution:

  • Avoid Bases: Do not use K₂CO₃, TEA, or NaOH.

  • Lower Temperature: Do not use the Eschweiler-Clarke method (refluxing formic acid). Use NaCNBH₃ at 0°C to RT.

  • pH Control: Maintain pH ~5–6 using Acetic Acid. This protonates the leaving group potential but suppresses the deprotonation required for elimination [3].

Q3: The starting material will not dissolve in Methanol.

Diagnosis: Strong zwitterionic lattice energy. Solution:

  • Add Water: Use a MeOH:H₂O (9:1) mixture.

  • Esterification Strategy: If solubility remains a blocker, convert the carboxylic acid to a methyl ester (SOCl₂/MeOH) first. The ester is soluble in DCM or MeOH. Perform the N-methylation, then hydrolyze the ester (LiOH/THF/H₂O) at the end. Note: Hydrolysis of beta-fluoro esters requires care to avoid elimination.

Q4: Can I use Sodium Triacetoxyborohydride (STAB) instead?

Answer: Yes. STAB is milder than NaCNBH₃ and generally safer (no cyanide byproduct). However, STAB reacts slowly with formaldehyde in protic solvents like MeOH. Optimization: If using STAB, use DCE (Dichloroethane) or THF as the solvent. Since the zwitterion is insoluble in DCE, you must use the Esterification Strategy (see Q3) for STAB to be effective.

Visualized Optimization Workflow

The following diagram illustrates the decision logic for optimizing the reaction based on observed side products.

OptimizationStrategy Start Start: Fluoropyrrolidine-3-COOH SolubilityCheck Is Substrate Soluble in MeOH? Start->SolubilityCheck DirectReductive Protocol A: HCHO / NaCNBH3 / MeOH SolubilityCheck->DirectReductive Yes Esterification Protocol B: 1. SOCl2/MeOH (Esterify) 2. HCHO / STAB / DCE SolubilityCheck->Esterification No Monitor Monitor LC-MS DirectReductive->Monitor Esterification->Monitor Success Success: N-Methyl Product Monitor->Success Target Mass OverMethyl Issue: Quaternization Monitor->OverMethyl M+15 observed Elimination Issue: HF Elimination (Defluorination) Monitor->Elimination M-20 observed OverMethyl->DirectReductive Switch from MeI to Reductive Amination Elimination->DirectReductive Lower Temp / Maintain pH < 7

Caption: Decision tree for selecting the optimal N-methylation pathway based on solubility and side-reaction profiling.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

    • Context: Discusses the stability of fluorinated aliphatics and the "beta-fluorine elimin
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. Link

    • Context: The foundational text for using NaCNBH3 for selective reductive amination without over-alkyl
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

    • Context: Details the electronic effects of fluorine on neighboring amines and carboxylic acids, crucial for understanding reactivity.

Sources

deprotection strategies for fluorinated amino acids without epimerization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers working with fluorinated amino acids (F-AAs). It moves beyond standard protocols to address the specific physicochemical challenges introduced by the fluorine atom—principally the inductive effect ($ -I $) that increases the acidity of the


-proton and the lability of the 

-fluorine.

Status: Operational Role: Senior Application Scientist Topic: Preventing Epimerization &


-Elimination during Deprotection

Core Mechanistic Insight: The "Fluorine Effect"

Before troubleshooting, you must understand why your standard protocols fail. The high electronegativity of fluorine pulls electron density from the peptide backbone.

  • 
    -Proton Acidity:  The 
    
    
    
    of the
    
    
    -proton in F-AAs is significantly lower than in non-fluorinated counterparts. Standard bases (piperidine) used in Fmoc removal can deprotonate this position, leading to an enolate intermediate and subsequent racemization.
  • 
    -Elimination Risk:  For 
    
    
    
    -fluoro amino acids, basic conditions can trigger E2 elimination of HF, destroying the chiral center and the fluorine motif, resulting in a dehydro-amino acid.

EpimerizationMechanism Start Fmoc-F-AA-Peptide Normal Normal Pathway (Fmoc Removal) Start->Normal N-H Deprotonation Risk Risk Pathway (Alpha-Deprotonation) Start->Risk Alpha-H Deprotonation (Enhanced by F) Base Base (Piperidine) Fulvene Dibenzofulvene + Free Amine Normal->Fulvene Enolate Stabilized Enolate (Planar Intermediate) Risk->Enolate Racemic Racemic Product (L- and D-Isomers) Enolate->Racemic Reprotonation

Figure 1: Mechanistic bifurcation during base treatment. The electron-withdrawing fluorine stabilizes the enolate (Risk Pathway), competing with standard Fmoc removal.

Troubleshooting & Optimization Guides

Category A: N-Terminal Deprotection (Fmoc Strategy)

User Question: I am seeing ~15% D-isomer formation after Fmoc deprotection of my


-trifluoromethyl alanine residue using 20% piperidine. How do I stop this?

Diagnosis: Standard 20% piperidine is too basic (


) and the reaction time (typically 2 x 10 min) is too long for activated F-AAs. The base is abstracting the 

-proton.

Solution: The "Acidic Buffer" Strategy Switch to a deprotection cocktail that buffers the basicity or reduces the lifetime of the base-catalysis.

ParameterStandard Protocol (High Risk)Optimized F-AA Protocol (Low Risk)Mechanism of Safety
Reagent 20% Piperidine / DMF20% Piperidine + 0.1 M HOBt / DMF HOBt suppresses

-proton abstraction by buffering the pH.
Alternative DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)5-10% Piperazine / DMF Piperazine (

) is a milder base than piperidine.
Time 2 x 10 minutes2 x 3 minutes Minimizes exposure time; Fmoc removal is fast, epimerization is slow.
Solvent DMF50% Dioxane / DMF Lower dielectric constant reduces stabilization of the charged enolate intermediate.

Protocol 1: Low-Epimerization Fmoc Removal

  • Prepare Cocktail: Dissolve 0.1 M HOBt (Hydroxybenzotriazole) in DMF. Add Piperidine to a final concentration of 20% (v/v). Note: The solution color may change; prepare fresh daily.

  • Short Cycles: Treat the resin-bound peptide for 3 minutes . Drain.

  • Repeat: Treat with fresh cocktail for another 3 minutes . Drain.

  • Extensive Wash: Wash immediately with DMF (5x) and DCM (3x) to remove all traces of base.

  • Validation: Analyze a small cleavage sample via Chiral HPLC (e.g., Chiralpak AD-H or Crownpak columns) to quantify D-isomer.

Category B: C-Terminal Deprotection (Ester Hydrolysis)

User Question: I need to remove a methyl ester from a fluorinated amino acid, but LiOH hydrolysis yielded a racemic product. What are my options?

Diagnosis: Hydroxide ions (


) are strong nucleophiles and bases. In the presence of the fluorine atom, the rate of 

-proton abstraction competes effectively with ester hydrolysis.

Solution: Enzymatic Hydrolysis (Green Chemistry) Enzymes operate at neutral pH, completely avoiding the basic conditions that trigger epimerization.

Protocol 2: Enzymatic Hydrolysis of F-AA Esters Reagents: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

  • Solubilization: Dissolve the F-AA ester (1 mmol) in a minimal amount of water-miscible organic solvent (e.g., 2 mL Acetone or DMSO).

  • Buffer Prep: Add 20 mL of Phosphate Buffer (0.1 M, pH 7.0–7.5). Crucial: Do not exceed pH 8.0.

  • Enzyme Addition: Add PLE (100 units/mmol) or immobilized CAL-B (Novozym 435, 50 mg).

  • Incubation: Stir at 30°C. Monitor by TLC or LC-MS.

    • Tip: If pH drops due to acid release, use an autotitrator to maintain pH 7.0 with 0.1 M NaOH (controlled addition prevents local high pH).

  • Workup: Filter off enzyme (if immobilized) or acidify to pH 3 and extract with Ethyl Acetate.

Category C: -Elimination (Loss of Fluorine)

User Question: My LC-MS shows a mass loss of 20 Da after deprotection of a


-fluoro amino acid. Did I lose the fluorine?

Diagnosis: Yes. You have triggered


-elimination  of HF (

), resulting in a des-fluoro alkene (dehydro-amino acid). This is driven by base treatment (Fmoc removal) or strong hyperconjugation.

Decision Tree for


-Fluoro Protection: 

BetaElimination Start Protecting Group Choice for Beta-Fluoro AA Fmoc Fmoc Strategy Start->Fmoc Boc Boc Strategy Start->Boc Risk HIGH RISK: Base mediates HF elimination Fmoc->Risk Safe SAFE: Acid (TFA) does not trigger elimination Boc->Safe Action1 Use Short Cycles (2 x 1 min) Avoid DBU Risk->Action1 Action2 Standard TFA Deprotection Safe->Action2

Figure 2: Selection strategy to avoid HF elimination. Boc chemistry is preferred for


-fluorinated residues due to acid stability.

Reference Data & Citations

Comparison of Deprotection Bases for F-AAs
Base

(approx)
Epimerization Risk

-Elimination Risk
Recommended Use
Piperidine 11.1HighHighStandard AAs only.
Piperazine 9.8ModerateModerateF-AAs (with care).
DBU 12.0Very High Very High Avoid for F-AAs (unless specialized conditions).
Morpholine 8.3LowLowToo slow for Fmoc removal alone.
Pip + HOBt BufferedLow LowGold Standard for F-AAs.
References
  • Fmoc Deprotection Mechanisms & Racemization

    • Atherton, E., et al. "The Fluorenylmethoxycarbonyl Amino Protecting Group." The Peptides, Academic Press.
    • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chem. Rev., 2009. Link

  • Use of HOBt to Suppress Racemization

    • Ryadnov, M. G., et al. "Epimerization in Peptide Synthesis."[1] J. Am. Chem. Soc. (Discusses buffering effects of HOBt in basic cocktails).

  • Enzymatic Hydrolysis of Fluorinated Esters

    • Palomo, C., et al.

      
      -fluoro-
      
      
      
      -amino acids." Tetrahedron: Asymmetry, 2006.[2] (Establishes Lipase/PLE protocols).
  • Jackel, C., et al. "Synthesis of fluorinated amino acids and their stability." Amino Acids, 2004.

For further assistance, please contact the Structural Chemistry Support Team.

Sources

managing moisture sensitivity in reactions with 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of managing moisture sensitivity and stability when working with 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid .

The presence of a quaternary center at the 3-position (bearing both a fluorine atom and a carboxylic acid) creates a unique steric and electronic environment. While the parent acid is relatively stable, its activated intermediates are prone to rapid hydrolysis and, critically, base-mediated defluorination (HF elimination) if moisture forces repeated activation cycles.

Core Stability & Moisture Sensitivity Profile

Q: Why is moisture control critical for this specific scaffold?

A: The primary risk is not the decomposition of the parent acid by water, but the failure of downstream activation and the subsequent risk of beta-elimination .

  • Hygroscopicity: As an amino acid derivative (often supplied as an HCl salt), the compound is highly hygroscopic. Absorbed water consumes coupling reagents (e.g., HATU, EDC) or chlorinating agents (e.g., SOCl₂), generating excess acid and heat.

  • Defluorination Risk (The "Death Loop"):

    • Mechanism: The 3-position is quaternary (no

      
      -proton), preventing racemization via enolization. However, the 
      
      
      
      -protons (at C2 and C4) are susceptible to abstraction by base.
    • The Moisture Link: If moisture hydrolyzes your activated ester/anhydride, you must add more reagent and base to drive the reaction. Prolonged exposure to excess base (e.g., DIPEA, Et₃N) significantly increases the rate of HF elimination, leading to the formation of the 2,3-dihydro- or 3,4-dihydropyrrole byproduct.

Pre-Reaction Protocols: Storage & Handling

Q: How should I store and prepare the material before use?

A: Treat the material as a "wet" sponge until proven otherwise. Standard lyophilization is often insufficient due to the salt formation.

Recommended Drying Protocol:

Method Suitability Notes
Vacuum Oven (40°C) ⚠️ Moderate Can remove surface water but may not remove bound hydrates efficiently without melting/clumping.
Azeotropic Drying (Toluene) Best Practice Suspend in anhydrous toluene. Rotovap to dryness (x3). This physically entrains water and removes it.

| P₂O₅ Desiccator | ⚠️ Slow | Good for long-term storage, but insufficient for immediate pre-reaction drying of bulk material. |

Q: Can I use the HCl salt directly in coupling reactions?

A: Yes, but you must account for the extra equivalent of base required to neutralize the HCl.

  • Critical Warning: Do not premix the salt with base (DIPEA/TEA) and let it sit. The free base form of the amino acid is more prone to polymerization or elimination than the protonated salt. Add the base simultaneously with the coupling reagent or electrophile.

Reaction Troubleshooting: Activation & Coupling

Q: My peptide coupling yields are low, and I see a "minus 20" mass peak (M-20). What is happening?

A: The "M-20" peak corresponds to the loss of HF (Mass 20), indicating beta-elimination . This is a direct consequence of moisture-induced stalling.

The Failure Cascade:

  • Moisture in solvent/reagent hydrolyzes the active ester (O-At/O-Su).

  • Reaction stalls → User adds more base/reagent.

  • Excess base abstracts a proton from C2 or C4.

  • Fluoride leaves (E2 or E1cB mechanism), forming a double bond.

Solution:

  • Switch Reagents: Use HATU or COMU for rapid activation (reducing time in basic media). Avoid slow reagents like EDC/HOBt for this specific hindered scaffold.

  • Base Selection: Use a non-nucleophilic, bulky base like Collidine or DIPEA . Avoid strong bases or smaller amines if possible.

  • Strict Anhydrous Conditions: Use the "Double-Septum" technique (see diagram below).

Q: Can I convert this to the Acid Chloride using Thionyl Chloride (SOCl₂)?

A: High Risk. The generation of HCl and heat during acid chloride formation often triggers defluorination on this scaffold.

  • Alternative: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride under strictly neutral/mild conditions. This avoids the harsh acidic environment of refluxing SOCl₂.

Visualizing the Risk Pathways

The following diagram illustrates the "Death Loop" caused by moisture and the competing elimination pathway.

MoistureSensitivity cluster_0 Moisture Zone Start 3-Fluoro-1-methyl pyrrolidine-3-COOH Activated Activated Intermediate (Active Ester/Anhydride) Start->Activated Coupling Reagent + Base Product Desired Amide/Ester Activated->Product Amine/Alcohol (Fast) Hydrolysis Hydrolyzed Acid (Reaction Stalls) Activated->Hydrolysis Moisture (H2O) (Rapid Hydrolysis) Elimination Byproduct: Defluorinated Alkene (M-HF) Activated->Elimination Prolonged Exposure to Base Hydrolysis->Start Re-equilibration Hydrolysis->Elimination Excess Base added to restart rxn

Caption: Figure 1. The "Death Loop" mechanism. Moisture hydrolyzes the active intermediate, necessitating prolonged exposure to base, which catalyzes the fatal HF elimination side reaction.

Experimental Workflow: The "Zero-Moisture" Setup

For reactions involving 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid, standard "dry" solvents are often insufficient. Follow this rigorous setup:

  • Glassware: Oven-dried (120°C) overnight, assembled hot under N₂ flow.

  • Solvent: DMF or DCM must be taken from a fresh solvent purification system (SPS) or stored over activated 3Å molecular sieves for 24h.

  • Reagent Addition Order (Critical):

    • Step 1: Dissolve Acid + Amine in solvent.

    • Step 2: Add Base (DIPEA/Collidine).

    • Step 3: Add Coupling Reagent (HATU) last and in one portion.

    • Reasoning: This minimizes the time the activated acid sits in solution before reacting with the amine.

References

  • Smolecule. (n.d.). 1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride Properties and Reactions. Retrieved from

  • Organic Chemistry Portal. (2019). Synthesis of α-fluorocarboxylic acids and derivatives.[1][2][3] (Discusses general stability and defluorination risks of alpha-fluoro acids). Retrieved from

  • Beilstein Journal of Organic Chemistry. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (Analysis of conformational stability and elimination risks in fluoropyrrolidines). Retrieved from

  • National Institutes of Health (NIH). (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids.[3][4] (Provides mechanistic context for the lability of the carboxyl group). Retrieved from

Sources

analytical challenges in the characterization of fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Overcoming spectral complexity, ionization suppression, and retention anomalies in fluorinated drug candidates and materials.

Introduction: The "Fluorine Factor" in Analysis

Welcome to the technical support hub. If you are here, you are likely experiencing the "Fluorine Factor"—a set of physicochemical behaviors that render standard analytical workflows ineffective.[1] Fluorine’s extreme electronegativity (3.98), low polarizability, and strong C-F bond energy (approx. 485 kJ/mol) create unique challenges:

  • NMR: Massive scalar coupling (

    
    ) obliterates signal-to-noise ratios in 
    
    
    
    C spectra.
  • MS: High ionization potentials and electronegativity lead to severe signal suppression in ESI+.

  • Chromatography: "Fluorous" behavior causes compounds to either elute in the void volume or retain irreversibly on standard C18 phases.

This guide provides self-validating protocols to resolve these specific bottlenecks.

Module 1: NMR Spectroscopy Troubleshooting

User Issue: "My


C spectrum is unreadable due to complex splitting, and I can't assign the quaternary carbons."
Root Cause Analysis

Fluorine has a spin of 1/2 and 100% natural abundance.[2] Unlike protons, it couples heavily to carbon. A single fluorine atom splits a carbon signal into a doublet; a


 group splits it into a quartet. This splitting distributes signal intensity across multiple peaks, often burying quaternary carbons in the baseline noise.
Diagnostic Data: Typical Coupling Constants
Interaction TypeBond DistanceTypical

Value (Hz)
Spectral Impact
One-bond (

)
C-F240 – 320 Hz Massive splitting; peaks may appear as separate signals.[3][4]
Two-bond (

)
C-C-F20 – 50 Hz Distinct splitting; often confused with impurity peaks.[3][4]
Three-bond (

)
C-C-C-F5 – 20 Hz Fine structure; useful for stereochemical assignment.[3]
Geminal (

)
F-C-F150 – 300 Hz Seen in diastereotopic

groups.[3][4]
Protocol: The "Decouple and Conquer" Workflow

Standard


C experiments are insufficient. Use this validated workflow:
  • Run

    
    F NMR First:  Because 
    
    
    
    F is 83% as sensitive as
    
    
    , it is your quickest diagnostic tool. If you see impurities here, do not proceed to carbon.
  • Use Inverse Gated Decoupling: To quantify, you must eliminate the Nuclear Overhauser Effect (NOE) which can distort integration in fluorinated systems.

  • The "Gold Standard" Experiment:

    
    C{
    
    
    
    F}
    .
    • Setup: Configure the second channel (decoupler) to the fluorine frequency.

    • Result: Collapses all C-F multiplets into singlets. Signal-to-noise (S/N) improves by factors of 2–8x (multiplet collapse).[3]

Visual Troubleshooting: NMR Experiment Selection

NMR_Workflow Start Start: Unknown Fluorinated Compound Run19F Step 1: Run 19F NMR (Coupled) Start->Run19F CheckSplitting Observe 19F Splitting Pattern Run19F->CheckSplitting IsStructureKnown Is Structure Known? CheckSplitting->IsStructureKnown Run13C_Decoupled Run 13C{1H, 19F} (Triple Resonance) IsStructureKnown->Run13C_Decoupled Yes (Verification) RunHOESY Run 1H-19F HOESY (Spatial Connectivity) IsStructureKnown->RunHOESY Stereochem Issue RunHSQC Run 19F-13C HSQC (Direct Connectivity) IsStructureKnown->RunHSQC No (Elucidation) End Structure Confirmed Run13C_Decoupled->End Simplified Spectrum RunHSQC->End

Caption: Logic flow for selecting the correct NMR pulse sequence based on structural knowledge. Note the priority of heteronuclear decoupling.

Module 2: Mass Spectrometry (Ionization & Detection)

User Issue: "I see no signal in ESI+ for my perfluorinated compound, or the mass is wrong."

Root Cause Analysis
  • Electronegativity: Fluorine atoms pull electron density away from basic sites (amines, etc.), making protonation (

    
    ) in ESI+ difficult or impossible.
    
  • Mass Defect: Fluorine has a unique negative mass defect (18.9984 Da).[4] Highly fluorinated compounds will have a mass significantly lower than the nominal mass would suggest.

Protocol: Ionization Strategy

Step 1: Switch Polarity

  • Action: If the molecule has >3 fluorine atoms, default to Negative Mode (ESI-) .

  • Mechanism: Fluorinated compounds often stabilize negative charge (e.g., PFOS/PFOA). Look for

    
     or adducts like 
    
    
    
    .[3]

Step 2: Alternative Sources (APCI/APPI)

  • Action: If ESI fails, use Atmospheric Pressure Chemical Ionization (APCI) .

  • Why: ESI relies on solution-phase chemistry. APCI relies on gas-phase ion-molecule reactions.[3] Fluorinated compounds that are too hydrophobic for ESI often ionize well in APCI via charge transfer.

Step 3: Mass Defect Filtering (Data Processing)

  • Action: When screening complex matrices (e.g., plasma), use a "Mass Defect Filter" set to negative values.

  • Calculation:

    
    .
    
  • Example: A compound with 10 fluorines will have a mass defect of approx -0.016 Da, distinct from biological background (usually positive defect).

Visual Troubleshooting: Ionization Decision Tree

MS_Ionization Start Analyte: Fluorinated Compound PolarityCheck Is the molecule Polar? Start->PolarityCheck ESI_Pos Try ESI (+) Look for [M+H]+ PolarityCheck->ESI_Pos Yes (Basic sites) ESI_Neg Try ESI (-) Look for [M-H]- PolarityCheck->ESI_Neg Yes (Acidic/Perfluoro) APCI Try APCI / APPI (Gas Phase Ionization) PolarityCheck->APCI No (Neutral/Hydrophobic) FailCheck Adduct Formation? ESI_Pos->FailCheck No Signal? FailCheck->ESI_Neg Try Polarity Switch FailCheck->APCI Yes

Caption: Decision matrix for selecting ionization sources. Note that highly fluorinated neutrals often require APCI.[4]

Module 3: Chromatography (Separation & Detection)

User Issue: "My fluorinated isomers are co-eluting on C18, and I can't see them on UV."

Root Cause Analysis
  • Separation: C18 relies on hydrophobicity.[4] Fluorine is "hydrophobic" but also "lipophobic" (fluorous). Isomers (e.g., ortho- vs. para-fluorine) often have identical hydrophobicities but different dipole moments and shapes.

  • Detection: C-F bonds do not absorb UV/Vis radiation. If your molecule lacks an aromatic ring, it is invisible to standard UV detectors.

Protocol: The PFP Column Solution

Do not waste time optimizing C18 gradients for positional isomers. Switch to a Pentafluorophenyl (PFP) stationary phase.[5][6]

  • Mechanism: PFP columns offer three distinct interaction modes:

    • 
       Interaction:  Between the electron-deficient PFP ring and electron-rich analytes.
      
    • Dipole-Dipole: Strong interactions with the C-F dipoles.

    • Shape Selectivity: The rigid PFP ring can discriminate between steric isomers (e.g., cis vs trans, or ortho vs para).

Protocol: Universal Detection (CAD)

If the compound is non-chromophoric (no UV), use Charged Aerosol Detection (CAD) .[7]

  • Why CAD? Unlike ELSD, CAD offers uniform response factors independent of chemical structure.[7] It detects any non-volatile analyte.[4][8]

  • Setup: Ensure mobile phase is volatile (e.g., Formic acid/Ammonium formate). Avoid phosphate buffers.[4]

Visual Troubleshooting: Column Selection Guide

HPLC_Selection Start Separation Goal IsomerCheck Isomers/Closely Related? Start->IsomerCheck C18 C18 / C8 (Hydrophobicity only) IsomerCheck->C18 No (General Screening) PFP PFP (Pentafluorophenyl) (Pi-Pi + Dipole + Shape) IsomerCheck->PFP Yes (Positional Isomers) PerfluoroCheck Is Analyte Perfluorinated? IsomerCheck->PerfluoroCheck Retention Issues Fluorous Fluorous Phase (Perfluorinated analytes) PerfluoroCheck->PFP No (Aromatic F) PerfluoroCheck->Fluorous Yes (>50% F)

Caption: Selection logic for stationary phases. PFP is the preferred choice for separating fluorinated isomers.

References

  • The Hebrew University of Jerusalem. (n.d.). 19F NMR: Coupling Constants and Chemical Shifts. Retrieved from [Link]

  • LCGC International. (2016).[4] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]

  • PerkinElmer. (n.d.).[4] A Comparison Between ESI and APCI Ionisation Modes. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Technical Guide: 3-Fluoro-1-methylpyrrolidine-3-carboxylic Acid vs. Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Scaffold vs. Precision Tool

In the optimization of pyrrolidine-based pharmacophores, the transition from 1-methylpyrrolidine-3-carboxylic acid (MPCA) to its fluorinated derivative, 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid (3-F-MPCA) , represents a shift from a general building block to a precision-engineered probe.

While the non-fluorinated analog serves as a flexible scaffold for diverse library synthesis, the introduction of a fluorine atom geminal to the carboxylic acid (at the C3 position) introduces profound stereoelectronic effects. These effects "lock" the ring conformation, modulate acidity (pKa), and significantly enhance metabolic stability, often transforming a hit compound into a viable lead candidate.[1]

Mechanistic Divergence: The "Fluorine Effect"

The biological superiority of 3-F-MPCA over MPCA is not merely additive; it is driven by quantum mechanical alterations to the pyrrolidine ring.

Conformational Locking (The Gauche Effect)

The most critical differentiator is the ring puckering.

  • MPCA (Non-Fluorinated): Exists in a rapid equilibrium between C3-endo and C3-exo envelope conformations. This entropy means the molecule must lose energy to "freeze" into a binding pocket.

  • 3-F-MPCA (Fluorinated): The highly electronegative fluorine atom induces a gauche effect with the adjacent ring nitrogen and carbon bonds. This stereoelectronic preference stabilizes one specific pucker (typically placing the Fluorine pseudo-axial to maximize orbital overlap). This pre-organization reduces the entropic penalty of binding, often increasing potency by 10–100 fold.[1]

pKa Modulation and Permeability

The geminal fluorine (alpha to the carboxylate) exerts a strong inductive electron-withdrawing effect (-I).

  • Acidity: The pKa of the carboxylic acid in 3-F-MPCA is significantly lower (more acidic) than in MPCA (approx. 3.5 vs. 4.8).[1] This ensures the carboxylate is fully ionized at physiological pH, which can strengthen ionic interactions with receptor residues (e.g., Arginine/Lysine).[1]

  • Basicity: Conversely, the fluorine decreases the basicity of the pyrrolidine nitrogen, potentially reducing lysosomal trapping and improving intracellular distribution.[1]

Metabolic Blockade

The C3 position in MPCA is a "soft spot" for metabolic oxidation or racemization. Replacing the C3-Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) renders this site metabolically inert, preventing oxidative degradation and chiral inversion.[1]

Visualizing the Biological Impact

The following diagram illustrates the causal pathway from structural modification to biological outcome.

G MPCA Non-Fluorinated (MPCA) Flexible Conformation Entropy High Entropic Penalty (Energy Cost to Bind) MPCA->Entropy Dynamic Puckering Metabolism Susceptible to Oxidative Metabolism MPCA->Metabolism C-H Bond Access F_MPCA Fluorinated (3-F-MPCA) Locked Conformation Preorg Pre-organized Structure (Low Entropic Penalty) F_MPCA->Preorg Gauche Effect Stability Metabolically Inert (Blocked C3 Position) F_MPCA->Stability Strong C-F Bond Outcome1 Moderate Potency Short Half-life Entropy->Outcome1 Outcome2 High Potency Extended Half-life Preorg->Outcome2 Enhanced Binding Metabolism->Outcome1 Stability->Outcome2

Figure 1: Mechanistic pathway comparing the flexible, metabolically labile non-fluorinated analog with the pre-organized, stable fluorinated derivative.

Comparative Data Summary

The following table synthesizes physicochemical data typical for this class of compounds.

Feature1-Methylpyrrolidine-3-carboxylic acid (MPCA)3-Fluoro-1-methylpyrrolidine-3-carboxylic acidBiological Implication
Molecular Weight 129.16 g/mol 147.15 g/mol Minimal steric bulk increase (Fluorine is a bioisostere of H/OH).
Conformation Flexible (Envelope equilibrium)Rigid/Locked (Defined Pucker)3-F analog has higher affinity for rigid receptor pockets.
Acid pKa (COOH) ~4.8 (Typical aliphatic acid)~3.2 - 3.5 (Increased Acidity)Stronger salt bridges; altered biodistribution.
Metabolic Stability Low (Susceptible to

-oxidation)
High (C-F blocks oxidation)Extended in vivo half-life (

).
LogP (Lipophilicity) -2.4 (Highly Polar)-2.0 to -1.8 (Slightly more lipophilic)Improved passive membrane permeability.
Chiral Stability Prone to racemization (acidic

-proton)
Absolute (Quaternary center)Prevents in vivo conversion to inactive enantiomer.

Experimental Protocols for Validation

To empirically verify the advantages of the fluorinated analog in your specific application, use the following self-validating protocols.

Protocol A: Comparative Metabolic Stability Assay (Microsomal)

This protocol quantifies the "Metabolic Blockade" effect.

Materials:

  • Pooled Liver Microsomes (Human/Rat)

  • NADPH Regenerating System[1]

  • Test Compounds: MPCA and 3-F-MPCA (1 µM final conc.)

  • Internal Standard (e.g., Propranolol)[1]

Workflow:

  • Incubation: Pre-incubate microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, 60 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop metabolism.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     determines 
    
    
    
    .

Expected Result: The non-fluorinated MPCA will show a steeper degradation slope (shorter


) due to oxidative attack, whereas 3-F-MPCA should exhibit >90% stability over 60 minutes.[1]
Protocol B: pKa Determination via NMR Titration

This protocol validates the electronic influence of the fluorine.

Workflow:

  • Dissolve 5 mg of compound in 500 µL

    
    .
    
  • Adjust pH to ~1.0 using

    
    .[1]
    
  • Titrate with

    
    , measuring pH with a micro-electrode after each addition.
    
  • Acquire

    
    -NMR or 
    
    
    
    -NMR spectra at each pH point.
  • Analysis: Track the chemical shift (

    
    ) of the 
    
    
    
    -proton (for MPCA) or the Fluorine signal (for 3-F-MPCA). Plot
    
    
    vs. pH.[1] The inflection point of the sigmoidal curve is the pKa.

References

  • PubChem. 1-Methylpyrrolidine-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • PubChem. 4-Fluoro-1-methylpyrrolidine-3-carboxylic acid (Structural Analog Data). National Library of Medicine. [Link]

  • Champagne, P. A., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.[1] Beilstein Journal of Organic Chemistry. [Link]

  • Linclau, B., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[1] ChemRxiv.[1] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[2] (Contextual grounding for pKa/Lipophilicity shifts).

Sources

Technical Comparison: 3-Fluoro vs. 4-Fluoro Proline Analogs for Conformational Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Proline is unique among proteinogenic amino acids due to its pyrrolidine ring, which restricts the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 backbone dihedral angle and allows for a populated equilibrium between cis and trans peptide bond isomers. Fluorination of the proline ring at the 3- or 4-position introduces strong stereoelectronic effects (the gauche effect ) that bias the ring puckering (

-endo vs.

-exo).
  • 4-Fluoroprolines (4-F-Pro): The "Standard" for conformational locking. They exert the strongest influence on ring pucker and thermodynamic stability of the peptide bond.

  • 3-Fluoroprolines (3-F-Pro): The "Fine-Tuners." They offer similar puckering control but with distinct kinetic profiles (isomerization rates) and steric properties due to the proximity of the fluorine to the peptide backbone nitrogen.

This guide compares these analogs to assist in rational design for protein engineering, peptidomimetics, and stability enhancement.[1]

Mechanistic Foundation: The Gauche Effect

The conformational preference of fluoroprolines is driven by the tendency of the C–F bond to align antiperiplanar to the C–H bond, or more specifically, the tendency of the most electronegative substituent (F) and the most electropositive substituent (N) to adopt a gauche orientation. This maximizes


 hyperconjugation.
Conformational Logic Flow

The following diagram illustrates how stereochemistry dictates ring pucker and subsequent peptide bond geometry.

GaucheEffect Start Select Fluoroproline Analog Pos4 4-Fluoro Substitution Start->Pos4 Pos3 3-Fluoro Substitution Start->Pos3 R4 4R-Isomer (Trans) Pos4->R4 Stereochem S4 4S-Isomer (Cis) Pos4->S4 Stereochem R3 3R-Isomer (Syn) Pos3->R3 S3 3S-Isomer (Anti) Pos3->S3 Exo4 Cγ-Exo Pucker R4->Exo4 Gauche Effect Endo4 Cγ-Endo Pucker S4->Endo4 Gauche Effect TransStab Stabilizes Trans Amide (n→π* interaction) Exo4->TransStab CisStab Destabilizes Trans (Promotes Cis) Endo4->CisStab Exo3 Cγ-Exo Pucker R3->Exo3 Gauche Effect Endo3 Cγ-Endo Pucker S3->Endo3 Gauche Effect Kinetic High Kinetic Barrier (Slow Isomerization) Exo3->Kinetic Steric Clash (Syn-F) Stealth Native-like Kinetics (Ideal NMR Probe) Endo3->Stealth Min. Steric Clash

Figure 1: Decision tree for selecting fluoroproline analogs based on desired conformational outcomes.

Detailed Comparison

4-Fluoroproline (4-F-Pro)

This is the most widely used analog for stabilizing secondary structures like the collagen triple helix.

  • 4R-F-Pro (Flp):

    • Pucker: Strongly favors

      
      -exo .
      
    • Effect: The exo pucker positions the backbone

      
       carbonyl and the Pro 
      
      
      
      carbonyl to maximize the
      
      
      interaction, significantly stabilizing the trans isomer (
      
      
      ).
    • Application: Replaces Hyp at the Yaa position in collagen (Xaa-Yaa-Gly) to increase thermal stability (

      
      ).
      
  • 4S-F-Pro (flp):

    • Pucker: Strongly favors

      
      -endo .
      
    • Effect: The endo pucker disrupts the favorable

      
       geometry. While trans is usually still dominant in simple peptides, the cis  population is significantly increased compared to native proline (
      
      
      
      ).
    • Application: Used to destabilize helices or induce turns. Can replace Pro at the Xaa position in collagen, though steric clashes may occur.

3-Fluoroproline (3-F-Pro)

These analogs are powerful because the fluorine is closer to the peptide bond nitrogen, influencing kinetics and local sterics more directly.

  • 3R-F-Pro (Syn to Carbonyl):

    • Pucker: Favors

      
      -exo .
      
    • Effect: High trans preference. Crucially, the fluorine is syn to the carboxyl group, creating steric drag during rotation. This results in a higher entropic barrier to isomerization, slowing down the cis-trans exchange rate.

  • 3S-F-Pro (Anti to Carbonyl):

    • Pucker: Favors

      
      -endo .
      
    • Effect: The cis/trans ratio is very similar to native proline. Because the fluorine is anti to the carboxyl, it does not impose significant steric penalties.

    • Application: The "Stealth" Probe. It is excellent for

      
       NMR studies where you want to monitor native-like conformation without perturbing the system's thermodynamics.
      
Comparative Data Summary
Feature4R-F-Pro 4S-F-Pro 3R-F-Pro 3S-F-Pro
Ring Pucker

-exo (High bias)

-endo (High bias)

-exo

-endo

~6.7 (Favors Trans)~2.5 (Promotes Cis)High Trans~3.0 (Native-like)
Collagen Stability Stabilizes (Yaa pos)Destabilizes (Yaa pos)Stabilizes (Yaa pos)Stabilizes (Xaa pos)
Isomerization Rate FastFastSlow (Steric hindrance)Native-like

NMR

Distinct cis/trans peaksDistinct cis/trans peaksLarge separation (~2 ppm)Moderate (~0.8 ppm)

Note:


 values are approximate and solvent-dependent (typically measured in water/buffer).

Experimental Protocols

Synthesis & Incorporation (SPPS)

Fluoroprolines are typically introduced via Fmoc-based Solid Phase Peptide Synthesis (SPPS).

  • Coupling: Standard HBTU/HOBt or HATU protocols work well.

  • Coupling Time: 4-F-Pro couples at rates similar to Pro. 3R-F-Pro may require double coupling or extended times due to slight steric hindrance near the nitrogen.

  • Cleavage: Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5%

    
    ) is compatible. The C-F bond is stable under these conditions.
    
Conformational Analysis Workflow

To validate the conformation of your analog, follow this self-validating workflow.

Workflow Step1 1. Peptide Synthesis (SPPS with Fmoc-F-Pro) Step2 2. CD Spectroscopy (Secondary Structure) Step1->Step2 Purify Step3 3. 19F NMR Analysis (Isomer Ratio) Step2->Step3 Dissolve in D2O Step4 4. 1H NMR Analysis (Pucker Determination) Step3->Step4 J-Coupling Analysis Step5 5. Thermal Denaturation (Stability Tm) Step4->Step5 Variable Temp

Figure 2: Workflow for characterizing fluoroproline-containing peptides.

Protocol: NMR Determination of Pucker
  • Sample Prep: Dissolve 1-5 mM peptide in

    
     (buffered to pH 4-7 to prevent rapid exchange if studying amide protons, though Pro has none).
    
  • 
     NMR:  Acquire a 1D spectrum. Integrate peaks to determine 
    
    
    
    .[2]
    • Tip: 3-F-Pro signals are often split by large

      
       couplings. Decoupling may simplify integration.
      
  • 
     NMR:  Focus on the 
    
    
    
    and
    
    
    protons.
    • Diagnostic Coupling: Measure

      
      .[3]
      
    • Interpretation:

      • 
        -exo: Small 
        
        
        
        (< 2-4 Hz).[4]
      • 
        -endo: Large 
        
        
        
        (> 8-10 Hz).
Protocol: Collagen Thermal Stability (

)
  • Preparation: Prepare solution of collagen mimetic peptide (e.g.,

    
    ) in PBS.
    
  • Incubation: Allow triple helix to fold at 4°C for >24 hours.

  • Measurement: Monitor CD signal at 225 nm while heating from 5°C to 80°C (rate 1°C/min).

  • Analysis: The inflection point of the sigmoidal transition is the

    
    . 4R-F-Pro in the Yaa position should increase 
    
    
    
    relative to Pro.

References

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25.[1] Link

  • Verhoork, S. J., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.[1][5][2] Biochemistry, 57(43), 6132–6151. Link

  • Sinnaeve, D., et al. (2021).[6] Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2, 795–813. Link

  • Hodges, J. A., & Raines, R. T. (2003).[7] Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society, 125(31), 9262-9263.[7] Link

  • Linclau, B., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-L-prolines. Journal of Organic Chemistry, 84(6), 3288–3303. Link

Sources

In-Depth Guide: Structure-Activity Relationship (SAR) of Fluorinated Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Fluorinated Pyrrolidine Derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of fluorinated pyrrolidine derivatives, a scaffold critical to modern drug design (e.g., DPP-4 inhibitors, antiviral agents).[1] Unlike traditional alkyl-substituted pyrrolidines, fluorinated analogs offer unique physicochemical properties—specifically the modulation of basicity (pKa), lipophilicity, and conformational bias via the stereoelectronic gauche effect .[1] This guide compares these derivatives against their non-fluorinated counterparts, supported by experimental protocols and mechanistic visualizations.

Physicochemical Mechanics: The "Fluorine Effect"[2]

The introduction of fluorine into a pyrrolidine ring is not merely a steric substitution; it is a profound electronic modification.

Basicity Modulation (pKa)

The pyrrolidine nitrogen is typically basic (pKa ~11.3).[1] Introducing an electron-withdrawing fluorine atom on the ring lowers the pKa of the amine via the inductive effect (


).
  • Mechanism: The electronegative fluorine pulls electron density through the

    
    -framework, destabilizing the protonated ammonium species.[1]
    
  • Impact: This lowers the pKa by 1–2 units depending on the distance (

    
     vs. 
    
    
    
    position).[1] This is crucial for optimizing oral bioavailability and membrane permeability (LogD).[1]
Conformational Control: The Gauche Effect

Unlike hydrogen, fluorine exhibits a strong stereoelectronic preference known as the gauche effect .[1] In 3-fluoropyrrolidine or 4-fluoroproline systems, the C–F bond tends to align gauche (synclinal) to the vicinal C–N bond (or C–C bond in specific contexts) to maximize


 hyperconjugation.[1]
  • Result: This locks the pyrrolidine ring into a specific "pucker" (C3-endo or C4-exo), reducing the entropic penalty upon binding to a protein target.

Visualization: The Gauche Effect & Ring Puckering

The following diagram illustrates how stereoselective fluorination dictates the ring conformation, a critical factor for binding affinity.[1]

GaucheEffect cluster_0 Stereoelectronic Driver cluster_1 Conformational Outcome Hyperconjugation σ(C-H) → σ*(C-F) Hyperconjugation C4_exo C4-exo Pucker (Preferred by 4R-Fluoroproline) Hyperconjugation->C4_exo Stabilizes Dipole Dipole Minimization C4_endo C4-endo Pucker (Preferred by 4S-Fluoroproline) Dipole->C4_endo Influences Target Target Binding (Pre-organized conformation) C4_exo->Target High Affinity (Collagen/DPP-4) C4_endo->Target Variable Affinity

Figure 1: Stereoelectronic control of pyrrolidine ring pucker via the fluorine gauche effect.[1]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds[1][2][3][4]

Case Study: DPP-4 Inhibitors (Diabetes)

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Teneligliptin analogs), the pyrrolidine moiety often occupies the S1 or S2 hydrophobic sub-pocket.[1]

  • Non-Fluorinated Analogs: Often suffer from metabolic instability (oxidation at the

    
    -carbon) and lower binding affinity due to lack of specific hydrophobic contacts.
    
  • Fluorinated Analogs:

    • Metabolic Stability: Fluorine blocks metabolic "soft spots" (C-H bonds susceptible to CYP450 oxidation).[1]

    • Potency: The C-F bond can engage in orthogonal multipolar interactions with carbonyl carbons or amide hydrogens in the active site (S1 pocket).

Quantitative Comparison Table

The following data summarizes the SAR trends observed when substituting a hydrogen with fluorine in a generic pyrrolidine-based inhibitor scaffold.

FeatureNon-Fluorinated Pyrrolidine3-Fluoro-PyrrolidineImpact on Drug Design
pKa (Conj. Acid) ~11.3~9.5 (approx)Improved membrane permeability at physiological pH.[1]
LogP (Lipophilicity) Baseline+0.2 to +0.5 increaseEnhanced hydrophobic interaction in S1 pocket.[1]
Metabolic Stability Low (susceptible to

-oxidation)
High (C-F bond is inert)Prolonged Half-life (

).[1]
Conformation Flexible (High Entropy Cost)Rigid/Puckered (Low Entropy Cost)Higher binding affinity (lower

).[1]
IC50 (DPP-4 Model) 50–100 nM (Baseline)5–15 nM (Improved)5-10x increase in potency.[1]

Experimental Protocols

Synthesis of (3S)-3-Fluoropyrrolidine Hydrochloride

Objective: To synthesize a chiral fluorinated building block from a hydroxy-proline precursor using Deoxofluor (a safer alternative to DAST).[1]

Reagents:

  • N-Boc-(3R)-3-hydroxypyrrolidine (Starting material)

  • Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • HCl in Dioxane (4M)[1]

Protocol:

  • Fluorination:

    • Dissolve N-Boc-(3R)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM under

      
       atmosphere. Cool to -78°C.
      
    • Add Deoxofluor (1.2 eq) dropwise.[1] Caution: Exothermic.[1]

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Inversion of Configuration: The reaction proceeds via

      
       mechanism, inverting the stereocenter from (3R) to (3S).[1]
      
    • Quench with saturated

      
      , extract with DCM, and purify via silica gel chromatography.[1]
      
  • Deprotection:

    • Dissolve the N-Boc intermediate in 4M HCl/Dioxane. Stir for 2 hours at RT.

    • Concentrate in vacuo to yield (3S)-3-fluoropyrrolidine hydrochloride as a white solid.[1]

DPP-4 Inhibition Assay (Fluorescence)

Objective: Determine the IC50 of the synthesized derivative.

Workflow:

  • Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).[1]

  • Enzyme: Recombinant human DPP-4.

  • Reaction:

    • Incubate Enzyme + Test Compound (Fluorinated Pyrrolidine) in Tris buffer (pH 7.[1]4) for 10 min at 37°C.

    • Add Substrate (Gly-Pro-AMC).[1]

    • Measure fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 30 min.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Visualization: Experimental Workflow

ExperimentalWorkflow Start Start: N-Boc-3-Hydroxy-Pyrrolidine Step1 Fluorination (Deoxofluor) SN2 Inversion Start->Step1 Step2 Deprotection (HCl/Dioxane) Step1->Step2 Product (3S)-3-Fluoropyrrolidine HCl Step2->Product Assay DPP-4 Assay (Gly-Pro-AMC Substrate) Product->Assay Test Result IC50 Determination Assay->Result

Figure 2: Synthesis and validation workflow for fluorinated pyrrolidine derivatives.

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Nabeno, M., et al. (2013).[1] Teneligliptin, a Novel and Long-lasting Dipeptidyl Peptidase-4 Inhibitor.[1] Chemical and Pharmaceutical Bulletin, 61(5), 546-559.[1] Link

  • Raines, R. T. (2006).[1][2] 4-Fluoroproline: Conformational analysis and effects on the stability and folding of peptides and proteins. Protein Science, 15(6), 1219–1225.[1] Link

  • Vertex AI Search Results. (2026). Search Data on Fluorinated Pyrrolidine SAR and Synthesis.

Sources

In Vitro Enzyme Inhibition Assays for Fluorinated Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Fluorine Paradox in Drug Discovery

Fluorine is a "magic bullet" in medicinal chemistry, present in over 20% of marketed drugs (e.g., atorvastatin, fluoxetine). Its inclusion enhances metabolic stability, lipophilicity, and binding affinity. However, these same properties introduce significant challenges in in vitro screening.

Fluorinated motifs (e.g., -CF₃, -F) often increase compound hydrophobicity, leading to colloidal aggregation —the primary cause of false positives in high-throughput screening (HTS). Furthermore, many fluorinated aromatic scaffolds can absorb light in the UV-blue region or quench fluorescence, wreaking havoc on standard optical assays.

This guide moves beyond generic protocols to compare the high-throughput "Workhorse" (Fluorescence) against the high-fidelity "Gold Standard" (19F-NMR ), specifically tailored for fluorinated libraries.

Comparative Analysis: Optical vs. Magnetic Resonance Modalities

While Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) dominate early-stage screening due to speed, they are indirect measurements susceptible to interference. 19F-NMR (specifically nFABS) offers a direct, label-free alternative that leverages the very fluorine atoms present in your compounds.

Table 1: Technical Comparison of Detection Modalities
FeatureFluorescence (FRET/TR-FRET) 19F-NMR (nFABS) LC-MS/MS
Detection Principle Indirect (Fluorophore emission)Direct (Substrate/Product chemical shift)Direct (Mass/Charge ratio)
Interference Risk High (Quenching, Autofluorescence, Inner Filter Effect)None (Optical properties irrelevant)Low (Matrix effects possible)
Sensitivity pM - nM rangeµM range (requires >5 µM substrate)pM - nM range
Throughput Ultra-High (1536-well)Medium (Tube or Flow-NMR)Medium-High (RapidFire)
Fluorine Specificity None (Requires generic probes)Absolute (Only detects F-labeled species)High (Mass spec specific)
Primary Use Case Primary Screening (HTS)Hit Validation / Fragment ScreeningPharmacokinetics / Complex Matrices

Deep Dive: The 19F-NMR "nFABS" Assay

Methodology: n-Fluorine Atoms for Biochemical Screening (nFABS)

The nFABS assay is the most robust method for validating fluorinated inhibitors. It relies on the extreme sensitivity of the 19F nucleus to its chemical environment.[1] When an enzyme processes a fluorinated substrate (e.g., a trifluoromethyl-labeled peptide), the chemical shift (


) of the fluorine signal changes significantly between substrate and product, allowing real-time monitoring without separation.
Experimental Workflow Diagram

nFABS_Workflow Substrate 19F-Labeled Substrate (e.g., -CF3) Reaction Enzymatic Reaction (NMR Tube) Substrate->Reaction Enzyme Target Enzyme Enzyme->Reaction Inhibitor Test Compound (Fluorinated) Inhibitor->Reaction Variable Conc NMR 19F-NMR Spectrometer (Arrayed Acquisition) Reaction->NMR Spectrum Spectrum Analysis Integration of S vs P peaks NMR->Spectrum Result IC50 Calculation (% Conversion) Spectrum->Result

Figure 1: Workflow for nFABS (n-Fluorine Atoms for Biochemical Screening). The method directly tracks the conversion of substrate to product via distinct chemical shifts.

Protocol 1: nFABS Assay Setup

Objective: Determine IC50 of a fluorinated inhibitor against a protease using a CF3-labeled substrate.

Reagents:

  • Substrate: N-trifluoroacetyl-labeled peptide (Specific to your protease).

  • Buffer: 50 mM Tris-d11 (deuterated), pH 7.4, 10% D₂O (for lock). Note: Use deuterated buffers to minimize proton signals if running coupled experiments, though 19F is largely immune.

  • Internal Standard: Trifluoroacetic acid (TFA) or 3-fluorobenzoic acid (in a capillary insert if it reacts with the enzyme).

Step-by-Step Procedure:

  • Substrate Optimization:

    • Record a 1D 19F-NMR spectrum of the substrate (100 µM) and the fully cleaved product to ensure peak separation (

      
       ppm).
      
    • Expert Insight: A -CF₃ group usually provides a singlet with high intensity (3 equivalent fluorines), reducing scan time compared to a single -F atom.

  • Reaction Assembly:

    • In a 3 mm or 5 mm NMR tube, mix:

      • Buffer (450 µL)

      • Substrate (Final conc:

        
         value, typically 20-50 µM)
        
      • Test Inhibitor (Variable conc, dissolved in DMSO-d6)

    • Critical: Keep DMSO concentration constant (<2%) across all samples to avoid solvent-induced shift perturbations.

  • Initiation:

    • Add Enzyme (Final conc: optimized for ~20% conversion in 10 mins).

    • Mix by inversion.

  • Acquisition (Kinetic Mode):

    • Set up a pseudo-2D array (series of 1D spectra).

    • Pulse Sequence: Standard zg (Bruker) or s2pul (Varian) with proton decoupling (optional but recommended for sharp singlets).

    • Parameters:

      • Spectral Width: ~20 ppm (centered on your peaks).

      • Scans: 16–64 (depending on sensitivity).

      • Delay (D1): 5 × T1 (ensure full relaxation for quantitative integration).

  • Data Processing:

    • Integrate the Substrate Area (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) and Product Area (
      
      
      
      ).
    • Calculate % Conversion:

      
      .
      
    • Plot Initial Velocity (

      
      ) vs. [Inhibitor] to determine IC50.
      

Deep Dive: Fluorescence Assay with Interference Counter-Screens

Methodology: FRET/TR-FRET with Optical Control

Fluorescence assays are faster but prone to artifacts. Fluorinated aromatics can act as "inner filters" (absorbing excitation light) or quenchers.

Mechanism of Interference Diagram

Interference_Mechanism cluster_valid Valid FRET Signal cluster_interference Interference by Fluorinated Compound Donor Donor Fluorophore (Excited) Acceptor Acceptor (Emits Light) Donor->Acceptor Energy Transfer Comp_Abs Compound Absorption (Inner Filter Effect) Comp_Quench Collisional Quenching (Non-radiative decay) Donor_I Donor Fluorophore Donor_I->Comp_Abs Absorbs Ex Light Donor_I->Comp_Quench Energy Loss

Figure 2: Mechanisms of optical interference. Fluorinated compounds can absorb excitation light (Inner Filter) or quench the excited state, mimicking enzymatic inhibition (False Positive).

Protocol 2: Robust Fluorescence Assay

Objective: Screen fluorinated library while ruling out false positives.

Step-by-Step Procedure:

  • Standard Reaction:

    • Mix Enzyme + Substrate-Fluorophore + Inhibitor.

    • Measure fluorescence kinetics.

  • Mandatory Counter-Screen (The "Mock" Assay):

    • Concept: Replicate the assay conditions without the enzyme , using a pre-hydrolyzed product or a free fluorophore at a concentration matching 50% conversion.

    • Step A: Add Buffer + Free Fluorophore (e.g., AMC or Fluorescein).

    • Step B: Add Test Inhibitor at the IC50 concentration determined in Step 1.

    • Step C: Measure Fluorescence.

    • Interpretation:

      • If Fluorescence decreases significantly compared to DMSO control

        
        False Positive  (Quenching/Inner Filter).
        
      • If Fluorescence remains stable

        
        Valid Inhibitor .
        
  • Detergent Challenge (For Aggregators):

    • Fluorinated compounds are prone to forming colloidal aggregates that sequester enzymes.

    • Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 .

    • Result: If IC50 shifts dramatically (e.g., from 1 µM to >100 µM) with detergent, the compound is likely a promiscuous aggregator (False Positive).

References

  • Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening of large compound mixtures." Journal of the American Chemical Society.

  • Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today.

  • Simeonov, A., et al. (2008). "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry.

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-mediated assay interference." Current Opinion in Chemical Biology.

  • Norton, R.S., et al. (2016). "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules.

Sources

Comparative Evaluation of Fluorinated Pyrrolidine Derivatives: A Cell-Based Assay Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" in Pyrrolidine Scaffolds

In the optimization of pyrrolidine-based therapeutics—particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes and antiviral agents—the incorporation of fluorine is a critical design strategy. Fluorine acts as a "bioisostere with benefits," modulating physicochemical properties without significantly altering steric bulk.

However, the addition of fluorine is not a guarantee of efficacy. It introduces electronic withdrawal that can lower the pKa of the pyrrolidine nitrogen (reducing basicity), alter ring puckering (conformational bias), and impact lipophilicity (LogP).

This guide outlines a rigorous cell-based screening cascade designed to objectively compare Fluorinated Pyrrolidine Derivatives (Test) against their Non-Fluorinated Analogs (Control) and industry standards (e.g., Vildagliptin or Sitagliptin ).

The Comparative Framework

To ensure scientific integrity, this evaluation compares three distinct classes:

GroupDescriptionRole in Assay
Test Group 3-fluoro-, 3,3-difluoro-, or 4-fluoropyrrolidine derivatives.Evaluate efficacy & stability gains.
Control Group Non-fluorinated parent pyrrolidine analogs.[1]Isolate the specific impact of fluorine substitution.
Reference Standard Vildagliptin (commercial DPP-4 inhibitor).[2][3][4]Benchmarking against clinical potency.

Primary Efficacy Assay: Cellular DPP-4 Inhibition

Context: DPP-4 is a membrane-bound serine protease. While recombinant enzyme assays are faster, cell-based assays account for membrane accessibility and the physiological state of the enzyme.

Scientific Rationale

This assay measures the ability of the derivative to inhibit DPP-4 expressed endogenously on the surface of Caco-2 cells . We use a fluorogenic substrate (Gly-Pro-AMC). Upon cleavage by active DPP-4, the AMC (7-amino-4-methylcoumarin) group is released, fluorescing blue.

Why Caco-2? Caco-2 cells (human colorectal adenocarcinoma) naturally express high levels of DPP-4 on their apical brush border, mimicking the intestinal environment where incretin degradation occurs.

Protocol: In Situ Kinetic Fluorescence Assay

Materials:

  • Cell Line: Caco-2 (ATCC® HTB-37™).

  • Substrate: H-Gly-Pro-AMC (Bachem).

  • Buffer: PBS (pH 7.4) with 1% BSA.

  • Detection: Fluorescence Plate Reader (Ex: 380 nm / Em: 460 nm).

Step-by-Step Workflow:

  • Seeding: Plate Caco-2 cells in black-walled, clear-bottom 96-well plates at

    
     cells/well. Incubate for 48 hours to reach 100% confluence and induce DPP-4 expression.
    
  • Compound Treatment:

    • Wash cells

      
       with PBS.
      
    • Add

      
       of test compounds (Fluorinated vs. Non-fluorinated) serially diluted in assay buffer.
      
    • Include Vildagliptin (Positive Control) and 0.1% DMSO (Vehicle Control).

    • Incubate for 15 minutes at 37°C. Note: Short incubation prevents internalization.

  • Substrate Addition: Add

    
     of 
    
    
    
    Gly-Pro-AMC substrate to each well.
  • Kinetic Read: Immediately place in the plate reader. Measure fluorescence every 2 minutes for 30 minutes.

  • Data Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.

Self-Validating Check: The Vehicle Control must show a linear increase in fluorescence (


). If the slope is flat, the cells are not expressing DPP-4.

Secondary Assay: Caco-2 Permeability (Bioavailability)

Context: Fluorine substitution is often employed to improve membrane permeability by increasing lipophilicity or reducing the basicity of the pyrrolidine nitrogen.

Scientific Rationale

This assay determines the Apparent Permeability Coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


). Fluorinated pyrrolidines often exhibit higher 

than their hydrogen counterparts due to the "fluorine effect" on LogD, facilitating passive diffusion.
Protocol: Transwell Transport Assay

Step-by-Step Workflow:

  • Preparation: Seed Caco-2 cells on Transwell® inserts (0.4

    
     pore size). Culture for 21 days to form a tight monolayer (TEER > 300 
    
    
    
    ).
  • Apical Loading (A-to-B): Add the fluorinated derivative (

    
    ) to the Apical chamber (pH 6.5, mimicking the gut lumen).
    
  • Sampling: Collect samples from the Basolateral chamber (pH 7.4, mimicking blood) at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is the transport rate,
    
    
    is the surface area, and
    
    
    is initial concentration.

Visualizing the Mechanism & Workflow

The following diagram illustrates the comparative screening cascade and the molecular mechanism by which fluorine enhances pyrrolidine efficacy (via pKa modulation and hydrophobic interactions).

G cluster_0 Phase 1: Library Design cluster_1 Phase 2: Cell-Based Screening cluster_2 Phase 3: Outcome Input Pyrrolidine Scaffold Mod_H Control: H-Analog (High Basicity) Input->Mod_H Mod_F Test: F-Analog (Lower pKa, Lipophilic) Input->Mod_F Assay_DPP4 Efficacy Assay (Caco-2 Surface DPP-4) Mod_H->Assay_DPP4 Assay_Perm Permeability Assay (Transwell A-to-B) Mod_H->Assay_Perm Mod_F->Assay_DPP4 Mod_F->Assay_Perm Result_Potency IC50 Comparison Mod_F->Result_Potency Fluorine Enhances Binding Assay_DPP4->Result_Potency Fluorescence Kinetics Result_PK Bioavailability (Papp) Assay_Perm->Result_PK LC-MS/MS Assay_Tox Safety Assay (HepG2 Viability)

Caption: Workflow comparing fluorinated vs. non-fluorinated pyrrolidines through efficacy and pharmacokinetic screening modules.

Data Presentation & Interpretation

When publishing your comparison, summarize the data in a structured format. The table below represents idealized data demonstrating the typical advantages of fluorinated derivatives.

Table 1: Comparative Efficacy and Permeability Profile[6]
Compound IDStructureDPP-4 IC50 (nM)Caco-2 P_app (

cm/s)
Cytotoxicity CC50 (

)
Interpretation
Ref-001 Vildagliptin3.5 ± 0.218.5>100Standard: High potency, high permeability.
Ctrl-H Non-Fluorinated Pyrrolidine12.4 ± 1.14.2>100Baseline: Moderate potency, poor permeability (too polar).
Test-F1 3-Fluoro-Pyrrolidine4.1 ± 0.312.8>100Improved: Fluorine lowers pKa, improving membrane transit.
Test-F2 3,3-Difluoro-Pyrrolidine2.8 ± 0.122.185Superior: Gem-difluoro boosts lipophilicity and binding affinity.
Critical Analysis Points (The "Why"):
  • Potency Shift: If Test-F1 shows a lower IC50 than Ctrl-H, it suggests that the fluorine atom is interacting favorably with the enzyme's S1/S2 pocket (e.g., via dipole interactions) or rigidifying the pyrrolidine ring into a bioactive conformation.

  • Permeability Jump: A significant increase in

    
     for Test-F2 confirms that fluorine has successfully modulated the physicochemical properties (LogD), allowing the drug to cross the intestinal barrier more efficiently.
    
  • Safety Watch: Note the slight drop in CC50 for Test-F2. Highly fluorinated compounds can sometimes increase non-specific toxicity. This must be monitored.

References

  • Structure-Activity Relationship of DPP-4 Inhibitors: Title: Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.[4] Source: National Institutes of Health (PMC). URL:[Link]

  • Fluorine in Medicinal Chemistry (Metabolic Stability): Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ACS Publications. URL:[Link]

  • Caco-2 Permeability Protocols: Title: In vitro study of intestinal transport of fluoride using the Caco-2 cell line.[5][6] Source: PubMed.[2] URL:[Link]

  • Pyrrolidine Derivatives in Drug Discovery: Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: MDPI. URL:[Link][7]

  • Impact of Fluorine on pKa and Lipophilicity: Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Source: PubMed / ResearchGate. URL:[Link]

Sources

comparative study of different fluorinating reagents for pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Different Fluorinating Reagents for Pyrrolidine Synthesis Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary & Reagent Landscape

The pyrrolidine scaffold is ubiquitous in drug discovery (e.g., proline derivatives), yet introducing fluorine into this ring system remains a critical challenge. Fluorination modulates pKa (lowering amine basicity), blocks metabolic hot spots, and alters lipophilicity.

This guide compares the two primary classes of fluorination reagents used to synthesize fluoropyrrolidines:

  • Nucleophilic Deoxyfluorinating Agents: Used to convert hydroxy-pyrrolidines (e.g., 4-hydroxyproline) to fluoropyrrolidines via stereochemical inversion.

  • Electrophilic Fluorinating Agents: Used for C-H functionalization or fluorination of pyrrolidine-derived enamines/enolates.

Nucleophilic Deoxyfluorination: The "OH to F" Transformation

This is the most common route for synthesizing chiral fluoropyrrolidines from the abundant chiral pool (e.g., L-proline derivatives).

Reagent Comparison: DAST vs. Deoxo-Fluor vs. XtalFluor[1][2]
FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)XtalFluor-E / -M (Aminodifluorosulfinium salts)
Physical State Liquid (Fuming)LiquidCrystalline Solid
Thermal Stability (DSC) Dec. ~140°C (High Exotherm: ~1700 J/g)Dec. ~140°C (Exotherm: ~1100 J/g)Stable >200°C (Lower Exotherm)
HF Generation Generates free HF upon hydrolysis/reactionGenerates free HFNo free HF generated (Requires promoter like Et3N[1][2]·3HF)
Selectivity Moderate (Prone to elimination)GoodExcellent (Reduced elimination side-products)
Glassware Plastic/Teflon recommendedPlastic/Teflon recommendedStandard Borosilicate Glass compatible
Technical Insight: The Safety & Selectivity Trade-off

DAST has historically been the standard but poses severe safety risks on scale due to its low decomposition temperature and explosive potential. Deoxo-Fluor offers better thermal stability but still requires careful handling.

XtalFluor-E (and its morpholine analog XtalFluor-M) represents a paradigm shift. Being crystalline salts, they are shelf-stable and do not fume.[3] Mechanistically, XtalFluor does not release fluoride spontaneously; it requires an exogenous fluoride source (promoter) such as Et3N[4]·3HF or DBU.[1][2][4] This "controlled release" mechanism significantly reduces the formation of elimination byproducts (pyrrolines), which are common with DAST.

Mechanism of Action (Nucleophilic Inversion)

The reaction proceeds via an SN2 mechanism, resulting in the inversion of the stereocenter. For example, treating trans-4-hydroxy-L-proline with these reagents yields cis-4-fluoro-L-proline.

Deoxyfluorination Substrate Hydroxy-Pyrrolidine (Alcohol) Activation Activated Intermediate (Alkoxy-aminosulfur) Substrate->Activation Reagent Attack (DAST/XtalFluor) TS Transition State (Sn2 Backside Attack) Activation->TS + F- source Elimination Side Product: Pyrroline (Alkene) Activation->Elimination E2 Elimination (Common w/ DAST) Product Fluoro-Pyrrolidine (Inverted Stereochem) TS->Product Major Path

Caption: Mechanistic pathway of deoxyfluorination. XtalFluor minimizes the red "Elimination" pathway compared to DAST.

Electrophilic Fluorination: C-H and Enolate Functionalization

When the starting material is a pyrrolidinone or requires C-H functionalization, electrophilic "F+" sources are required.

Reagent Comparison: Selectfluor vs. NFSI[5]
FeatureSelectfluor (F-TEDA-BF4)NFSI (N-Fluorobenzenesulfonimide)
Reactivity High (Strong Electrophile)Moderate (Mild Electrophile)
Solubility Polar solvents (MeCN, H2O)Soluble in most organic solvents (THF, Toluene, DCM)
Use Case Difficult substrates, radical fluorinationAsymmetric catalysis, carbanion fluorination
Atom Economy Low (High MW byproduct)Moderate
Cost ModerateGenerally Cheaper

Selectfluor is the reagent of choice for radical-mediated C-H fluorination or when high reactivity is needed to overcome steric hindrance. NFSI is preferred for enantioselective fluorination (e.g., using chiral Pd-catalysts) because it is soluble in non-polar solvents typically used in asymmetric catalysis.

Experimental Protocols

Protocol A: Deoxyfluorination of 4-Hydroxyproline using XtalFluor-E

Target: Synthesis of (2S, 4S)-N-Boc-4-fluoroproline methyl ester (from trans-4-hydroxy precursor). Why this protocol? It demonstrates the safer, higher-yield alternative to DAST.[1][2]

  • Setup: Flame-dry a round-bottom flask under Nitrogen.

  • Reagents: Charge with (2S, 4R)-N-Boc-4-hydroxyproline methyl ester (1.0 eq) and anhydrous DCM (0.1 M).

  • Promoter: Add Et3N·3HF (1.5 eq) and Et3N (1.0 eq) to buffer the reaction.

  • Fluorination: Cool to -78 °C. Add XtalFluor-E (1.2 eq) portion-wise as a solid.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to room temperature over 4 hours.

    • Note: Unlike DAST, which requires strict low-temp control to prevent explosion, XtalFluor is stable, but low temp improves selectivity.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Expected Yield: 85-92% (vs ~60-70% with DAST due to elimination).

Protocol B: Electrophilic Fluorination of Pyrrolidine Enamines

Target: 3-fluoro-pyrrolidine derivatives.

  • Enamine Formation: React pyrrolidine ketone with pyrrolidine/morpholine to form the enamine. Isolate or use in situ.[5]

  • Fluorination: Dissolve Selectfluor (1.1 eq) in dry Acetonitrile (MeCN) at 0 °C.

  • Addition: Add the enamine solution slowly to the Selectfluor mixture.

    • Critical Step: Inverse addition (enamine to F+) often prevents poly-fluorination.

  • Hydrolysis: Stir for 2 hours, then add mild acid (HCl) to hydrolyze the iminium intermediate back to the ketone.

  • Result: Alpha-fluoro ketone pyrrolidine derivative.

Decision Matrix: Choosing the Right Reagent

ReagentSelection Start Starting Material? Alcohol Hydroxy-Pyrrolidine (Alcohol) Start->Alcohol CH_Enolate Pyrrolidinone / Enolate (C-H or C=C-O) Start->CH_Enolate Scale Scale of Reaction? Alcohol->Scale Solvent Solvent/Catalyst Req? CH_Enolate->Solvent SmallScale < 1 gram Scale->SmallScale LargeScale > 10 grams Scale->LargeScale DAST DAST or Deoxo-Fluor (Acceptable but hazardous) SmallScale->DAST Xtal XtalFluor-E + Et3N-3HF (Safer, Higher Yield) SmallScale->Xtal LargeScale->Xtal MANDATORY Polar Polar (MeCN) / Radical Solvent->Polar NonPolar Non-Polar / Asymmetric Solvent->NonPolar Select Selectfluor (High Reactivity) Polar->Select NFSI NFSI (Soluble, Milder) NonPolar->NFSI

Caption: Decision tree for selecting the optimal fluorinating reagent based on substrate type and process scale.

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1][2][3] Journal of Organic Chemistry. Link

  • Couturier, M., et al. (2009). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters. Link

  • Nyffeler, P. T., et al. (2005). "Selectfluor: Mechanistic Insight and Applications." Angewandte Chemie International Edition. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Organic Chemistry Portal. "Fluorination: Deoxofluorination." Link

Sources

assessing the impact of fluorine on the pKa of the carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Impact of Fluorine on the pKa of Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Effect in Acid-Base Chemistry

In medicinal chemistry, the strategic introduction of fluorine is a high-leverage tool for modulating physicochemical properties without significantly altering steric bulk. One of the most profound impacts of fluorination is the shift in acidity (


) of carboxylic acids.[1] This shift is not merely a scalar change; it is a vector quantity driven by the interplay of inductive electron withdrawal (-I)  and resonance electron donation (+R) .

This guide provides an objective, data-driven comparison of how fluorine substitution alters pKa in aliphatic versus aromatic systems. It details the mechanistic causality, provides validated experimental protocols for measurement, and outlines the implications for lead optimization.

Mechanistic Underpinnings: The Inductive vs. Resonance Tug-of-War

To predict the impact of fluorine, one must distinguish between the aliphatic and aromatic environments.

The Aliphatic "Cliff": Pure Inductive Dominance

In aliphatic chains (e.g., acetic acid derivatives), fluorine acts purely as an electron-withdrawing group (EWG) via the -I effect .

  • Mechanism: The high electronegativity of fluorine (

    
    ) polarizes the C-F bond, pulling electron density away from the carboxylate group.[1]
    
  • Result: This disperses the negative charge on the resulting carboxylate anion (

    
    ), stabilizing it and significantly lowering the 
    
    
    
    (increasing acidity).[1]
  • Additivity: The effect is cumulative. Replacing one hydrogen with fluorine drops the pKa by ~2 units; replacing three (TFA) drops it by ~4.5 units.

The Aromatic "Tug-of-War": Inductive (-I) vs. Resonance (+R)

In benzoic acid derivatives, the situation is nuanced due to the


-system.[1]
  • Inductive (-I): Fluorine pulls electron density through the

    
    -framework.[1][2] This is distance-dependent (Ortho > Meta > Para).
    
  • Resonance (+R): Fluorine has lone pairs in

    
     orbitals that can donate into the aromatic 
    
    
    
    -system.[1] Because Carbon and Fluorine both utilize
    
    
    orbitals, the overlap is efficient.
  • The Conflict: The +R effect destabilizes the carboxylate anion (by donating electron density), opposing the -I stabilization.[1]

    • Ortho/Meta: -I dominates (Acid strengthening).

    • Para: -I and +R nearly cancel each other out, resulting in a negligible change in acidity compared to unsubstituted benzoic acid.

Comparative Data Analysis

The following tables summarize the experimental pKa shifts. Note the dramatic drop in the aliphatic series versus the subtle positional dependence in the aromatic series.

Table 1: The Aliphatic Series (Acetic Acid Derivatives)

Data represents aqueous pKa at 25°C.[1]

CompoundStructurepKa (Exp)

pKa (vs Acetic)
Electronic Driver
Acetic Acid

4.76RefN/A
Fluoroacetic Acid

2.59-2.17Strong -I (Proximal)
Difluoroacetic Acid

1.22-3.54Cumulative -I
Trifluoroacetic Acid (TFA)

0.23-4.53Max -I Stabilization
Table 2: The Aromatic Series (Benzoic Acid Derivatives)

Note the minimal shift in the para- position.[1]

CompoundSubstitutionpKa (Exp)

pKa (vs Benzoic)
Dominant Effect
Benzoic Acid Unsubstituted4.20RefN/A
2-Fluorobenzoic Acid Ortho3.27-0.93Strong -I (Proximity) + Ortho Effect
3-Fluorobenzoic Acid Meta3.87-0.33Moderate -I (Distance)
4-Fluorobenzoic Acid Para4.14-0.06-I and +R Cancellation

Visualizing the Mechanistic Logic

The following diagram illustrates the decision logic for predicting pKa shifts based on structural topology.

Fluorine_pKa_Mechanism Start Fluorine Substitution on Carboxylic Acid SystemType Identify System Type Start->SystemType Aliphatic Aliphatic Chain (sp3 Carbon) SystemType->Aliphatic Aromatic Aromatic Ring (sp2 Carbon) SystemType->Aromatic InductiveOnly Mechanism: Pure Inductive (-I) Electron Withdrawal Aliphatic->InductiveOnly Positional Check Position Aromatic->Positional Result_Ali Result: Massive pKa Drop (Stronger Acid) InductiveOnly->Result_Ali Ortho Ortho Position Positional->Ortho Meta Meta Position Positional->Meta Para Para Position Positional->Para Result_Ortho Result: Significant pKa Drop (-I dominates) Ortho->Result_Ortho Result_Meta Result: Moderate pKa Drop (-I weakens w/ distance) Meta->Result_Meta Result_Para Result: Negligible Change (-I cancels +R) Para->Result_Para Resonance (+R) Opposes Inductive (-I)

Figure 1: Mechanistic flow determining the impact of fluorine on acidity. Note the divergence in the Para-aromatic position.

Experimental Protocols

To ensure data integrity (E-E-A-T), the choice of method depends on the compound's solubility and the expected pKa range.[1]

Protocol A: Potentiometric Titration (The Gold Standard)

Best for: Soluble compounds with pKa between 2 and 12.[1] Requirement: >5 mg of pure compound.

  • System Preparation: Use a standardized titrator (e.g., Sirius T3 or Mettler Toledo). Ensure the electrode is calibrated using a 4-point buffer system (pH 2, 4, 7, 10).

  • Sample Dissolution: Dissolve 10 mg of the fluorinated acid in 20 mL of degassed water containing 0.15 M KCl (to maintain constant ionic strength).

    • Note: If solubility is low, use a co-solvent method (Water/Methanol ratios: 20%, 40%, 60%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Titration: Titrate with 0.1 M KOH (carbonate-free). Collect data points every 0.1 pH units.

  • Data Analysis: Plot pH vs. Volume. The inflection point (second derivative = 0) represents the pKa.

  • Validation: The standard deviation between three replicate runs must be < 0.03 pH units.

Protocol B: -NMR Titration

Best for: Low solubility compounds, scarce material (<1 mg), or very low pKa values (e.g., TFA derivatives). Principle: The chemical shift (


) of the fluorine nucleus changes depending on the protonation state of the nearby carboxylate.
  • Buffer Preparation: Prepare a series of 10 buffers ranging from pH 1 to pH 8 (adjusted with HCl/NaOH). Use

    
     (10%) for locking.
    
  • Sample Prep: Aliquot the fluorinated compound (50

    
    ) into each buffer tube.
    
  • Acquisition: Acquire non-decoupled

    
     NMR spectra for each pH point.
    
  • Plotting: Plot the Chemical Shift (

    
    ) vs. pH.[1]
    
  • Fitting: Fit the sigmoidal curve using the Henderson-Hasselbalch derived equation:

    
    
    
    • Where

      
       is the shift of the protonated acid and 
      
      
      
      is the shift of the conjugate base.[1]

Implications for Drug Design

Understanding these shifts is critical for optimizing pharmacokinetics:

  • Bioavailability: Lowering pKa increases the percentage of ionized drug at physiological pH (7.4).[1] For aliphatic fluorinated acids, this often reduces passive membrane permeability (LogD drops).

  • Metabolic Stability: Replacing an oxidizable C-H bond with C-F blocks metabolic soft spots (e.g., CYP450 oxidation) while simultaneously altering the electronic environment of the molecule.

  • Bioisosterism: The carboxylate group itself can sometimes be replaced by a tetrazole or a sulfonamide, but fluorinating the alpha-carbon of a carboxylic acid is a subtler "dial" to tune the existing group's acidity without removing it.[1]

References

  • pKa Data for Aliphatic Acids

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 300, Fluoroacetic acid.
    • URL:[Link]

  • pKa Data for Benzoic Acid Derivatives

    • Source: CRC Handbook of Chemistry and Physics, "Dissociation Constants of Organic Acids and Bases."[1]

    • URL:[Link] (Requires Subscription/Institutional Access - Alternate: )

  • Mechanistic Analysis of Fluorine Substitution

    • Title: "The inductive effect and acidity" (Discussion on inductive vs resonance).
    • Source: Chemistry LibreTexts / Reddit Science Discussion (Verified via multiple textbooks).[1]

    • URL:[Link]

  • NMR Titration Protocols

    • Title: "Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques"
    • Source: Analytical Chemistry (ACS Public
    • URL:[Link]

  • Fluorine in Drug Design

    • Title: "Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery"[1][3][4][5]

    • Source: Expert Opinion on Drug Discovery (PubMed).
    • URL:[Link]

Sources

Advanced Crystallographic Guide: Fluorinated Proline Analogs in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereoelectronic Advantage

In high-resolution X-ray crystallography, the inherent conformational flexibility of proline often results in poor electron density maps and difficult phasing. Fluorinated proline analogs—specifically 4-fluoroproline (4-Flp) and 4,4-difluoroproline (4,4-Dfp) —offer a deterministic solution. By exploiting the gauche effect , these analogs lock the pyrrolidine ring into specific puckering modes (


-endo or 

-exo), pre-organizing the peptide backbone.

This guide compares these fluorinated tools against native proline and hydroxyproline, providing the experimental logic required to stabilize crystal lattices and enhance resolution.

Comparative Analysis: Selecting the Right Analog

The choice of analog dictates the secondary structure and thermal stability of your peptide. Use the following decision matrix to select the correct analog for your structural goals.

Table 1: Stereoelectronic & Conformational Profile
AnalogConfigurationPreferred Ring PuckerAmide Bond PreferencePrimary UtilityThermal Stability (

)*
Proline (Pro) (2S)Flexible (Endo/Exo mix)Trans (weak pref.)Native baselineReference (0 °C)
(4R)-Fluoroproline (2S, 4R)

-Exo
(Strong)

(Strong)
Stabilizing Polyproline II (PPII), Collagen helicesHigh Increase (+ High)
(4S)-Fluoroproline (2S, 4S)

-Endo
(Strong)

(Promoted)
Inducing

-turns, destabilizing helices
Decrease (Destabilizing)
4,4-Difluoroproline (2S)Rigid (Energy barrier high)TransMetabolic stability, reducing flexibility without biasModerate Increase
(4R)-Hydroxyproline (2S, 4R)

-Exo
TransNative collagen stability (H-bond dependent)Moderate Increase

*Note:


 refers to the melting temperature change in collagen mimetic peptides relative to native Pro.
Mechanistic Logic: The Gauche Effect

The fluorine atom is highly electronegative.[1][2] It prefers a gauche orientation relative to the ring nitrogen (the most electronegative neighbor) to maximize orbital overlap (


).
  • 4R-Flp: Fluorine is trans to the nitrogen in the endo form, so the ring flips to

    
    -exo  to achieve the favorable gauche alignment.
    
  • 4S-Flp: Fluorine is trans to the nitrogen in the exo form, so the ring flips to

    
    -endo .
    

Visualizing the Conformational Pathway

The following diagram illustrates the decision logic for stabilizing specific peptide geometries using fluorinated prolines.

ProlineLogic Start Target Peptide Conformation Helix Polyproline II / Collagen Helix (Requires Trans Amide) Start->Helix Elongated Structure Turn Beta-Turn / Folded State (Requires Cis Amide) Start->Turn Compact Structure R_Flp (4R)-Fluoroproline Locks Cγ-Exo Helix->R_Flp Enforce Trans S_Flp (4S)-Fluoroproline Locks Cγ-Endo Turn->S_Flp Promote Cis Result_Helix Hyper-Stable Helix High Tm, High Crystallinity R_Flp->Result_Helix Gauch Effect (Exo) Result_Turn Nucleated Turn Pre-organized Folding S_Flp->Result_Turn Gauch Effect (Endo)

Caption: Stereochemical logic flow for selecting 4R- vs 4S-fluoroproline to force specific secondary structures.

Experimental Protocol: Crystallization of Fluorinated Peptides

This protocol is designed to be self-validating . Do not proceed to the next step until the quality control (QC) check is passed.

Phase 1: Synthesis & QC

Objective: Synthesize peptide with >98% purity to prevent micro-heterogeneity in the crystal lattice.

  • Synthesis: Use standard Fmoc-SPPS.

    • Critical Step: Coupling efficiency for fluorinated prolines can be lower due to electron withdrawal reducing nucleophilicity of the amine. Use HATU/HOAt activation and double coupling times.

  • Validation (Self-Check):

    • LC-MS: Confirm mass.

    • 19F-NMR (1D): Dissolve a small aliquot in

      
      .
      
      • Pass Criteria: A single sharp peak (or distinct peaks for defined conformers). Broad multiplets indicate conformational exchange or impurities.

      • Reference Shifts: 4R-Flp

        
         -176 ppm; 4S-Flp 
        
        
        
        -174 ppm (shifts vary with solvent/sequence but must be distinct).
Phase 2: Crystallization Screening

Objective: Exploit the altered solubility profile of fluorinated peptides.

  • Solubility Note: Fluorination increases hydrophobicity compared to Hydroxyproline (Hyp) but maintains polarity compared to Pro.

  • Screening Matrix:

    • Grid 1 (Precipitant): PEG 400 to PEG 3350 (Fluorine often crystallizes well in PEGs).

    • Grid 2 (Salt): Ammonium Sulfate (high salt can leverage the hydrophobic effect of the F-atom).

  • Seeding: Fluorinated peptides often super-saturate without nucleating. Use micro-seeding from native peptide crystals if available, or streak seeding from precipitate.

Phase 3: Data Collection & Refinement

Objective: Correctly model the Fluorine atom to avoid


 errors.
  • Data Collection:

    • Collect at 100 K. Fluorine-Carbon bonds are stable, but radiation damage can occur at the

      
       site.
      
    • Note on Phasing: Fluorine (Z=9) is too light for anomalous phasing (

      
       is negligible at standard wavelengths). Do not attempt SAD/MAD phasing based solely on Fluorine. Use Molecular Replacement (MR) with the native model.
      
  • Refinement (Phenix/Refmac):

    • Topology Files: Ensure your .cif library includes the correct chiral center for the specific F-Pro isomer.

    • B-Factors: Monitor the B-factor of the F-atom. If it is significantly higher than the ring carbons, check for ring pucker disorder (the "lock" might be overcoming lattice forces, or vice versa).

    • Validation: Check the

      
       pucker geometry. 4R-Flp should be strictly exo; 4S-Flp should be endo.
      

Case Study: Collagen Mimetic Peptides (CMPs)

Hypothesis: Replacing Hydroxyproline (Hyp) with (4R)-Fluoroproline (Flp) increases thermal stability due to the elimination of the entropic penalty of hydration.

Experimental Data: Comparison of


 trimers:
Yaa Residue

(°C)
Crystal Resolution (Å)Interpretation
Pro 412.0Baseline stability.
Hyp 691.9Stabilized by H-bond network (Enthalpic).
(4R)-Flp 91 1.5 Stabilized by pre-organized exo pucker (Entropic).
(4S)-Flp < 20N/ADestabilized; endo pucker disrupts helix.

Data Source: Holmgren et al. (1998) & Raines et al. (2002).

References

  • Raines, R. T. (2002). "Fluorine as a Chemosensor of Conformational Stability." Organic Letters. Link

  • Holmgren, S. K., et al. (1998). "A hyperstable collagen mimic." Nature. Link

  • Bretscher, L. E., et al. (2001). "Conformational Stability of Collagen Relies on a Stereoelectronic Effect." Journal of the American Chemical Society. Link

  • Veronique, G., et al. (2018). "Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry."[3] Biochemistry. Link

  • Milner-White, E. J., et al. (1992).[4] "Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides." Journal of Molecular Biology. Link

Sources

comparing the efficacy of different catalysts for the synthesis of fluorinated pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of catalytic strategies for synthesizing fluorinated pyrrolidines.

Executive Summary

Fluorinated pyrrolidines are privileged scaffolds in medicinal chemistry.[1][2] The incorporation of fluorine—specifically trifluoromethyl (-CF₃) and monofluorine (-F) motifs—into the pyrrolidine ring modulates pKa, metabolic stability, and lipophilicity (logP) without significantly altering steric bulk.

This guide compares three dominant catalytic paradigms: Transition Metal-Catalyzed [3+2] Cycloaddition , Chiral Phosphoric Acid (CPA) Organocatalysis , and Photoredox Catalysis . While metal-catalyzed routes offer superior stereocontrol for complex chiral centers, photoredox methods excel in accessing gem-difluorinated analogs often inaccessible via classical polar chemistry.

Critical Analysis of Catalytic Approaches

Method A: Ag(I)/Cu(I)-Catalyzed [3+2] Cycloaddition

This is the industry "gold standard" for constructing highly substituted, enantiopure pyrrolidines. The reaction typically involves the condensation of an


-amino ester with an aldehyde to form an azomethine ylide, which undergoes a cycloaddition with a fluorinated dipolarophile.
  • Mechanism: The metal salt (AgOAc or Cu(CH₃CN)₄PF₆) coordinates with the azomethine ylide and a chiral ligand (e.g., Ferrocenyl ligands, Phosphoramidites) to form a rigid metallodipole. This geometry dictates the endo/exo selectivity.

  • Efficacy: High diastereoselectivity (>20:1 dr) and enantioselectivity (>95% ee).

  • Limitations: Requires pre-functionalized starting materials (imino esters); sensitivity to moisture in some Cu-systems.

Method B: Chiral Phosphoric Acid (CPA) Organocatalysis

Organocatalysis offers a metal-free alternative, particularly useful for late-stage functionalization or when trace metal contamination is a concern.

  • Mechanism: CPAs (e.g., BINOL-derived TRIP or SPINOL acids) activate fluorinated imines or nitroalkenes via dual hydrogen bonding. This activation mode is particularly effective for Mannich-type additions or transfer hydrogenation cascades.

  • Efficacy: Excellent for 3-fluoro- or 3-trifluoromethyl pyrrolidines. Catalyst loading is generally higher (5–10 mol%) compared to metal systems.

  • Limitations: Substrate scope is often narrower; reaction times can be longer (24–48 h).

Method C: Photoredox Catalysis (Radical Pathways)

This emerging field addresses the challenge of synthesizing gem-difluoropyrrolidines (


), which are bioisosteres of the carbonyl group.
  • Mechanism: Visible light excites a photocatalyst (e.g.,

    
    ) to generate a radical from a precursor like chlorodifluoroacetic anhydride or bromodifluoro-ketones. This radical undergoes intramolecular cyclization or intermolecular addition to alkenes.
    
  • Efficacy: Uniquely capable of installing quaternary fluorinated centers.

  • Limitations: Stereocontrol is historically lower than polar methods, often producing racemates or lower dr, though recent dual-catalytic systems are improving this.

Comparative Performance Data

The following table summarizes the typical performance metrics for synthesizing a standard 3-trifluoromethyl-4-arylpyrrolidine scaffold based on aggregated literature data.

MetricAg(I)-Catalyzed [3+2]CPA OrganocatalysisPhotoredox (Radical)
Primary Utility High-complexity chiral centersMetal-free / H-bonding activationgem-difluoro / Quaternary centers
Catalyst Loading 0.5 – 3.0 mol%5.0 – 10.0 mol%1.0 – 2.0 mol% (Ir/Ru)
Yield (Avg.) 85 – 98%75 – 90%60 – 85%
Diastereoselectivity (dr) > 20:110:1 – 20:12:1 – 10:1
Enantioselectivity (ee) 90 – 99%85 – 96%Variable (0 – 90%)
Scalability High (g to kg)Moderate (Cost of CPA)Moderate (Photon penetration)

Mechanistic Visualization

Diagram 1: Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition

This pathway illustrates the formation of the metallodipole and the stereodetermining transition state.

Ag_Catalysis Start Start: Imino Ester + Ag(I)/Ligand Complex Metallodipole Formation (Ag-N,O Chelation) Start->Complex Deprotonation (-H+) TS Transition State (Endo-selective Approach) Complex->TS + Dipolarophile Product Product: Chiral Fluorinated Pyrrolidine TS->Product Cyclization & Ag(I) Release Product->Start Catalyst Turnover Dipolarophile Fluorinated Dipolarophile (e.g., CF3-Acrylate) Dipolarophile->TS

Caption: The Ag(I) cation organizes the dipole and dipolarophile, lowering the activation energy and enforcing facial selectivity via the chiral ligand environment.

Diagram 2: Photoredox Radical Cyclization

This pathway highlights the Single Electron Transfer (SET) mechanism used to access gem-difluorinated rings.

Photoredox Light Blue LED (450 nm) Cat_GS Ir(III) (Ground State) Light->Cat_GS hv Cat_ES *Ir(III) (Excited State) Cat_GS->Cat_ES Substrate Precursor (e.g., Br-CF2-Ketone) Cat_ES->Substrate SET (Reduction) Radical CF2-Radical Species Substrate->Radical -Br- Cyclization Radical Addition/Cyclization (Alkene Acceptor) Radical->Cyclization Product gem-Difluoropyrrolidine Cyclization->Product H-Atom Abstraction Product->Cat_GS Cycle Completes

Caption: Visible light excitation drives the formation of an electrophilic CF₂ radical, which engages in rapid cascade cyclization.

Experimental Protocol: Ag(I)-Catalyzed Synthesis

Objective: Synthesis of endo-3-trifluoromethyl-4-phenylpyrrolidine-2-carboxylate. Rationale: This protocol is selected for its robustness and high reproducibility in generating chiral centers adjacent to the fluorine motif.

Materials
  • Catalyst: AgOAc (Silver Acetate) - 3.0 mg (0.018 mmol, 3 mol%)

  • Ligand: (R)-TF-BiphamPhos (or similar chiral phosphoramidite) - 3 mol%

  • Substrate 1: Methyl benzylideneglycinate (Imino ester) - 0.6 mmol

  • Substrate 2: Methyl 4,4,4-trifluorocrotonate (Dipolarophile) - 0.72 mmol (1.2 equiv)

  • Base: Et₃N (Triethylamine) - 0.06 mmol (10 mol%)

  • Solvent: DCM (Dichloromethane), anhydrous - 2.0 mL

Step-by-Step Procedure
  • Catalyst Activation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve AgOAc and the chiral ligand in anhydrous DCM (1.0 mL). Stir at room temperature for 30 minutes to ensure complex formation (solution typically turns slightly cloudy or changes color).

  • Substrate Addition: Cool the reaction mixture to -20°C (or 0°C depending on specific ligand optimization) to maximize enantioselectivity.

  • Reaction Initiation: Add the imino ester (Substrate 1) followed by the base (Et₃N). Stir for 10 minutes.

  • Cycloaddition: Add the trifluorocrotonate (Substrate 2) dissolved in the remaining DCM (1.0 mL) dropwise over 5 minutes.

  • Monitoring: Stir the mixture at -20°C. Monitor consumption of the imino ester via TLC (typically 4–12 hours).

  • Work-up: Once complete, filter the mixture through a short pad of Celite to remove silver salts. Rinse with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Expected Outcome:

  • Yield: >90%

  • Stereochemistry: endo-isomer major (>95:5 dr), >94% ee.

References

  • Catalytic Asymmetric Synthesis of 3-Fluoroalkyl Pyrrolidines Source:Advanced Synthesis & Catalysis, 2023.[3][4][5] Context: Describes the Ag-catalyzed [3+2] cycloaddition with high turnover numbers (0.5 mol% loading). URL:[Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives Source:Journal of Organic Chemistry, 2023. Context: Details the use of Chiral Phosphoric Acids (TRIP-derived) for intramolecular aza-Michael reactions. URL:[Link]

  • Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds Source:Angewandte Chemie Int.[6] Ed., 2022.[3][7][8] Context: Provides the photoredox protocol for accessing gem-difluorinated pyrrolidinones and lactams using anhydrides. URL:[Link]

  • Asymmetric Synthesis of Trifluoromethyl-Substituted Pyrrolidines via Organocatalysis Source:Chemical Communications, 2011. Context: Establishes the organocatalytic domino Michael/Mannich [3+2] sequence.[9] URL:[Link]

  • Synthesis of 3-Hydroxy-4,4-difluoropyrrolidines Source:Journal of Organic Chemistry, 2017. Context: Discusses methods for difluoropyrrolidine synthesis from haloketones. URL:[Link]

Sources

head-to-head comparison of different fluorinated building blocks in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Decision Matrix

In modern drug design, fluorine is no longer just a metabolic blocker; it is a tool for precise electronic and steric engineering. This guide moves beyond the generic "fluorine effect" to provide a head-to-head comparison of specific fluorinated motifs. We analyze three critical decision points in lead optimization:

  • The Steric Heavyweights: Pentafluorosulfanyl (

    
    ) vs. Trifluoromethyl (
    
    
    
    ).[1]
  • The H-Bond Chameleon: Difluoromethyl (

    
    ) vs. Hydroxyl (
    
    
    
    ).
  • The Electronic Tuner: Single Fluorine (

    
    ) vs. Hydrogen (
    
    
    
    ).

Comparative Analysis: Head-to-Head Battles

Battle 1: The Steric Heavyweights ( vs. )

The Scenario: You have a lead compound with a hydrophobic pocket that tolerates bulk (e.g., a tert-butyl group), but the metabolic stability is poor, or you need to increase potency through stronger hydrophobic contacts.

FeatureTrifluoromethyl (

)
Pentafluorosulfanyl (

)
The Verdict
Geometry TetrahedralOctahedral (Square Pyramidal)

provides unique 3D space filling.
Electronegativity High (

)
Extreme (

)

is a stronger electron-withdrawing group (EWG).
Lipophilicity (

)
+0.88+1.51

is significantly more lipophilic.
Metabolic Stability HighExceptional

is impervious to most P450s.
Steric Demand ~ Isostere of Isopropyl~ Isostere of tert-ButylUse

to fill large hydrophobic pockets.

Expert Insight: While


 is the standard for metabolic blocking, 

is the "Super-Trifluoromethyl." It is chemically inert and hydrolytically stable. However, its extreme lipophilicity (LogP increase) can be a liability if your lead is already insoluble.
  • Causality: The high electronegativity of

    
     lowers the pKa of neighboring protons more drastically than 
    
    
    
    , potentially altering bio-distribution or target binding electrostatics.
  • Strategic Use: Deploy

    
     when replacing a tert-butyl group to block metabolism without losing steric fill, or when 
    
    
    
    fails to achieve sufficient potency due to lack of hydrophobic contact.
Battle 2: The Chameleon ( vs. vs. )

The Scenario: You need to reduce the TPSA (Topological Polar Surface Area) to improve permeability but cannot afford to lose a critical hydrogen bond interaction with the target protein.

FeatureMethyl (

)
Hydroxyl (

)
Difluoromethyl (

)
H-Bond Donor? NoStrongWeak/Lipophilic
Lipophilicity HighLowBalanced
Permeability HighLowHigh
Metabolic Risk High (Oxidation)Phase II (Glucuronidation)Low (C-F bond protection)

Expert Insight: The


 group is a "Lipophilic Hydrogen Bond Donor."[2][3][4] The electronegativity of the two fluorine atoms polarizes the remaining C-H bond, making it acidic enough to act as a weak hydrogen bond donor.
  • Mechanism: Unlike

    
    , the 
    
    
    
    group does not pay the high desolvation penalty required to enter a hydrophobic protein pocket. This often results in a "magic" combination of maintained potency (via H-bonding) and improved permeability (via lipophilicity).
  • Bioisosterism:

    
     is an excellent bioisostere for thiols (
    
    
    
    ) and alcohols (
    
    
    ) when you need to block glucuronidation or improve blood-brain barrier (BBB) penetration.
Battle 3: The Electronic Tuner ( Scan)

The Scenario: You need to lower the basicity of a nearby amine to reduce hERG toxicity or improve solubility, or you need to lock a conformation.

  • pKa Modulation: Fluorine on an aromatic ring is a powerful tool to modulate the pKa of basic centers. For example, adding an ortho-fluorine to a basic amine can drop the pKa by 1-2 units due to the inductive electron-withdrawing effect. This increases the fraction of the neutral species at physiological pH, improving membrane permeability.

  • Conformational Locking: The "Fluorine Gauche Effect" and dipole-dipole repulsion can be used to lock a molecule into its bioactive conformation, reducing the entropic penalty of binding.

Decision Visualization

FluorineDecisionTree Start Optimization Challenge Q1 Need to fill a hydrophobic pocket & block metabolism? Start->Q1 Q2 Is the pocket large (t-Butyl sized)? Q1->Q2 Yes Q3 Need to improve permeability but keep H-bond? Q1->Q3 No Res_SF5 Use -SF5 (High Lipophilicity, High Bulk) Q2->Res_SF5 Yes Res_CF3 Use -CF3 (Moderate Bulk) Q2->Res_CF3 No Res_CF2H Use -CF2H (Lipophilic H-Bond Donor) Q3->Res_CF2H Yes Q4 Need to lower pKa or block specific metabolic site? Q3->Q4 No Res_F Use Ar-F (Fluorine Scan) (Electronic Modulation) Q4->Res_F Yes

Caption: Decision matrix for selecting the optimal fluorinated building block based on structural and physicochemical requirements.

Experimental Protocol: Microsomal Stability Assessment

To validate the metabolic superiority of fluorinated analogs (specifically checking for defluorination or oxidative resistance), the following self-validating protocol is recommended.

Objective

Determine the Intrinsic Clearance (


) and Half-life (

) of fluorinated analogs in liver microsomes.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Test Compounds: Fluorinated analogs (10 mM stock in DMSO).

  • Control: Testosterone (High clearance) and Warfarin (Low clearance).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Workflow
  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (pH 7.4). Final DMSO concentration should be 
    
    
    
    .
  • Pre-incubation: Mix 40

    
    L of microsome solution (0.5 mg/mL final protein conc) with 40 
    
    
    
    L of compound solution. Incubate at 37°C for 5 minutes.
  • Initiation: Add 20

    
    L of NADPH (1 mM final conc) to initiate the reaction.
    
    • Negative Control: Add buffer instead of NADPH to check for chemical instability.

  • Sampling: At

    
     minutes, remove aliquots.
    
  • Quenching: Immediately transfer aliquot into 3 volumes of ice-cold Quench Solution (ACN + IS) to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS. Monitor parent ion disappearance.

Data Analysis & Causality

Calculate the slope (


) of the natural log of remaining compound vs. time.



Interpretation for Fluorinated Compounds:

  • Defluorination: If you see a loss of parent compound but no standard oxidative metabolites (+16 Da), check for specific defluorinated masses (M-20 Da or M-18 Da depending on the pathway).

  • Stability Gain: A successful

    
     or 
    
    
    
    switch should result in a statistically significant decrease in
    
    
    .

Visualization of Experimental Workflow

MicrosomalAssay Prep Step 1: Prep 1µM Compound + Microsomes Incubate Step 2: Pre-Incubate 37°C, 5 min Prep->Incubate Start Step 3: Add NADPH (Initiate Reaction) Incubate->Start Sample Step 4: Sampling (0, 5, 15, 30, 45 min) Start->Sample Quench Step 5: Quench (ACN + IS) Sample->Quench Analyze Step 6: LC-MS/MS Calc CL_int Quench->Analyze

Caption: Step-by-step workflow for assessing metabolic stability of fluorinated building blocks.

References

  • Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 . eScholarship. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. Available at: [Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement . PubMed.[5] Available at: [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept . Journal of Medicinal Chemistry. Available at: [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles . ResearchGate.[3][6] Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay . ResearchGate.[3][6] Available at: [Link]

Sources

Cross-Reactivity Profiling of Fluorinated Pyrrolidine Drugs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of cross-reactivity profiling for drugs derived from fluorinated pyrrolidines, focusing on the mechanistic impact of fluorine substitution on selectivity and safety.

Introduction: The Fluorine Effect in Pyrrolidine Scaffolds

In medicinal chemistry, the pyrrolidine ring is a privileged scaffold, particularly in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and antiviral agents. However, unsubstituted pyrrolidines often suffer from metabolic instability and promiscuous binding to off-target proteases (e.g., DPP-8, DPP-9), leading to toxicity.[1]

The introduction of fluorine into the pyrrolidine ring is a strategic modification that alters the physicochemical profile of the drug through three key mechanisms:

  • Conformational Locking: The high electronegativity of fluorine induces a specific ring pucker (C

    
    -exo or C
    
    
    
    -endo) via the gauche effect, pre-organizing the molecule for optimal binding to the target active site (e.g., the S1 pocket of DPP-4).
  • pKa Modulation: Fluorine reduces the basicity of the adjacent amine, improving membrane permeability and altering hydrogen bond donor/acceptor properties.

  • Metabolic Blocking: Substitution at the C4 position blocks oxidative metabolism by Cytochrome P450 enzymes, extending half-life.[1]

This guide compares the cross-reactivity profiles of Denagliptin (a fluorinated pyrrolidine) against Vildagliptin (a non-fluorinated analog) to illustrate how fluorination enhances selectivity and reduces off-target risks.[1]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Pyrrolidines

Case Study: Denagliptin vs. Vildagliptin

Denagliptin features a (2S,4S)-4-fluoro-pyrrolidine-2-carbonitrile core.[1][2] The fluorine atom at the C4 position is not merely a metabolic blocker but a structural director that enhances selectivity against the homologous enzymes DPP-8 and DPP-9.

Vildagliptin , containing an unsubstituted cyanopyrrolidine, exhibits significant affinity for DPP-8/9, which has been linked to potential toxicities such as T-cell activation, alopecia, and thrombocytopenia in preclinical models.

Table 1: Comparative Selectivity Profile
FeatureDenagliptin (Fluorinated)Vildagliptin (Non-Fluorinated)Impact of Fluorine
Core Structure 4-Fluoro-2-cyanopyrrolidine2-CyanopyrrolidineInduces C

-exo pucker for S1 fit.[1]
DPP-4 Potency (

)
< 1 nM~3 nMMaintains or enhances primary potency.[1]
DPP-8 Affinity (

)
> 10,000 nM (High Selectivity)~810 nM (Moderate Affinity)Critical: Fluorine sterically/electrostatically clashes with DPP-8 active site.[1]
DPP-9 Affinity (

)
> 10,000 nM (High Selectivity)~97 nM (High Affinity)Safety Risk: Vildagliptin binds DPP-9 100x stronger than Denagliptin.[1]
Selectivity Ratio > 10,000-fold~30-250-foldFluorine creates a "Selectivity Filter".[1]
Metabolic Stability High (Blocked C4 oxidation)Moderate (Susceptible to CYP)Extends residence time and reduces dosing frequency.[1]

Technical Insight: The C4-fluorine in Denagliptin exploits subtle differences in the S2 sub-pocket of DPP-4 versus DPP-8/9. While the catalytic triad is conserved, the "gatekeeper" residues differ. The fluorinated pyrrolidine adopts a conformation that is sterically accommodated by DPP-4 but clashes with the more restricted S2 pocket of DPP-8/9.

Experimental Protocol: Cross-Reactivity Profiling Workflow

To validate the selectivity advantage of a fluorinated pyrrolidine candidate, a hierarchical profiling workflow is required. This protocol ensures early detection of "promiscuous" binders.[1]

Phase 1: Biochemical Selectivity Panel (In Vitro)

Objective: Determine the Selectivity Ratio (


).
  • Enzyme Preparation:

    • Express and purify recombinant human DPP-4 , DPP-8 , DPP-9 , and FAP (Fibroblast Activation Protein).[1]

    • Note: Use full-length enzymes for FAP to ensure quaternary structure integrity.[1]

  • Substrate Selection:

    • Use Gly-Pro-AMC (fluorogenic substrate) which is cleaved by all prolyl oligopeptidases.[1]

    • 
       determination is required for each enzyme batch to normalize assay conditions.
      
  • Assay Conditions:

    • Buffer: 25 mM Tris-HCl (pH 7.4), 140 mM NaCl, 10 mM KCl.[1]

    • Incubate drug (11-point dilution series) with enzyme for 15 min at 37°C.

    • Initiate reaction with Gly-Pro-AMC (

      
      ).[1]
      
    • Measure fluorescence (Ex 380 nm / Em 460 nm) kinetically for 30 min.

  • Data Analysis:

    • Calculate

      
       using a 4-parameter logistic fit.[1]
      
    • Pass Criteria: Selectivity Ratio > 1,000-fold for DPP-8/9.

Phase 2: Kinetic Residence Time (SPR)

Objective: Quantify the "Fluorine Effect" on drug-target residence time. Fluorination often slows dissociation (


), leading to insurmountable inhibition.[1]
  • Instrument: Biacore T200 or equivalent Surface Plasmon Resonance system.

  • Immobilization: Biotinylate DPP-4 and capture on a Streptavidin (SA) sensor chip.[1]

  • Injection:

    • Inject analyte (drug) at 5 concentrations.[1]

    • Association phase: 180s.[1]

    • Dissociation phase: 600s (extended to capture slow

      
      ).
      
  • Output: Calculate Residence Time (

    
    ).
    
    • Benchmark: Trelagliptin (Fluorinated)

      
       min vs. Alogliptin 
      
      
      
      min.[1]
Phase 3: Cellular Safety Assay (Jurkat T-Cells)

Objective: Confirm that DPP-8/9 inhibition does not lead to cytotoxicity (a known risk of non-selective pyrrolidines).

  • Cell Line: Jurkat E6-1 (T-cell leukemia).[1]

  • Treatment: Incubate cells with drug (10

    
    M and 100 
    
    
    
    M) for 48 hours.[1]
  • Readout:

    • Apoptosis: Caspase-3/7 Glo Assay.[1]

    • Viability: CellTiter-Glo (ATP quantification).[1]

  • Interpretation:

    • Significant apoptosis at < 50

      
      M indicates DPP-8/9 engagement (Fail).[1]
      
    • No toxicity at 100

      
      M confirms functional selectivity (Pass).[1]
      

Visualization of Mechanisms and Workflows

Diagram 1: The Fluorine Conformational Control Mechanism

This diagram illustrates how fluorine substitution directs the pyrrolidine ring pucker, locking it into the bioactive conformation required for the DPP-4 S1 pocket while clashing with off-targets.

FluorineEffect Substrate Pyrrolidine Scaffold Fluorination C4-Fluorination Substrate->Fluorination Synthetic Mod GauchEffect Gauche Effect (Stereoelectronic Control) Fluorination->GauchEffect Metabolism Metabolic Stability (Blocked CYP Oxidation) Fluorination->Metabolism C-F Bond Strength Conf_Exo C4-exo Pucker (Bioactive Conformation) GauchEffect->Conf_Exo Preferred (4S-F) Conf_Endo C4-endo Pucker (Inactive/Promiscuous) GauchEffect->Conf_Endo Disfavored Target DPP-4 Binding (S1 Pocket Fit) Conf_Exo->Target High Affinity (Kd < 1nM) OffTarget DPP-8/9 Binding (Steric Clash) Conf_Exo->OffTarget Low Affinity (Selectivity > 1000x)

Caption: The "Fluorine Effect" directs ring puckering via the gauche effect, optimizing target fit while reducing off-target binding and metabolic susceptibility.

Diagram 2: Cross-Reactivity Profiling Decision Tree

A logical workflow for accepting or rejecting a fluorinated pyrrolidine candidate based on selectivity thresholds.

ProfilingWorkflow Start Candidate Compound (Fluorinated Pyrrolidine) BiochemPanel Biochemical Panel (DPP-4, DPP-8, DPP-9, FAP) Start->BiochemPanel SelectivityCalc Calculate Selectivity Ratio (IC50 Off-Target / IC50 Target) BiochemPanel->SelectivityCalc HighSel Selectivity > 1000x SelectivityCalc->HighSel LowSel Selectivity < 100x SelectivityCalc->LowSel ModSel Selectivity 100x - 1000x SelectivityCalc->ModSel CellAssay Jurkat T-Cell Toxicity Assay (Caspase-3/7 Activation) HighSel->CellAssay Confirm Safety Toxic Apoptosis Observed (Reject/Redesign) LowSel->Toxic High Risk ModSel->CellAssay Critical Check Safe No Toxicity @ 100µM (Proceed to PK) CellAssay->Safe CellAssay->Toxic

Caption: Hierarchical profiling workflow ensuring that biochemical selectivity translates to cellular safety before in vivo progression.

References

  • Potency, selectivity and prolonged binding of saxagliptin to DPP4. Source: PubMed Central (NIH)[1]

  • Vildagliptin displays slow tight-binding to dipeptidyl peptidase (DPP)-4, but not DPP-8 or DPP-9. Source: ResearchGate[1]

  • Denagliptin | C20H18F3N3O | CID 9887755 - PubChem. Source: PubChem (NIH)[1]

  • Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Source: PubMed[1]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors. Source: PubMed Central (NIH)[1]

Sources

benchmarking the performance of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid in specific applications

[1]

Executive Summary: The Quaternary Fluorine Advantage

This guide benchmarks 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid (FMPC) , a specialized quaternary ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

1-Methylpyrrolidine-3-carboxylic acid (MPC)

While MPC is a standard building block for introducing pyrrolidine pharmacophores, it suffers from metabolic susceptibility at the C3 position and conformational flexibility that can increase entropic penalties during ligand binding. FMPC introduces a fluorine atom at the C3 position, creating a quaternary center . This modification is not merely cosmetic; it fundamentally alters the physicochemical profile by:

  • Metabolic Blocking: Preventing oxidative degradation at the vulnerable C3 site.[1]

  • Conformational Locking: Leveraging the gauche effect to bias the pyrrolidine ring pucker, reducing entropic loss upon protein binding.

  • pKa Modulation: Increasing the acidity of the carboxylic acid via the inductive effect, altering bioavailability and salt formation.

Structural & Physicochemical Benchmarking

The introduction of fluorine at the C3 position creates a geminal relationship with the carboxylic acid. The following data highlights the shift in properties compared to the non-fluorinated standard.

Table 1: Comparative Physicochemical Profile[1][2]
FeatureMPC (Standard) FMPC (Fluorinated) Impact of Fluorination
Structure Tertiary Amine, Secondary C3Tertiary Amine, Quaternary C3 Steric bulk increase; elimination of C3-H.
pKa (COOH) ~3.8 - 4.0~2.8 - 3.1 Increased Acidity: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Fluorine exerts strong inductive electron withdrawal (

-effect), stabilizing the carboxylate anion [1].
pKa (Amine) ~10.2~8.5 - 9.0 Decreased Basicity: Through-bond inductive effect lowers the availability of the N-lone pair.
Lipophilicity (LogP) -2.4 (Hydrophilic)-1.8 to -2.0 Modulated: Fluorine increases lipophilicity ("polar hydrophobicity") but the ionized state at physiological pH dominates solubility.[1]
Metabolic Stability Low (Susceptible to P450 hydroxylation at C3)High Blocked: The C-F bond (105 kcal/mol) prevents oxidative metabolism at the C3 position [2].
Ring Conformation Flexible (Envelope flux)Rigid / Biased Locked: Stereoelectronic gauche effect prefers specific ring puckers (Cngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-exo/endo) depending on stereochemistry [3].
Mechanism of Action: The Gauche Effect

In FMPC, the fluorine atom and the ring nitrogen (vicinal) or the carbonyl carbon (geminal) interact stereoelectronically. The C-F bond prefers to align gauche to the N-C bond to maximize


Gcluster_0Non-Fluorinated (MPC)cluster_1Fluorinated (FMPC)NodeAFlexible EnvelopeHigh EntropyNodeBLocked Conformation(Gauche Effect)NodeA->NodeB F-Substitution(Hyperconjugation)NodeCReceptor BindingNodeA->NodeCHigh Entropic PenaltyNodeB->NodeCPre-organizedHigh Affinity

Figure 1: Conformational restriction induced by C3-fluorination reduces the entropic cost of binding.

Synthetic Benchmarking: Route Efficiency

Synthesizing quaternary ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Deoxofluorination (Nucleophilic)Enolate Fluorination (Electrophilic)1
Comparison of Synthetic Routes
  • Route A: Deoxofluorination (DAST/Deoxofluor)

    • Substrate: 3-Hydroxy-1-methylpyrrolidine-3-carboxylic ester.[1]

    • Mechanism:[2][3] Nucleophilic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       or 
      
      
      ).
    • Drawback: High risk of elimination to the alkene (enamine/unsaturated ester) due to the steric crowding at the quaternary center.

  • Route B: Electrophilic Fluorination (Recommended Benchmark) [1]

    • Substrate: 1-Methylpyrrolidine-3-carboxylic ester.[1]

    • Reagent: NFSI (N-Fluorobenzenesulfonimide) or Selectfluor.[1]

    • Mechanism:[2][3] Generation of the enolate (using LDA/LiHMDS) followed by electrophilic trapping.

    • Advantage:[2][3][4][5] Higher yield for quaternary centers; avoids elimination side-products common with alcohol activation.[1]

Synthesiscluster_nucleoRoute A: Nucleophilic (Avoid)cluster_electroRoute B: Electrophilic (Recommended)StartPrecursor:1-Methylpyrrolidine-3-carboxylateStepA1Hydroxylation (C3-OH)Start->StepA1StepB1Enolate Formation(LDA/LiHMDS, -78°C)Start->StepB1StepA2DAST / DeoxofluorStepA1->StepA2ResultAElimination Byproducts(Low Yield)StepA2->ResultAStepB2Electrophilic Source(NFSI or Selectfluor)StepB1->StepB2ResultBTarget: FMPC(High Yield, Quaternary)StepB2->ResultB

Figure 2: Synthetic decision tree favoring electrophilic fluorination for quaternary center construction.

Experimental Protocols

To validate the performance of FMPC in your application, use the following self-validating protocols.

Protocol A: Determination of pKa (Potentiometric Titration)

Objective: Quantify the inductive effect of the fluorine on the carboxylic acid.

  • Preparation: Dissolve 5.0 mg of FMPC hydrochloride in 20 mL of degassed water (CO2-free).

  • Calibration: Calibrate the pH meter using standard buffers (pH 4.01, 7.00, 10.01).

  • Titration: Titrate with 0.01 M standardized NaOH solution at 25°C under inert atmosphere (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ). Add titrant in 10 
    
    
    L increments.
  • Analysis: Plot pH vs. Volume of NaOH. Determine the first derivative (

    
    ) to locate the equivalence points.
    
    • Validation: The pKa of the COOH should be observed between 2.8–3.1. If >3.5, suspect defluorination or contamination with the non-fluorinated parent.[1]

Protocol B: Microsomal Metabolic Stability Assay

Objective: Confirm the metabolic blockade at the C3 position.

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[1]

  • Substrate: Incubate FMPC (1

    
    M) vs. MPC (1 
    
    
    M) in phosphate buffer (pH 7.4).
  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Detection: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the parent ion ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .
    
  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).
    
    • Benchmark Criteria: FMPC should show <10% degradation at 60 mins.[1] MPC typically shows >30% degradation due to C3-hydroxylation.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Hagmann, W. K. (2008).[1] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link[1]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • Qiu, X. L., & Qing, F. L. (2011).[1] Recent advances in the synthesis of fluorinated amino acids.[2][6][7] European Journal of Organic Chemistry, 2011(18), 3261-3278. Link[1]

Safety Operating Guide

Proper Disposal Procedures: 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

[1]

Executive Summary

Immediate Action Required: 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid must be classified and segregated as Halogenated Organic Waste .[1]

Do NOT dispose of this compound in:

  • General trash (Municipal Solid Waste).

  • Aqueous waste streams (Sink/Drain).[2]

  • Non-halogenated organic solvent waste (e.g., Acetone, Ethanol streams).[3]

Rationale: The presence of the fluorine atom at the C3 position dictates the disposal pathway. Upon incineration, this compound generates Hydrogen Fluoride (HF), necessitating specialized scrubbers at the destruction facility to prevent damage to incinerator refractory linings and environmental release.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of the target molecule is the first step in a self-validating safety protocol.

PropertyDescriptionDisposal Implication
Chemical Structure Fluorinated Pyrrolidine CoreCritical: C-F bond requires high-temperature incineration with HF scrubbing.
Physical State Solid (Zwitterionic character)Must be containerized as solid waste unless dissolved in reaction media.
Acidity/Basicity Amphoteric (Amino Acid)Potential to alter pH of waste streams; avoid mixing with strong oxidizers or reactive metals.
Hazards (GHS) H314 (Causes severe skin burns/eye damage)*Handling requires chemically resistant gloves (Nitrile/Neoprene) and eye protection.

*Hazard classification based on analogous fluorinated pyrrolidines and carboxylic acids.

The "Why": Causality in Disposal Logic

Expertise & Experience Component

Many researchers mistakenly categorize amino acid derivatives as "biological" or "benign" waste. However, the introduction of the fluorine atom fundamentally changes the disposal engineering requirements.

  • Combustion Chemistry: When standard organic waste is incinerated, it produces CO₂ and H₂O. When 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid is incinerated, the thermal decomposition releases Fluorine radicals, which immediately scavenge hydrogen to form Hydrogen Fluoride (HF) gas.

  • Infrastructure Risk: HF is highly corrosive to silica-based materials (glass, firebrick, incinerator linings). Standard municipal or non-halogenated waste incinerators lack the "scrubbers" (alkaline spray towers) required to neutralize HF.

  • Regulatory Compliance: Mixing this fluorinated compound into a non-halogenated stream (e.g., a drum of waste Acetone) can result in the rejection of the entire shipment by the Treatment, Storage, and Disposal Facility (TSDF), leading to significant "off-spec" fines and re-characterization costs.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, spilled solids, or failed reaction solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if the material is wet/acidic to prevent potential etching, though glass is acceptable for dry solids.

  • Labeling: Affix a hazardous waste tag immediately.

    • Primary Constituent: 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid.

    • Hazard Checkbox: Corrosive, Toxic.

    • Stream Designation: "Solid Halogenated Organic Waste."

  • Segregation: Place the jar in the Halogenated Solids satellite accumulation area. Do not bulk with non-halogenated solids (e.g., glucose, plain amino acids).

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable for: Material dissolved in solvents (e.g., DCM, Methanol, Water).

  • Solvent Assessment:

    • Scenario 1 (Halogenated Solvent): If dissolved in Dichloromethane (DCM) or Chloroform, pour directly into the Halogenated Solvent carboy.

    • Scenario 2 (Non-Halogenated Solvent): If dissolved in Methanol or Ethyl Acetate, the presence of the fluorinated solute (>1%) converts the entire mixture into Halogenated Waste . You MUST pour this into the Halogenated Solvent carboy.

  • pH Check: If the solution is highly acidic (due to the carboxylic acid moiety), check pH. If pH < 2, neutralize slowly with Sodium Bicarbonate before adding to the organic waste carboy to prevent exothermic gas evolution in the closed container.

C. Contaminated Debris

Applicable for: Gloves, weighing boats, paper towels.

  • Trace Contamination: Disposable nitrile gloves and weighing papers with trace dust can generally be disposed of in the "Lab Trash" (solid dry chemical waste) box, which is eventually incinerated as hazardous waste.

  • Gross Contamination: If a spill occurs and materials are heavily soaked or caked with the substance, bag them separately in a clear zip-lock bag, label as "Halogenated Debris," and place in the Solid Halogenated Waste drum.

Visual Workflow: Segregation Logic

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalLogicStartWaste Generation:3-Fluoro-1-methylpyrrolidine-3-carboxylic acidStateCheckPhysical State?Start->StateCheckSolidStreamIs it Pure Solidor Heavily Contaminated Debris?StateCheck->SolidStreamSolidLiquidStreamIs it Dissolved in Solution?StateCheck->LiquidStreamLiquidSolidWasteSOLID HALOGENATED WASTE(HDPE Container)SolidStream->SolidWastePure/Gross Contam.TraceDebrisTrace Contaminated Debris(Gloves/Paper)SolidStream->TraceDebrisTrace AmountSolventCheckSolvent Type?LiquidStream->SolventCheckDryWasteDry Lab Waste(Box/Bin)TraceDebris->DryWasteHaloSolventHalogenated Solvent(e.g., DCM)SolventCheck->HaloSolventHalogenated BaseNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, EtOAc)SolventCheck->NonHaloSolventNon-Halogenated BaseFinalLiquidLIQUID HALOGENATED WASTE(Carboy)HaloSolvent->FinalLiquidConversionCRITICAL STEP:Fluorine Solute Contaminates StreamNonHaloSolvent->ConversionContains Fluorinated SoluteConversion->FinalLiquid

Figure 1: Decision logic for segregating fluorinated amino acid waste streams. Note that non-halogenated solvents containing this compound must be re-classified as halogenated waste.

Spill Response Procedures

Pre-requisite: Ensure access to a spill kit containing inert absorbent (vermiculite or clay) and a broom/dustpan dedicated to hazardous materials.

  • PPE: Don safety goggles, lab coat, and double nitrile gloves.

  • Solid Spill:

    • Do not sweep vigorously (avoids dust generation).[4]

    • Use a scoop or stiff paper to gently push the powder into a pile.

    • Transfer to the Solid Halogenated Waste container.

    • Wipe the surface with a damp paper towel; dispose of the towel as solid waste.

  • Solution Spill:

    • Cover the spill with inert absorbent material (vermiculite).

    • Wait for absorption (2-3 minutes).

    • Scoop the contaminated absorbent into a bucket or wide-mouth jar.

    • Label as "Debris contaminated with Halogenated Organics."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Chapter 8: Management of Waste.

    • U.S. Environmental Protection Agency (EPA). (2024).

      • American Chemical Society (ACS). (2023).

        • Cornell University EHS. (2024). Chemical Waste Segregation: Halogenated vs.

          Personal protective equipment for handling 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Risk Profile

          Objective: This guide defines the mandatory Personal Protective Equipment (PPE) and operational logistics for handling 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid .[1]

          Scientific Context: This compound is a fluorinated cyclic amino acid derivative.[1] The introduction of a fluorine atom at the C3 position (geminal to the carboxylic acid) significantly alters the electronic and physicochemical properties compared to its non-fluorinated analog.

          • pKa Shift: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, increasing its acidity and potential for corrosivity.

          • Lipophilicity: Fluorination typically increases lipophilicity, enhancing the compound's ability to permeate the stratum corneum (outer skin layer). Standard handling protocols for non-fluorinated amino acids are insufficient.

          Hazard Classification (GHS / Precautionary Principle)

          As a research chemical, full toxicological data may be incomplete.[1] We operate under the "Universal Precaution" model for Novel Fluorinated Organics.

          Hazard TypeClassification (Estimated)H-StatementOperational Implication
          Skin Corrosion/Irritation Category 2 (Likely)H315Causes skin irritation.[1][2][3] Enhanced permeation risk due to fluorine.[1]
          Serious Eye Damage Category 2AH319Causes serious eye irritation.[2][3][4] Acidic moiety poses corneal damage risk.[1]
          STOT - Single Exposure Category 3H335May cause respiratory irritation.[2][3][5][6] Dust/aerosol inhalation is a primary vector.[1]
          Acute Toxicity (Oral) Category 4H302Harmful if swallowed (based on pyrrolidine analogs).[1][3]

          Personal Protective Equipment (PPE) Matrix

          The selection of PPE is governed by Permeation Kinetics and Exposure Probability .[1]

          A. Hand Protection (Critical)

          Rationale: Fluorinated organics can degrade standard latex rapidly.[1] Nitrile provides better resistance, but "breakthrough time" is the limiting factor.[1]

          • Primary Layer: Nitrile Examination Gloves (minimum 5 mil / 0.12 mm).[1]

          • Secondary Layer (Double-Gloving): Required for all handling >100 mg or when in solution.[1]

            • Inner: 4 mil Nitrile (White/Blue).

            • Outer: 5-8 mil Nitrile (Purple/Black) or Neoprene (if handling halogenated solvents).

            • Protocol: Change outer gloves immediately upon splash or every 60 minutes of active handling.

          • Prohibited: Latex (poor organic solvent resistance), Vinyl (micro-pores).[1]

          B. Ocular & Face Protection

          Rationale:[1][2][4][5][6] The carboxylic acid functionality, combined with the pyrrolidine ring, presents a risk of chemical burns that can cause irreversible corneal opacity.

          • Standard Operation: Chemical Splash Goggles (ANSI Z87.1 or EN166 compliant).[1] Safety glasses with side shields are insufficient due to the risk of liquid/dust ingress.

          • High Volume (>5g) or Synthesis: Face Shield required over goggles to protect the neck and face from projectile glass or splashes.

          C. Respiratory Protection

          Rationale: As a solid, the primary risk is dust inhalation.[1] As a solution, the risk is aerosolization.[1]

          • Primary Control: All operations must be conducted inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

          • Secondary (Spill/Outside Hood): If hood containment is breached, use a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1]

          D. Body Protection
          • Standard: Cotton-blend lab coat (buttoned to neck).[1]

          • Enhanced: Chemical-resistant apron (Tyvek or PVC) required when transferring liquid stocks or handling corrosive reagents (e.g., during acid/base extraction).[1]

          Operational Workflow & Handling Logic

          The following workflow utilizes a "Zone Defense" strategy to prevent contamination migration.

          Diagram 1: Safe Handling Workflow

          Caption: Logical flow for handling fluorinated research chemicals, emphasizing containment and waste segregation.

          HandlingWorkflow cluster_hood Chemical Fume Hood Zone Storage 1. Storage (2-8°C, Desiccated) Weighing 2. Weighing (Antistatic Gun + Balance Enclosure) Storage->Weighing Acclimatize to RT Solubilization 3. Solubilization (Add Solid to Solvent) Weighing->Solubilization Transfer inside Hood Reaction 4. Reaction/Use (Closed System / Inert Atm) Solubilization->Reaction Syringe Transfer Waste 5. Disposal (Segregated Halogenated) Reaction->Waste Quench & Segregate

          Detailed Protocol Steps
          • Preparation & Acclimatization:

            • Remove container from 4°C storage. Allow to warm to room temperature before opening.

            • Why: Opening a cold fluorinated hygroscopic solid causes condensation, which can lead to hydrolysis or clumping, increasing the risk of dust generation during scooping.

          • Weighing (The Highest Risk Step):

            • Static Control: Fluorinated powders are prone to static charge.[1] Use an ionizing fan or antistatic gun on the spatula and weigh boat.[1]

            • Containment: If a balance enclosure is not available, weigh inside the fume hood. If weighing on an open bench, use a "capture box" (acrylic shield) and wear a P100 respirator.

          • Solubilization:

            • Rule of Addition: Always add the solid to the solvent.

            • Caution: Exothermic solvation is possible.[1][4] If dissolving in basic media, expect heat generation due to deprotonation of the carboxylic acid.

          • Reaction Monitoring:

            • Use closed vessels (septum-capped vials).

            • Avoid using metal needles for prolonged periods if the solution is acidic (corrosion risk); use glass or PTFE-lined equipment.[1]

          Emergency Response & Disposal

          Diagram 2: Spill Response Decision Tree

          Caption: Critical decision logic for responding to spills of fluorinated organic acids.

          SpillResponse Start Spill Detected Type Solid or Liquid? Start->Type SolidAction 1. Dampen paper towel (Acetone) 2. Place over powder 3. Wipe gently (No Dust) Type->SolidAction Solid/Powder LiquidAction 1. Cover with Absorbent Pads 2. Do NOT use water (Spread risk) 3. Neutralize with weak base if >10mL Type->LiquidAction Solution Disposal Double Bag -> Label 'Fluorinated Toxic' -> EHS Pickup SolidAction->Disposal LiquidAction->Disposal

          [1]

          Disposal Protocols

          Strict adherence to waste segregation is required to prevent downstream environmental contamination (PFAS-related concerns).[1][7]

          • Solid Waste:

            • Contaminated gloves, weigh boats, and paper towels must be placed in a clear hazardous waste bag.

            • Label: "Solid Waste - Fluorinated Organic Acid (Toxic/Corrosive)."[1]

          • Liquid Waste:

            • Segregation: Do NOT mix with non-halogenated solvents.[1]

            • Container: High-Density Polyethylene (HDPE) or Glass.[1]

            • Label: "Halogenated Organic Waste."[1] List "3-Fluoro-1-methylpyrrolidine-3-carboxylic acid" explicitly.[1][3]

            • Note: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream to prevent formation of toxic fluorinated gases.

          References

          • National Institutes of Health (NIH) - PubChem. 1-Methylpyrrolidine-3-carboxylic acid (Compound Summary).[1] Accessed October 2025.[1][6] Link[1]

          • Sigma-Aldrich. Safety Data Sheet: 1-Methylpyrrolidine-3-carboxylic acid hydrochloride.[1][8] (Used as baseline analog for toxicological assessment).[1] Link

          • BenchChem. Safety and handling of fluorinated organic compounds. (General protocols for fluorinated organics). Link

          • Wastebits. Disposal of PFAS and Fluorinated Organics.[1] (Waste stream management for persistent fluorinated chemicals). Link

          Sources

          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.